2-(4-Methoxyphenyl)ethanimidamide hydrochloride
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)ethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-12-8-4-2-7(3-5-8)6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJFRHBZDMXJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973699 | |
| Record name | (4-Methoxyphenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58125-01-2 | |
| Record name | (4-Methoxyphenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride (CAS No: 6487-90-7). As a member of the aromatic amidine class of compounds, this molecule holds potential for exploration in various fields of drug discovery and medicinal chemistry. This document details its chemical structure, methods of synthesis, predicted and observed physicochemical properties, and potential biological activities. Furthermore, it offers detailed, field-proven protocols for its synthesis, characterization, and analysis, designed to be directly applicable in a research and development setting. The content herein is synthesized from established chemical principles and available data on analogous structures to provide a robust and practical resource for scientists.
Introduction and Chemical Identity
2-(4-Methoxyphenyl)ethanimidamide hydrochloride is a salt of a substituted aromatic amidine. The amidine functional group is a key structural motif in numerous biologically active compounds, known for its ability to engage in various non-covalent interactions with biological targets such as enzymes and nucleic acids.[1] The presence of the 4-methoxyphenyl group can influence the compound's lipophilicity and metabolic stability, making it an interesting candidate for further investigation in drug development programs.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 2-(4-methoxyphenyl)ethanimidamide;hydrochloride | [2] |
| CAS Number | 6487-90-7 | [2][3] |
| Molecular Formula | C₉H₁₃ClN₂O | [2] |
| Molecular Weight | 200.67 g/mol | [2][3] |
| InChI Key | LOJFRHBZDMXJPA-UHFFFAOYSA-N | [2] |
| SMILES | COC1=CC=C(C=C1)CC(=N)N.Cl | [2] |
Synthesis and Mechanism
The most direct and established method for the synthesis of ethanimidamide hydrochlorides from their corresponding nitriles is the Pinner reaction.[4][5][6] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imino ester hydrochloride (a Pinner salt), which is then converted to the amidine hydrochloride upon treatment with ammonia.
Proposed Synthetic Pathway: The Pinner Reaction
The synthesis of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride commences with the readily available starting material, 4-methoxyphenylacetonitrile.[7] The reaction proceeds in two key steps:
-
Formation of the Imino Ester Hydrochloride: Anhydrous hydrogen chloride gas is bubbled through a solution of 4-methoxyphenylacetonitrile in an anhydrous alcohol (typically ethanol). The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by the alcohol. This forms the ethyl 2-(4-methoxyphenyl)ethanimidate hydrochloride intermediate.
-
Ammonolysis to the Amidine Hydrochloride: The intermediate imino ester hydrochloride is then reacted with a source of ammonia, typically by purging with anhydrous ammonia gas or by using a solution of ammonia in an alcohol. This displaces the ethoxy group to yield the final product, 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, which precipitates from the reaction mixture.
Detailed Experimental Protocol (Adapted from Pinner Reaction Procedures)
Causality: The use of anhydrous conditions is critical to prevent the hydrolysis of the intermediate imino ester to the corresponding ester, which is a common side reaction.[6] Low temperatures are employed to minimize the decomposition of the thermally unstable Pinner salt.[5]
Materials:
-
4-Methoxyphenylacetonitrile
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas)
-
Round-bottom flask with a gas inlet tube and drying tube
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the surface of the future reaction mixture, and a calcium chloride drying tube.
-
Reactant Addition: To the flask, add 4-methoxyphenylacetonitrile (1 equivalent) and anhydrous ethanol (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.
-
HCl Gas Purge: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution for 1-2 hours, ensuring the temperature remains at 0 °C. The reaction mixture will become increasingly viscous as the Pinner salt precipitates.
-
Intermediate Isolation (Optional but Recommended): After the HCl purge, seal the flask and store it at 0-4 °C overnight to allow for complete precipitation of the imino ester hydrochloride. Collect the precipitate by filtration under a nitrogen atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.
-
Ammonolysis: Suspend the isolated imino ester hydrochloride in fresh anhydrous ethanol in a clean, dry flask at 0 °C. Bubble anhydrous ammonia gas through the suspension with vigorous stirring for 2-3 hours.
-
Product Isolation: The product, 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, will precipitate as a white solid. Collect the solid by filtration, wash with a small amount of cold anhydrous ethanol, followed by anhydrous diethyl ether.
-
Drying: Dry the product under vacuum to a constant weight.
Physicochemical Properties
Direct experimental data for 2-(4-Methoxyphenyl)ethanimidamide hydrochloride is limited. However, we can infer its properties based on its structure and data from analogous compounds.
Table 2: Physicochemical Properties
| Property | Predicted/Inferred Value | Comments and Rationale |
| Physical Form | White to off-white crystalline solid | Typical appearance for amidine hydrochloride salts. |
| Melting Point (°C) | Not available; likely >150 °C | Amidine hydrochlorides are salts and generally have high melting points. For comparison, 2-Ethylamino-1-(4-methoxyphenyl)propane hydrochloride has a melting point of 161-163 °C.[8] |
| Boiling Point (°C) | Decomposes before boiling | As a salt, it is expected to decompose at high temperatures. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Sparingly soluble in polar aprotic solvents (e.g., acetonitrile). Insoluble in nonpolar solvents (e.g., diethyl ether, hexanes). | The hydrochloride salt form significantly enhances water solubility compared to the free base due to the ionic nature of the compound.[9] |
| pKa (Predicted) | ~12.00 ± 0.40 | This predicted value is for the protonated amidinium ion.[5] Amidines are among the strongest organic bases. |
pKa Determination Protocol (Potentiometric Titration)
Causality: Potentiometric titration is a reliable and cost-effective method for determining the pKa of an ionizable compound.[10] By monitoring the pH change of a solution of the compound upon the addition of a titrant, an inflection point can be determined which corresponds to the pKa.
Materials:
-
2-(4-Methoxyphenyl)ethanimidamide hydrochloride
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh a sample of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride and dissolve it in deionized water to a final concentration of approximately 1 mM. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[11]
-
Initial Acidification: Adjust the initial pH of the solution to ~2 with 0.1 M HCl to ensure the compound is fully protonated.
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments of the titrant.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative plot (ΔpH/ΔV vs. V).[12]
Analytical Characterization
Spectroscopic Data (Predicted and Analog-Based)
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale/Analog Comparison |
| ¹H NMR | Aromatic protons (AA'BB' system): δ 6.8-7.2 ppm; Methylene protons (-CH₂-): δ ~3.5 ppm; Methyoxy protons (-OCH₃): δ ~3.8 ppm; Amidine protons (-NH₂): Broad singlet, δ 7.0-9.0 ppm (exchangeable with D₂O) | Based on typical chemical shifts for substituted phenylacetonitriles and the deshielding effect of the amidinium group.[13] |
| ¹³C NMR | Amidine carbon (C=N): δ ~165-175 ppm; Aromatic carbons: δ 114-160 ppm; Methylene carbon (-CH₂-): δ ~40 ppm; Methyoxy carbon (-OCH₃): δ ~55 ppm | The amidine carbon is expected to be significantly downfield.[11] |
| Mass Spec. (EI) | Molecular Ion (M⁺) of the free base at m/z 164. Key fragments at m/z 121 (loss of -C(=N)NH₂) and m/z 91 (tropylium ion). | Based on the fragmentation of 2-phenylacetamide, which shows a prominent fragment at m/z 92. The amidine is expected to undergo alpha-cleavage. |
| IR Spectroscopy | N-H stretch: 3100-3400 cm⁻¹ (broad); C=N stretch: ~1650 cm⁻¹; C-O stretch (aryl ether): ~1250 cm⁻¹ | Characteristic vibrational frequencies for the functional groups present. |
Chromatographic Analysis (HPLC-UV Method Development Protocol)
Causality: Reversed-phase HPLC is a versatile technique for the analysis of polar compounds like amidine hydrochlorides.[10] The inclusion of an ion-pairing reagent in the mobile phase can improve peak shape and retention for these basic analytes. UV detection is suitable due to the aromatic chromophore.
Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical starting point would be 5% B, increasing to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm and 275 nm.
Potential Biological Activity and Applications
Aromatic amidines are a well-established class of compounds with a broad range of biological activities.[8] Their ability to act as mimics of protonated arginine and lysine allows them to interact with the active sites of various enzymes.
-
Enzyme Inhibition: Aromatic amidines are known to be competitive inhibitors of serine proteases such as thrombin and trypsin.[3][4] This suggests that 2-(4-Methoxyphenyl)ethanimidamide hydrochloride could be investigated as a potential anticoagulant or anti-inflammatory agent.
-
Antimicrobial Activity: Many amidine-containing compounds exhibit antimicrobial properties, including antibacterial, antifungal, and antiparasitic activities.[8] The proposed mechanisms often involve binding to the minor groove of DNA or disrupting mitochondrial function.[8] Therefore, this compound could be screened for its efficacy against various pathogens.
-
Drug Discovery Scaffold: The 2-(4-methoxyphenyl)ethyl moiety is present in various pharmacologically active molecules. This scaffold, combined with the versatile amidine group, makes the title compound a valuable building block for the synthesis of more complex drug candidates.
Handling, Storage, and Safety
Safety Precautions
Based on the available safety data for similar compounds, 2-(4-Methoxyphenyl)ethanimidamide hydrochloride should be handled with care in a well-ventilated area or fume hood.[5] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Storage and Stability
Amidine hydrochlorides can be hygroscopic and should be stored in a tightly sealed container in a cool, dry place, away from moisture.[1] For long-term storage, refrigeration is recommended.
Conclusion
2-(4-Methoxyphenyl)ethanimidamide hydrochloride is a readily synthesizable compound with physicochemical properties that make it an attractive candidate for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its synthesis, properties, and potential applications, along with detailed protocols to facilitate its use in a research setting. While specific experimental data for this compound is sparse, the information presented, based on established chemical principles and data from analogous structures, offers a solid starting point for its exploration.
References
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A Comprehensive Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway for 2-(4-methoxyphenyl)ethanimidamide hydrochloride, a valuable intermediate in pharmaceutical research and drug development. The primary focus of this document is the Pinner reaction, a classic and reliable method for the preparation of imidates and their subsequent conversion to amidines. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol, mechanistic insights, and practical considerations for the successful synthesis of the target compound.
Introduction: The Significance of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride
2-(4-Methoxyphenyl)ethanimidamide hydrochloride[1][2] is a key building block in the synthesis of various biologically active molecules. The amidine functional group is a common feature in many pharmaceutical agents, contributing to their binding affinity and pharmacokinetic properties. The 4-methoxyphenyl moiety is also prevalent in medicinal chemistry, often imparting favorable metabolic stability and receptor interactions. A reliable and well-understood synthetic route to this intermediate is therefore of considerable importance to the scientific community.
The Pinner Reaction: A Cornerstone in Amidine Synthesis
The most direct and widely employed method for the synthesis of 2-(4-methoxyphenyl)ethanimidamide hydrochloride is the Pinner reaction. First described by Adolf Pinner in 1877, this reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, commonly referred to as a Pinner salt.[3][4][5] This intermediate can then be readily converted to the corresponding amidine upon treatment with ammonia.[3][6]
The choice of the Pinner reaction is underpinned by its reliability and the ready availability of the starting materials. The reaction proceeds under anhydrous conditions, typically utilizing gaseous hydrogen chloride to catalyze the transformation.[5][7]
Mechanistic Insights
The mechanism of the Pinner reaction commences with the protonation of the nitrile nitrogen by the strong acid, hydrogen chloride. This activation step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting intermediate then undergoes a proton transfer to yield the imidate hydrochloride, or Pinner salt.[4][8]
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride
This section provides a detailed, step-by-step methodology for the synthesis of the target compound, commencing from the readily available 2-(4-methoxyphenyl)acetonitrile.[9][10]
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| 2-(4-Methoxyphenyl)acetonitrile | C9H9NO | 147.18 | ≥98% | Major chemical suppliers |
| Anhydrous Ethanol | C2H5OH | 46.07 | ≥99.5% | Major chemical suppliers |
| Anhydrous Diethyl Ether | (C2H5)2O | 74.12 | ≥99% | Major chemical suppliers |
| Hydrogen Chloride Gas | HCl | 36.46 | ≥99.9% | In-house generation or cylinder |
| Anhydrous Ammonia Gas | NH3 | 17.03 | ≥99.9% | Cylinder |
Step-by-Step Synthesis
Step 1: Formation of the Pinner Salt (Ethyl 2-(4-methoxyphenyl)ethanimidate hydrochloride)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a calcium chloride drying tube, and a low-temperature thermometer is charged with 2-(4-methoxyphenyl)acetonitrile (14.7 g, 0.1 mol) and anhydrous ethanol (5.1 g, 0.11 mol).
-
Solvent Addition: Anhydrous diethyl ether (100 mL) is added to the flask to dissolve the reactants.
-
Acidification: The reaction mixture is cooled to 0°C in an ice bath. Dry hydrogen chloride gas is then bubbled through the solution with vigorous stirring. The introduction of HCl should be controlled to maintain the temperature below 10°C.
-
Precipitation and Isolation: After approximately 1-2 hours of HCl addition, a white precipitate of the Pinner salt will form. The reaction is typically allowed to stir for an additional 12-18 hours at 0-5°C to ensure complete conversion. The precipitate is then collected by vacuum filtration, washed with cold, anhydrous diethyl ether, and dried under vacuum to yield ethyl 2-(4-methoxyphenyl)ethanimidate hydrochloride.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. The presence of water would lead to the hydrolysis of the intermediate imidate to form an ester or the starting nitrile, significantly reducing the yield of the desired product.[3]
-
Low Temperature: Imidate hydrochlorides are thermodynamically unstable and can rearrange to the corresponding amide and alkyl chloride at elevated temperatures.[3][5] Maintaining a low temperature throughout the reaction is crucial for maximizing the yield of the Pinner salt.
-
Excess Alcohol: A slight excess of ethanol is used to ensure the complete conversion of the nitrile.
Step 2: Ammonolysis to 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride
-
Reaction Setup: The dried Pinner salt from the previous step is suspended in anhydrous ethanol (150 mL) in a pressure-resistant vessel equipped with a magnetic stirrer.
-
Ammonia Addition: The suspension is cooled to -10°C. Anhydrous ammonia gas is then passed through the mixture until saturation is achieved.
-
Reaction: The vessel is sealed and the mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled, and any precipitated ammonium chloride is removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting crude product is triturated with cold diethyl ether to induce crystallization.
-
Purification: The solid product is collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to afford 2-(4-methoxyphenyl)ethanimidamide hydrochloride as a white to off-white solid.
Causality Behind Experimental Choices:
-
Anhydrous Ammonia: Similar to the first step, anhydrous conditions are maintained to prevent hydrolysis.
-
Sealed Vessel: The use of a sealed vessel is necessary to maintain a sufficient concentration of ammonia in the reaction mixture to drive the ammonolysis to completion.
Characterization Data
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C9H13ClN2O |
| Molecular Weight | 200.67 g/mol [1][2][11] |
| Melting Point | Specific literature values should be consulted for comparison. |
| ¹H NMR | Consistent with the structure of 2-(4-methoxyphenyl)ethanimidamide hydrochloride. |
| ¹³C NMR | Consistent with the structure of 2-(4-methoxyphenyl)ethanimidamide hydrochloride. |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H, C=N, and C-O stretching. |
Safety and Handling Precautions
-
Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. An emergency gas scrubber should be readily available.
-
Ammonia Gas: Ammonia is a corrosive and pungent gas. It should also be handled in a well-ventilated fume hood with appropriate PPE.
-
Anhydrous Reagents: Anhydrous solvents and reagents are often flammable and hygroscopic. They should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from ignition sources.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield of Pinner salt | Incomplete reaction; presence of moisture. | Extend reaction time; ensure all glassware is flame-dried and reagents are anhydrous. |
| Formation of amide byproduct | Reaction temperature too high. | Maintain the reaction temperature below 10°C during HCl addition and at 0-5°C thereafter. |
| Incomplete ammonolysis | Insufficient ammonia; short reaction time. | Ensure the reaction mixture is saturated with ammonia; extend the reaction time and monitor by TLC. |
| Difficulty in crystallization | Impurities present in the crude product. | Recrystallize the product from a suitable solvent system (e.g., ethanol/diethyl ether). |
Conclusion
The Pinner reaction provides a robust and efficient pathway for the synthesis of 2-(4-methoxyphenyl)ethanimidamide hydrochloride. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, high yields of the desired product can be achieved. This technical guide offers a comprehensive framework for researchers to successfully synthesize this valuable chemical intermediate, enabling further advancements in medicinal chemistry and drug discovery.
Visualization of the Synthesis Pathway
Caption: Synthetic workflow for 2-(4-methoxyphenyl)ethanimidamide hydrochloride.
References
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Wikipedia. Pinner reaction. [Link]
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Scribd. Chemistry of Imidates. [Link]
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Research and Reviews: Open Access Journals. An Overview of Some Imidates Derivatives with Anti-microbial Activity. [Link]
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National Institutes of Health. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. [Link]
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J&K Scientific. 2-(4-Methoxyphenyl)acetamidine hydrochloride, 98%. [Link]
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Organic Chemistry Portal. Pinner Reaction. [Link]
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National Institutes of Health. A Lewis acid-promoted Pinner reaction. [Link]
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J&K Scientific. Pinner Reaction. [Link]
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Beilstein Journals. A Lewis acid-promoted Pinner reaction. [Link]
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Chem-Impex. 2-Ethylamino-1-(4-methoxyphenyl)propane hydrochloride. [Link]
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ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... [Link]
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Matrix Fine Chemicals. 2-(4-METHOXYPHENYL)ACETONITRILE. [Link]
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Justia Patents. Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient. [Link]
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PubChemLite. 2-(4-methoxyphenoxy)ethanimidamide hydrochloride (C9H12N2O2). [Link]
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MolPort. Compound (4-methoxyphenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide. [Link]
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PrepChem.com. Synthesis of Procedure 40. N-(2-Diethylaminoethyl)-4'-[2-(4-methoxyphenyl)-1-phenyl-1-buten-1-yl]methanesulfonanilide.. [Link]
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PubChem. 2-(4-Methoxyphenyl)acetamide. [Link]
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ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. [Link]
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride
Abstract: 2-(4-Methoxyphenyl)ethanimidamide hydrochloride is a chemical entity with the molecular formula C9H13ClN2O[1]. While its synthesis and basic chemical properties are documented, its biological mechanism of action is not extensively characterized in publicly available scientific literature. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, technically-grounded framework for systematically elucidating the mechanism of action of novel compounds such as 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. We will proceed from initial phenotypic screening to target identification and pathway validation, offering field-proven insights and detailed experimental protocols. Our approach is grounded in the principles of scientific integrity, ensuring that the proposed workflows are self-validating and build upon authoritative methodologies.
Part 1: Foundational Understanding and Initial Biological Characterization
Before delving into complex mechanistic studies, it is crucial to establish a foundational understanding of the compound's basic biological effects. The initial phase of investigation for a compound with an unknown mechanism, such as 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, should focus on broad, unbiased phenotypic screening.
Physicochemical Properties and Purity Assessment
A prerequisite for any biological study is the thorough characterization of the test compound. This ensures that observed effects are attributable to the compound itself and not to impurities or degradation products.
Table 1: Physicochemical Properties of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride
| Property | Value | Source |
| Molecular Formula | C9H12N2O·HCl | J&K Scientific[1] |
| Molecular Weight | 200.67 g/mol | J&K Scientific[1] |
| IUPAC Name | 2-(4-methoxyphenyl)ethanimidamide;hydrochloride | J&K Scientific[1] |
| CAS Number | 6487-90-7 | J&K Scientific[1] |
Experimental Protocol: Purity and Stability Assessment
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Method:
-
Dissolve the compound in a suitable solvent (e.g., methanol, water).
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Run a gradient elution profile (e.g., water:acetonitrile with 0.1% formic acid).
-
Monitor the eluent using a UV detector at a wavelength determined by a UV scan of the compound.
-
Purity is calculated based on the area under the curve of the main peak relative to the total peak area. A purity of >95% is generally required for biological studies.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm the identity of the compound.
-
Method:
-
Utilize an LC-MS system to separate the compound from any potential impurities.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound, confirming its molecular weight.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure.
-
Method:
-
Dissolve the compound in a deuterated solvent (e.g., DMSO-d6, D2O).
-
Acquire 1H and 13C NMR spectra.
-
The resulting spectra should be consistent with the expected chemical structure of 2-(4-Methoxyphenyl)ethanimidamide.
-
-
Broad-Spectrum Phenotypic Screening
Phenotypic screening involves testing the compound across a wide range of cell-based assays to identify any significant biological effects. This approach is unbiased and can reveal unexpected activities.
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Line Selection: Choose a diverse panel of human cell lines representing different tissues and cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma).
-
Compound Treatment: Plate cells in 384-well microplates and treat with a concentration range of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride (e.g., 0.1 nM to 100 µM) for 24-72 hours.
-
Staining: After incubation, fix the cells and stain with a cocktail of fluorescent dyes that label key cellular components (e.g., Hoechst for nuclei, phalloidin for actin filaments, MitoTracker for mitochondria).
-
Image Acquisition: Use a high-content imaging system to automatically acquire images of the cells.
-
Image Analysis: Employ image analysis software to quantify a wide array of cellular features (e.g., cell count, nuclear size and shape, mitochondrial mass, cytoskeletal arrangement).
-
Data Analysis: Compare the feature profiles of treated cells to vehicle-treated controls to identify significant phenotypic changes.
Part 2: Target Identification and Validation
Once a consistent and robust phenotype has been identified, the next critical phase is to determine the molecular target(s) of the compound.
Affinity-Based Target Identification
If the compound exhibits high potency in phenotypic assays, it is likely to have a specific binding partner. Affinity-based proteomics is a powerful tool to isolate and identify these partners.
Experimental Protocol: Chemical Proteomics Approach
-
Affinity Probe Synthesis: Synthesize a derivative of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride that incorporates a reactive group (e.g., a photo-activatable group) and a tag for enrichment (e.g., biotin).
-
Cell Lysate Treatment: Incubate the affinity probe with cell lysates or live cells.
-
Cross-linking: For photo-activatable probes, expose the lysate to UV light to covalently link the probe to its binding partners.
-
Enrichment: Use streptavidin-coated beads to pull down the biotin-tagged probe along with its covalently bound proteins.
-
Proteolytic Digestion: Digest the enriched proteins into peptides.
-
Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are specifically enriched in the probe-treated sample compared to a control. These are the candidate targets.
Target Validation
Once candidate targets are identified, it is essential to validate that they are indeed responsible for the observed biological effects.
Experimental Protocol: Target Validation Cascade
-
Direct Binding Assays:
-
Surface Plasmon Resonance (SPR): Immobilize the purified candidate protein on a sensor chip and flow 2-(4-Methoxyphenyl)ethanimidamide hydrochloride over the surface to measure binding affinity (KD).
-
Isothermal Titration Calorimetry (ITC): Directly measure the heat released or absorbed during the binding of the compound to the target protein in solution.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Principle: The binding of a ligand can stabilize a protein against thermal denaturation.
-
Method: Treat intact cells with the compound, heat the cells to various temperatures, lyse the cells, and quantify the amount of soluble target protein remaining using Western blotting or mass spectrometry. A shift in the melting curve indicates direct target engagement in a cellular context.
-
-
Genetic Approaches:
-
RNA Interference (RNAi) or CRISPR/Cas9 Knockdown/Knockout: Reduce the expression of the candidate target protein in cells. If the cells become resistant to the compound, it validates the target.
-
Overexpression: Overexpress the target protein. This may sensitize the cells to the compound.
-
Part 3: Pathway and Network Analysis
Understanding the molecular target is only part of the story. The ultimate goal is to understand how the interaction of the compound with its target perturbs cellular signaling pathways and networks.
'Omics' Approaches for Pathway Analysis
Transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to compound treatment.
Table 2: 'Omics' Technologies for Pathway Analysis
| Technology | Approach | Information Gained |
| Transcriptomics (RNA-Seq) | Quantifies changes in gene expression upon compound treatment. | Identifies up- or down-regulated genes and pathways. |
| Proteomics (e.g., TMT-MS) | Quantifies changes in protein abundance and post-translational modifications. | Reveals changes in protein expression and signaling activity (e.g., phosphorylation). |
| Metabolomics (LC-MS, GC-MS) | Quantifies changes in the levels of small molecule metabolites. | Provides insights into the metabolic state of the cell. |
Experimental Protocol: Phosphoproteomics for Kinase Inhibitor Discovery
Assuming phenotypic screening suggests an effect on cell proliferation or survival, a common mechanism is the inhibition of a protein kinase.
-
Cell Treatment and Lysis: Treat cells with 2-(4-Methoxyphenyl)ethanimidamide hydrochloride at a relevant concentration and time point. Lyse the cells under conditions that preserve protein phosphorylation.
-
Protein Digestion: Digest the proteins into peptides.
-
Phosphopeptide Enrichment: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by mass spectrometry.
-
Data Analysis: Quantify changes in phosphorylation at specific sites. A significant decrease in phosphorylation on the known substrates of a particular kinase strongly suggests that the kinase is inhibited by the compound.
Part 4: In Vivo Validation and Preclinical Assessment
The final stage of mechanistic investigation involves validating the findings in a more complex biological system.
Animal Models of Disease
If the identified mechanism of action is relevant to a particular disease, the compound's efficacy should be tested in an appropriate animal model. For example, if the compound is found to be an inhibitor of a specific kinase implicated in cancer, its anti-tumor activity would be evaluated in mouse xenograft models.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
-
Pharmacokinetics (PK): These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in an animal model. This is essential for understanding the drug's exposure profile.
-
Pharmacodynamics (PD): These studies measure the effect of the compound on its target in the animal. For example, if the compound inhibits a kinase, a PD study might involve measuring the phosphorylation of a downstream substrate in tumor tissue from treated animals. A strong correlation between drug exposure, target modulation, and therapeutic efficacy provides the highest level of confidence in the proposed mechanism of action.
Conclusion
While the specific mechanism of action for 2-(4-Methoxyphenyl)ethanimidamide hydrochloride is not yet established in the scientific literature, this guide provides a robust and systematic framework for its elucidation. By progressing logically from broad phenotypic screening to specific target identification, pathway analysis, and in vivo validation, researchers can build a comprehensive and well-supported understanding of how this, and other novel compounds, function at a molecular level. This multi-faceted approach, integrating chemical biology, 'omics' technologies, and traditional pharmacology, is essential for modern drug discovery and development.
References
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J&K Scientific. 2-(4-Methoxyphenyl)acetamidine hydrochloride, 98% | 6487-90-7. [Link]
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2-(4-Methoxyphenyl)ethanimidamide hydrochloride CAS number 58125-01-2
An In-depth Technical Guide to 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride for Researchers and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride (CAS No. 6487-90-7), a methoxyphenyl derivative with potential applications in pharmaceutical research and development. This document delves into the compound's physicochemical properties, provides a representative synthesis and purification protocol, and explores its potential pharmacological activities based on structurally related molecules. Furthermore, this guide offers detailed templates for analytical characterization and in vitro screening assays, serving as a foundational resource for researchers initiating studies with this compound. The information herein is intended to equip scientists with the necessary technical knowledge to handle, characterize, and investigate the biological potential of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride in a laboratory setting.
Introduction and Compound Identification
2-(4-Methoxyphenyl)ethanimidamide hydrochloride is an organic compound belonging to the class of amidines. The core structure features a methoxy-substituted benzene ring linked to an ethanimidamide group. This structural motif is of interest in medicinal chemistry due to the prevalence of the methoxyphenyl group in a wide range of biologically active molecules. Its presence can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as modulate the compound's interaction with biological targets.[1]
It is crucial to clarify the Chemical Abstracts Service (CAS) number associated with this compound. The CAS number 58125-01-2 refers to the parent compound, or free base, 2-(4-methoxyphenyl)ethanimidamide.[2][3][4] This guide, however, focuses on the hydrochloride salt form, which is assigned the CAS number 6487-90-7 .[5][6][7][8][9] The hydrochloride salt is generally preferred in research and development due to its increased stability and solubility in aqueous media.
This guide will proceed with the understanding that the topic of interest is the hydrochloride salt, hereafter referred to by its CAS number 6487-90-7.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physicochemical properties is fundamental for its application in research. The key properties of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6487-90-7 | [5][6][7] |
| Molecular Formula | C₉H₁₂N₂O·HCl | [5][7] |
| Molecular Weight | 200.67 g/mol | [5][7] |
| IUPAC Name | 2-(4-methoxyphenyl)ethanimidamide;hydrochloride | [7] |
| Synonyms | 2-(4-Methoxyphenyl)acetamidine hydrochloride | [5][7][8] |
| Appearance | Solid (predicted) | |
| Storage | Room temperature, in a dry, inert atmosphere | [6] |
| Purity (Typical) | ≥95% | [9] |
| SMILES | COC1=CC=C(C=C1)CC(=N)N.Cl | [7] |
| InChI Key | LOJFRHBZDMXJPA-UHFFFAOYSA-N | [7] |
Analytical Characterization
Characterization of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride is essential to confirm its identity and purity. The following are standard analytical techniques that should be employed.
-
¹H NMR: Expect signals corresponding to the methoxy group protons, the aromatic protons on the phenyl ring (showing characteristic splitting patterns for a 1,4-disubstituted ring), the methylene protons, and the amine protons of the amidine group.
-
¹³C NMR: Expect distinct signals for the methoxy carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), the methylene carbon, and the amidinium carbon.
Mass spectrometry is used to determine the molecular weight and can provide information about the compound's fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.[10]
HPLC is a standard technique for assessing the purity of the compound. A reverse-phase HPLC method is generally suitable.
Protocol: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[13]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid or formic acid.
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (likely around 254 nm).
-
Column Temperature: 30 °C.[13]
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent like methanol at a concentration of 1 mg/mL.
Synthesis and Purification
Representative Synthesis Workflow
Caption: A plausible synthetic workflow for 2-(4-Methoxyphenyl)ethanimidamide HCl.
Step-by-Step Representative Synthesis Protocol
Disclaimer: This is a representative protocol based on general chemical principles and requires optimization and validation in a laboratory setting.
-
Step 1: Formation of the Imidate (Pinner Reaction)
-
Dissolve 4-methoxyphenylacetonitrile in anhydrous ethanol in a flask equipped with a drying tube.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until saturation.
-
Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours.
-
The product, ethyl 2-(4-methoxyphenyl)acetimidate hydrochloride, will precipitate. Collect the solid by filtration and wash with cold anhydrous diethyl ether.
-
-
Step 2: Conversion to Amidine (Ammonolysis)
-
Suspend the crude imidate hydrochloride in a solution of ammonia in ethanol.
-
Stir the mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
-
Step 3: Purification
-
The crude 2-(4-methoxyphenyl)ethanimidamide hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Wash the purified crystals with a cold, non-polar solvent and dry under vacuum.
-
Potential Pharmacology and Mechanism of Action
Direct studies on the biological activity of 2-(4-methoxyphenyl)ethanimidamide hydrochloride are not available in the current body of literature. However, the structural motifs present in the molecule allow for informed hypotheses about its potential pharmacological profile.
-
Anticancer and Antimicrobial Potential: Many compounds containing the methoxyphenyl amide structure have been investigated for their anticancer and antimicrobial properties.[1][17] These compounds can induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways in cancer cells.[1] Some have also shown efficacy against various bacterial and fungal strains.[17]
-
Enzyme Inhibition: Structurally related molecules have been identified as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[18][19] The methoxy group can play a crucial role in binding to the active sites of these enzymes.
-
Anthelmintic Activity: A simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, has demonstrated anthelmintic properties, suggesting that the methoxyphenyl amide core could be a valuable scaffold for developing anti-parasitic agents.[20]
Given these precedents, 2-(4-methoxyphenyl)ethanimidamide hydrochloride is a candidate for screening in anticancer, antimicrobial, and enzyme inhibition assays.
Caption: Potential research avenues for 2-(4-Methoxyphenyl)ethanimidamide HCl.
Key Research Applications and Experimental Protocols
The following are template protocols for initial in vitro screening of 2-(4-methoxyphenyl)ethanimidamide hydrochloride. These are generalized and should be adapted to the specific cell lines or enzymes of interest.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of the compound on the viability of a cancer cell line.
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37 °C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 2-(4-methoxyphenyl)ethanimidamide hydrochloride in sterile DMSO or PBS. Prepare serial dilutions in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Enzyme Inhibition Assay (Generic Protocol)
This protocol provides a template for assessing the inhibitory activity of the compound against a specific enzyme.
-
Reagents: Prepare a buffer solution appropriate for the enzyme of interest. Obtain the purified enzyme and its corresponding substrate.
-
Compound Preparation: Prepare a stock solution of 2-(4-methoxyphenyl)ethanimidamide hydrochloride in a suitable solvent (e.g., DMSO). Make serial dilutions in the assay buffer.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the compound at various concentrations.
-
Add the enzyme solution and pre-incubate for a set time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
-
Controls: Include a positive control (a known inhibitor of the enzyme), a negative control (no inhibitor), and a blank (no enzyme).
-
Data Analysis: Calculate the rate of the enzymatic reaction at each compound concentration. Determine the percentage of inhibition and calculate the IC₅₀ value.
Safety and Handling
Based on available safety data sheets, 2-(4-Methoxyphenyl)ethanimidamide hydrochloride is classified with the following hazards:
-
H315: Causes skin irritation.[2]
Precautions for Safe Handling: [21][22][23][24]
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[21][22]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling.[21][22] Do not eat, drink, or smoke in the laboratory.
-
Storage: Keep the container tightly closed and store in a cool, dry place.[21][22]
Conclusion and Future Directions
2-(4-Methoxyphenyl)ethanimidamide hydrochloride is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While direct biological data is currently lacking, its structural similarity to other biologically active molecules suggests that it may possess anticancer, antimicrobial, or enzyme-inhibitory properties. This technical guide provides a foundational framework for researchers to begin exploring these possibilities. Future work should focus on the definitive synthesis and characterization of this compound, followed by broad in vitro screening to identify its biological targets and mechanism of action. Positive hits from these screens would then warrant further investigation through more complex cellular assays and eventually in vivo models.
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HPLC Methods for analysis of 2,4-D. (n.d.). HELIX Chromatography. Retrieved January 3, 2026, from [Link]
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An In-Depth Technical Guide to 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The amidine functional group is a cornerstone in medicinal chemistry, prized for its ability to engage in hydrogen bonding and act as a bioisostere for various functional groups. This guide provides a comprehensive technical overview of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, a molecule of interest in synthetic and medicinal chemistry. We will delve into its chemical properties, a robust method for its synthesis, detailed characterization, and explore its potential applications in drug discovery and development. This document is intended to serve as a valuable resource for researchers navigating the synthesis and utilization of this and related compounds.
Compound Profile: 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride
At its core, 2-(4-Methoxyphenyl)ethanimidamide hydrochloride is a salt of an ethanimidamide derivative bearing a 4-methoxyphenyl substituent. The hydrochloride form enhances its stability and solubility in aqueous media, a desirable property for many experimental and pharmaceutical applications.
| Property | Value | Source |
| Molecular Formula | C9H12N2O·HCl | [1] |
| Molecular Weight | 200.67 g/mol | [1] |
| CAS Number | 6487-90-7 | [1] |
| IUPAC Name | 2-(4-methoxyphenyl)ethanimidamide;hydrochloride | [1] |
| SMILES | COC1=CC=C(C=C1)CC(=N)N.Cl | [1] |
| InChI Key | LOJFRHBZDMXJPA-UHFFFAOYSA-N | [1] |
Synthesis via the Pinner Reaction: A Time-Tested Approach
The most reliable and widely employed method for the synthesis of amidines from nitriles is the Pinner reaction.[2][3][4] This two-step process involves the formation of an intermediate Pinner salt (an imidate hydrochloride) followed by ammonolysis to yield the desired amidine hydrochloride.[3]
The synthesis of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride commences with the readily available starting material, 4-methoxyphenylacetonitrile.
The Underlying Chemistry: Mechanism of the Pinner Reaction
The Pinner reaction is an acid-catalyzed nucleophilic addition to a nitrile.[3] The reaction proceeds through the following key steps:
-
Protonation of the Nitrile: Anhydrous hydrogen chloride gas protonates the nitrogen atom of the nitrile, significantly increasing the electrophilicity of the carbon atom.
-
Nucleophilic Attack by Alcohol: An anhydrous alcohol (typically ethanol) acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imidate.
-
Deprotonation: A chloride ion or another alcohol molecule removes a proton to yield the imidate, which then gets protonated on the nitrogen.
-
Formation of the Pinner Salt: The resulting ethyl 2-(4-methoxyphenyl)ethanimidate hydrochloride, the "Pinner salt," precipitates from the reaction mixture.
-
Ammonolysis: The isolated Pinner salt is then treated with ammonia, which displaces the ethoxy group through nucleophilic substitution to form the final amidine hydrochloride.
Caption: Workflow for the synthesis of 2-(4-Methoxyphenyl)ethanimidamide HCl.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Pinner reaction for the synthesis of amidine hydrochlorides.
Materials:
-
4-Methoxyphenylacetonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride Gas
-
Anhydrous Ammonia Gas
-
Ice-salt bath
-
Drying tube (calcium chloride)
-
Round-bottom flask with a gas inlet tube and magnetic stirrer
Step 1: Formation of Ethyl 2-(4-methoxyphenyl)ethanimidate Hydrochloride (Pinner Salt)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 4-methoxyphenylacetonitrile (1 equivalent) in a minimal amount of anhydrous ethanol (1.2 equivalents).
-
Cool the reaction mixture to 0°C using an ice-salt bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0-5°C.
-
Continue the addition of HCl until the solution is saturated and a precipitate of the Pinner salt begins to form.
-
Seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete precipitation.
-
Collect the crystalline Pinner salt by filtration under anhydrous conditions, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Ammonolysis to 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride
-
Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask.
-
Cool the suspension to 0°C.
-
Bubble anhydrous ammonia gas through the suspension with vigorous stirring.
-
The Pinner salt will gradually dissolve as it reacts, and a new precipitate of ammonium chloride will form. The desired amidine hydrochloride remains in solution.
-
After the reaction is complete (monitored by TLC or the disappearance of the Pinner salt), filter the reaction mixture to remove the ammonium chloride precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-(4-Methoxyphenyl)ethanimidamide hydrochloride.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/diethyl ether) to obtain the purified product.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. The following techniques are critical for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group (typically in the range of δ 6.8-7.2 ppm), a singlet for the methoxy protons (around δ 3.8 ppm), a singlet for the benzylic methylene protons, and broad signals for the amidinium protons which may exchange with residual water in the solvent.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, the methoxy carbon (around δ 55 ppm), the benzylic carbon, and the amidinium carbon (which is typically deshielded and appears further downfield).
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the primary amine and imine N-H stretches.
-
C=N stretching: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the C=N double bond in the amidinium ion.
-
C-O stretching: A strong band for the aryl ether C-O stretch, typically around 1250 cm⁻¹.
-
Aromatic C-H and C=C stretching: Bands in their characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, electrospray ionization (ESI) in positive ion mode is suitable. The expected molecular ion peak would correspond to the free base [C9H12N2O + H]⁺ at m/z 165.21.
Potential Applications in Drug Discovery and Development
While specific pharmacological data for 2-(4-Methoxyphenyl)ethanimidamide hydrochloride is not extensively published, the amidine moiety is a well-established pharmacophore with diverse biological activities.[5][6][7]
Caption: Potential applications of amidine-containing compounds in drug discovery.
The 4-methoxyphenyl group is also a common feature in many biologically active compounds, often contributing to favorable pharmacokinetic properties. Therefore, 2-(4-Methoxyphenyl)ethanimidamide hydrochloride can be considered a valuable building block for the synthesis of novel therapeutic agents. Its potential applications could span areas such as:
-
Antimicrobial and Antifungal Agents: The amidine group is present in several antimicrobial and antifungal drugs.
-
Enzyme Inhibition: Amidines can act as potent inhibitors of various enzymes, including serine proteases.
-
Receptor Modulation: The ability of the amidine group to act as a hydrogen bond donor and acceptor makes it a candidate for interacting with various biological receptors.
Conclusion and Future Directions
2-(4-Methoxyphenyl)ethanimidamide hydrochloride is a synthetically accessible compound with a molecular framework that holds promise for applications in medicinal chemistry and drug discovery. The Pinner reaction provides a reliable and scalable method for its synthesis. This guide has outlined the essential chemical properties, a detailed synthetic approach, and a comprehensive characterization strategy for this compound.
Future research efforts should focus on the biological evaluation of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride and its derivatives to explore their therapeutic potential. Elucidating its mechanism of action in various biological systems will be crucial for its further development as a lead compound in drug discovery programs.
References
- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
- Roger, R., & Neilson, D. G. (1961).
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
- Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425.
- Santos, J. L., et al. (2009). The amidine structural motif: a versatile tool in medicinal chemistry. Current Medicinal Chemistry, 16(15), 1839-1869.
- Barreiro, E. J., & Fraga, C. A. M. (2015). Medicinal Chemistry: The Molecular Basis of Drug Action. Artmed Editora.
- Singh, S., et al. (2006). Identification of 2-hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-pyrazol-1-yl]-N-propionylbenzenesulfonamide sodium as a potential COX-2 inhibitor for oral and parenteral administration. Bioorganic & Medicinal Chemistry, 14(24), 8626-8634.
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)acetamidine hydrochloride. Retrieved from [Link]
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- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility Profile of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride
Foreword: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a cornerstone of developability. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. It is with this understanding that we present this in-depth technical guide on determining the solubility profile of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-90-7), a compound of interest for researchers and drug development professionals. This document is not merely a collection of data, but a strategic guide to understanding and experimentally determining the solubility of this specific molecule, providing the foundational knowledge necessary for its advancement in the development pipeline.
Introduction to 2-(4-Methoxyphenyl)ethanimidamide hydrochloride
2-(4-Methoxyphenyl)ethanimidamide hydrochloride is an organic molecule with the chemical formula C9H13ClN2O.[1][2] As a hydrochloride salt, it is expected to exhibit pH-dependent solubility, a critical factor in its formulation and in vivo behavior. A comprehensive understanding of its solubility in various aqueous and organic media is paramount for its application in research and drug development.
Table 1: Physicochemical Properties of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride
| Property | Value | Source |
| CAS Number | 6487-90-7 | [1][2][3] |
| Molecular Formula | C9H12N2O·HCl | [1][2] |
| Molecular Weight | 200.67 g/mol | [1][2][3] |
| IUPAC Name | 2-(4-methoxyphenyl)ethanimidamide;hydrochloride | [1] |
| SMILES | COC1=CC=C(C=C1)CC(=N)N.Cl | [1] |
Theoretical Framework for Solubility of an Ionizable Compound
The solubility of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, as a salt of a weak base, is governed by several key factors. Understanding these principles is essential for designing meaningful experiments and interpreting the resulting data.
The Influence of pH
The amidine functional group in the parent molecule is basic and will be protonated at lower pH values. The hydrochloride salt is the protonated form. The solubility of such a compound is intrinsically linked to the pH of the medium. At lower pH, the equilibrium shifts towards the protonated, more polar, and generally more water-soluble form. Conversely, as the pH increases towards and beyond the pKa of the conjugate acid, the equilibrium will shift towards the neutral, less polar free base, which is expected to have lower aqueous solubility. This relationship is a critical consideration for oral drug delivery, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.[4][5][6][7]
The Effect of Temperature
The dissolution of a solid in a liquid can be either an endothermic or exothermic process. For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the crystal.[8][9][10][11] Determining the temperature dependence of solubility is crucial for defining storage conditions and for manufacturing processes such as crystallization.
The Common Ion Effect
As a hydrochloride salt, the dissolution of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride in a solution already containing chloride ions (for example, in hydrochloric acid or a chloride-based buffer) will be suppressed. This phenomenon, known as the common ion effect, can impact the solubility in various biological fluids and formulation media.[4][5]
A Validated Experimental Approach to Solubility Determination
Given the absence of publicly available solubility data, a systematic experimental investigation is required. The following protocols are designed to provide a comprehensive solubility profile of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, grounded in established methodologies such as the OECD Test Guideline 105 and principles from the United States Pharmacopeia (USP).[2][3][12][13][14][15]
General Experimental Workflow
The determination of solubility will follow a logical progression, starting with preliminary assessments and moving to detailed, quantitative measurements.
Caption: A comprehensive workflow for the experimental determination of solubility.
Detailed Experimental Protocols
This method is a gold standard for determining the thermodynamic equilibrium solubility.[9][16]
-
Preparation: Add an excess amount of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride to a series of glass vials containing purified water. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator. The time to reach equilibrium should be determined preliminarily (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
This protocol is essential for understanding the behavior of the ionizable compound in different pH environments.
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Solubility Determination: Following the shake-flask method described in Protocol 1, determine the solubility of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride in each of the prepared buffers.
-
pH Measurement: Measure the pH of the saturated solution at equilibrium to confirm the final pH value.
-
Data Analysis: Plot the measured solubility (on a logarithmic scale) against the final measured pH to generate the pH-solubility profile.
This protocol will elucidate the thermodynamics of the dissolution process.
-
Temperature Control: Set up a series of temperature-controlled water baths at various temperatures (e.g., 4 °C, 25 °C, 37 °C, and 50 °C).
-
Solubility Measurement: For each temperature, determine the equilibrium solubility in purified water using the shake-flask method.
-
Data Analysis: Analyze the data to understand the effect of temperature on solubility. A van't Hoff plot (ln(solubility) vs. 1/T) can be constructed to determine the enthalpy of dissolution.
Understanding the solubility in organic solvents is important for purification, formulation, and analytical method development.
-
Solvent Selection: Choose a range of common organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and hexane).
-
Solubility Determination: Employ the shake-flask method to determine the solubility in each of these solvents at a constant temperature (e.g., 25 °C).
Data Presentation and Interpretation
The data generated from the proposed experiments should be tabulated for clarity and ease of interpretation.
Table 2: Proposed Data Summary for Solubility of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride
| Solvent System | Temperature (°C) | pH (at equilibrium) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Purified Water | 4 | - | Experimental Value | Calculated Value |
| Purified Water | 25 | - | Experimental Value | Calculated Value |
| Purified Water | 37 | - | Experimental Value | Calculated Value |
| Purified Water | 50 | - | Experimental Value | Calculated Value |
| pH 1.2 Buffer | 25 | Measured Value | Experimental Value | Calculated Value |
| pH 2.0 Buffer | 25 | Measured Value | Experimental Value | Calculated Value |
| pH 4.5 Buffer | 25 | Measured Value | Experimental Value | Calculated Value |
| pH 6.8 Buffer | 25 | Measured Value | Experimental Value | Calculated Value |
| pH 7.4 Buffer | 25 | Measured Value | Experimental Value | Calculated Value |
| pH 9.0 Buffer | 25 | Measured Value | Experimental Value | Calculated Value |
| Methanol | 25 | - | Experimental Value | Calculated Value |
| Ethanol | 25 | - | Experimental Value | Calculated Value |
| Acetone | 25 | - | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | - | Experimental Value | Calculated Value |
| Hexane | 25 | - | Experimental Value | Calculated Value |
Logical Relationships in Solubility Determination
The interplay between the compound's properties and experimental conditions dictates the observed solubility.
Caption: Factors influencing the observed solubility of the target compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic determination and understanding of the solubility of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. By following the proposed experimental protocols, researchers and drug development professionals can generate the critical data needed to inform formulation strategies, predict in vivo behavior, and ultimately, de-risk the development of this compound. The resulting solubility profile will serve as a foundational dataset, enabling rational decision-making in the progression of this molecule towards its therapeutic potential. Further studies could investigate the impact of different salt forms or the use of solubility-enhancing excipients.
References
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Estime, N., Teychené, S., Autret, J.-M., & Biscans, B. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. [Link]
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J&K Scientific. (n.d.). 2-(4-Methoxyphenyl)acetamidine hydrochloride, 98%. [Link]
-
Serajuddin, A. T. M. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]
-
Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. [Link]
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Situ Biosciences. (n.d.). OECD 105 – Water Solubility. [Link]
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OECD. (1995). Test No. 105: Water Solubility. [Link]
-
EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. [Link]
-
Serajuddin, A. T. M., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed. [Link]
-
Avdeef, A. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. [Link]
-
Mota, F. L., et al. (2020). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. ResearchGate. [Link]
-
USP. (2016). <1236> Solubility Measurements. [Link]
-
Various Authors. (n.d.). Factors affecting solubility. [Link]
-
Various Authors. (2013). Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. US Pharmacopeia. [Link]
-
Various Authors. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]
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Potential biological activity of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride
An In-depth Technical Guide to the Potential Biological Activity of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride
Abstract
This technical guide provides a comprehensive framework for the investigation of the potential biological activities of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. While direct biological data for this specific compound is not extensively available in current literature, its structural motifs, particularly the 4-methoxyphenyl group, are present in a wide array of biologically active molecules. This guide synthesizes information from structurally related compounds to propose a prioritized, multi-pronged research and development strategy. We will explore potential therapeutic areas, outline detailed experimental protocols for in vitro and in vivo screening, and provide the scientific rationale behind each proposed step. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel chemical entities.
Introduction: The Rationale for Investigation
The compound 2-(4-Methoxyphenyl)ethanimidamide hydrochloride possesses a simple yet intriguing chemical structure. The 4-methoxyphenyl group is a well-established pharmacophore found in numerous approved drugs and clinical candidates, contributing to favorable pharmacokinetic properties and target interactions. The ethanimidamide moiety, a strong base, is capable of forming key hydrogen bonds and salt bridges, making it a candidate for interaction with a variety of biological targets.
The exploration of this molecule is predicated on the principle of "guilt by association" or, more formally, chemical similarity. Structurally analogous compounds have demonstrated a remarkable diversity of biological activities, suggesting that 2-(4-Methoxyphenyl)ethanimidamide hydrochloride could be a valuable starting point for a drug discovery program. This guide will serve as a roadmap for a systematic investigation of its potential.
Predicted Biological Activities Based on Structural Analogs
A thorough review of scientific literature reveals that compounds containing the methoxyphenyl moiety exhibit a broad spectrum of biological activities. This suggests several potential avenues of investigation for 2-(4-Methoxyphenyl)ethanimidamide hydrochloride.
Potential as an Enzyme Inhibitor
Numerous methoxyphenyl-containing compounds have been identified as potent and selective enzyme inhibitors.
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Derivatives of 2-ethoxy-4-(methoxymethyl)benzamide have shown high inhibitory activity against PTP1B, a key target for type 2 diabetes and obesity.[1]
-
Cyclooxygenase-2 (COX-2) Inhibition: Certain compounds with a 4-methoxyphenyl group have demonstrated selective COX-2 inhibition, a target for anti-inflammatory drugs.[2]
-
PI3K/mTOR Dual Inhibition: Sulfonamide methoxypyridine derivatives have been identified as potent dual inhibitors of PI3K and mTOR, crucial targets in cancer therapy.[3]
-
Histone Deacetylase (HDAC) Inhibition: Biphenyl-4-yl-acrylohydroxamic acid derivatives containing a methoxy group have shown promise as HDAC inhibitors for cancer treatment.[4]
-
Urease Inhibition: Certain complex molecules incorporating a methoxyphenyl group have exhibited urease inhibitory properties.[5]
Potential as a Receptor Modulator
The methoxyphenyl scaffold is also prevalent in molecules that modulate the activity of various receptors.
-
Metabotropic Glutamate Receptor 3 (mGlu3) Modulation: A compound with a 4-methoxyphenyl group has been identified as a selective negative allosteric modulator of mGlu3, a potential target for neurological disorders.[6]
-
5-HT3 Receptor Antagonism: A benzamide derivative with a methoxy group has been investigated as a 5-HT3 receptor antagonist, relevant for managing nausea and vomiting.[7]
-
Mu Opioid Receptor Antagonism: A morphinan derivative with a 4,14-dimethoxy substitution acts as a selective mu opioid receptor antagonist.[8]
-
Adrenergic Receptor Agonism: Methoxyphenamine, a sympathomimetic amine, acts on adrenergic receptors to produce bronchodilator and nasal decongestant effects.[9]
Potential in Other Therapeutic Areas
-
Anthelmintic Activity: N-(4-methoxyphenyl)pentanamide, a simplified analog of albendazole, has displayed anthelmintic properties.[10]
-
Anticonvulsant Activity: A benzamide derivative has been studied for its anticonvulsant properties.[11]
-
Antihypertensive Activity: Complex derivatives containing a methoxyphenyl group have shown potential in lowering blood pressure.[5]
-
Janus Kinase (JAK) 1 Inhibition: A potent and selective JAK1 inhibitor incorporates a methoxy-substituted pyrazole moiety.[12]
Proposed Research and Development Workflow
To systematically evaluate the potential biological activities of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, a tiered screening approach is recommended. This workflow is designed to efficiently identify promising activities while minimizing resource expenditure in early stages.
Caption: Proposed research and development workflow for 2-(4-Methoxyphenyl)ethanimidamide hydrochloride.
Detailed Experimental Protocols
Phase 1: In Vitro Screening
-
Rationale: To quickly assess the compound's potential as an inhibitor across a wide range of enzyme classes, leveraging the known activities of its structural analogs.
-
Protocol:
-
Utilize a commercial enzyme inhibition screening service (e.g., Eurofins, Reaction Biology) that offers panels covering major enzyme families (kinases, phosphatases, proteases, etc.).
-
Submit 2-(4-Methoxyphenyl)ethanimidamide hydrochloride for single-point screening at a concentration of 10 µM.
-
Analyze the percentage of inhibition data to identify any enzyme with >50% inhibition.
-
-
Rationale: To determine if the compound binds to any known receptors, particularly those modulated by its structural relatives.
-
Protocol:
-
Engage a contract research organization (CRO) offering a comprehensive receptor binding panel (e.g., the Psychoactive Drug Screening Program - PDSP).
-
Screen the compound at a concentration of 10 µM against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Identify receptors where the compound exhibits >50% displacement of a radiolabeled ligand.
-
-
Rationale: Given that many enzyme inhibitors target pathways involved in cell proliferation, it is prudent to screen for anticancer activity.
-
Protocol:
-
Select a panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.
-
Phase 2: Hit Validation and Lead Optimization
For any "hits" identified in Phase 1, the following detailed studies should be conducted. The example below is for a hypothetical "hit" as a PTP1B inhibitor.
-
Rationale: To confirm the inhibitory activity and determine the potency of the compound.
-
Protocol:
-
Recombinantly express and purify human PTP1B.
-
Perform an in vitro phosphatase assay using a substrate such as p-nitrophenyl phosphate (pNPP) or a fluorescent phosphopeptide.
-
Incubate PTP1B with a range of concentrations of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride.
-
Initiate the reaction by adding the substrate and monitor the product formation over time.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for determining the IC50 of a PTP1B inhibitor.
-
Rationale: To assess the drug-like properties of the compound early in the development process.
-
Protocol:
-
Aqueous Solubility: Determine the solubility in phosphate-buffered saline (PBS) at pH 7.4 using a standard shake-flask method.
-
LogD7.4: Measure the octanol/water distribution coefficient at pH 7.4 to predict lipophilicity.
-
Metabolic Stability: Incubate the compound with human liver microsomes and measure the rate of disappearance over time to predict in vivo clearance.
-
Cytotoxicity: Determine the CC50 in a non-cancerous cell line (e.g., HEK293) to assess general toxicity.
-
Phase 3: In Vivo Efficacy Studies
If a lead compound demonstrates promising in vitro potency and a favorable ADME/Tox profile, in vivo studies can be initiated.
-
Rationale: To understand how the compound is absorbed, distributed, metabolized, and excreted in a living organism.
-
Protocol:
-
Administer a single dose of the compound to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at various time points.
-
Quantify the concentration of the compound in plasma using LC-MS/MS.
-
Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
-
Rationale: To determine if the compound has the desired therapeutic effect in a disease model. For a PTP1B inhibitor, a model of type 2 diabetes would be appropriate.
-
Protocol:
-
Use a genetically diabetic mouse model (e.g., db/db mice).
-
Administer the compound or vehicle control to the mice daily for a specified period.
-
Monitor key efficacy endpoints such as blood glucose levels, body weight, and insulin sensitivity (e.g., via a glucose tolerance test).
-
At the end of the study, collect tissues for biomarker analysis.
-
Data Presentation
All quantitative data should be summarized in tables for easy comparison.
| Assay | Parameter | Result |
| PTP1B Inhibition | IC50 | Value µM |
| Aqueous Solubility | Value µg/mL | |
| LogD7.4 | Value | |
| Metabolic Stability | t1/2 in HLM | Value min |
| Cytotoxicity (HEK293) | CC50 | Value µM |
Conclusion
While 2-(4-Methoxyphenyl)ethanimidamide hydrochloride is a relatively unexplored molecule, its structural features suggest a high probability of possessing interesting biological activities. The systematic, multi-tiered approach outlined in this guide provides a robust framework for elucidating its therapeutic potential. By leveraging knowledge from structurally related compounds and employing a logical progression of in vitro and in vivo experiments, researchers can efficiently navigate the early stages of the drug discovery process and determine if this compound warrants further development.
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Black, V. H., et al. (1990). Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), in rats. Drug Metabolism and Disposition, 18(4), 439–445. [Link]
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Al-Ghamdi, A. M. (2014). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Molecules, 19(11), 17789–17800. [Link]
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Hieger, M. A., et al. (2015). Severe poisoning after self-reported use of 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, a novel substituted amphetamine: a case series. The American Journal of Emergency Medicine, 33(8), 1095–1098. [Link]
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Singh, S. K., et al. (2006). Identification of 2-hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-pyrazol-1-yl]-N-propionylbenzenesulfonamide sodium as a potential COX-2 inhibitor for oral and parenteral administration. Bioorganic & Medicinal Chemistry, 14(24), 8626–8634. [Link]
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Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517–4527. [Link]
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An In-Depth Technical Guide to 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, a valuable chemical intermediate. While a detailed historical narrative of its specific discovery is not extensively documented, its synthesis is rooted in the classical Pinner reaction, a cornerstone of amidine synthesis. This document elucidates the probable synthetic pathway, details robust experimental protocols for its preparation and characterization, and explores its potential utility in medicinal chemistry and drug discovery based on the pharmacological significance of its constituent functional groups: the amidine moiety and the 4-methoxyphenyl group.
Introduction: The Significance of the Amidine Moiety
Amidines are a class of organic compounds characterized by the R-C(=NR')NR''R''' functional group. They are among the strongest organic bases and their protonated forms, amidinium salts, exhibit significant resonance stabilization. This unique electronic structure imparts a range of biological activities, making amidine-containing molecules prominent in medicinal chemistry.[1] They are recognized as important pharmacophores in a variety of therapeutic agents, including antimicrobials, anticoagulants, and anticancer drugs.[2] The hydrochloride salt form, as in the case of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, enhances the compound's stability and solubility in aqueous media, which is advantageous for both synthetic manipulations and potential biological screening.
Discovery and History: A Legacy of the Pinner Reaction
Chemical Synthesis: The Pinner Reaction Pathway
The most probable and established route for the synthesis of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride is the Pinner reaction, starting from 4-methoxyphenylacetonitrile. The overall process can be conceptualized in two main stages: the formation of the Pinner salt followed by ammonolysis.
Caption: Synthetic workflow for 2-(4-Methoxyphenyl)ethanimidamide hydrochloride.
Detailed Experimental Protocol
Materials:
-
4-Methoxyphenylacetonitrile
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride Gas
-
Anhydrous Diethyl Ether
-
Anhydrous Ammonia
Procedure:
-
Pinner Salt Formation:
-
A solution of 4-methoxyphenylacetonitrile (1 equivalent) in anhydrous ethanol (2-3 volumes) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
The solution is cooled to 0°C in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the stirred solution for 2-3 hours, ensuring the reaction mixture remains saturated with HCl.[5] The reaction progress can be monitored by the precipitation of the Pinner salt.
-
After the reaction is complete, the flask is sealed and stored at low temperature (e.g., 4°C) overnight to ensure complete precipitation.
-
The precipitated ethyl 2-(4-methoxyphenyl)acetimidate hydrochloride (Pinner salt) is collected by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum.
-
-
Ammonolysis:
-
The dried Pinner salt is suspended in a fresh portion of anhydrous ethanol in a clean, dry flask.
-
The suspension is cooled to 0°C.
-
Anhydrous ammonia gas is bubbled through the stirred suspension until the Pinner salt is completely consumed (monitoring by TLC or HPLC is recommended).
-
The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
The solvent is removed under reduced pressure to yield the crude 2-(4-Methoxyphenyl)ethanimidamide hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Physicochemical and Spectroscopic Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized 2-(4-Methoxyphenyl)ethanimidamide hydrochloride.
| Property | Value |
| Molecular Formula | C₉H₁₃ClN₂O |
| Molecular Weight | 200.67 g/mol |
| CAS Number | 6487-90-7 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.8 ppm), the aromatic protons of the 4-methoxyphenyl ring (two doublets in the aromatic region, integrating to 2H each), a singlet for the methylene protons adjacent to the aromatic ring, and broad signals for the -NH₂ and =NH₂⁺ protons of the amidinium group. The chemical shifts of the NH protons can be concentration and solvent dependent.[6][7]
-
¹³C NMR: The carbon NMR spectrum will display signals for the methoxy carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted carbons), the methylene carbon, and a characteristic downfield signal for the amidinium carbon (C=N).[8][9]
Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt will be characterized by:
-
Broad N-H stretching vibrations in the region of 3400-3100 cm⁻¹ due to the amidinium group.[10]
-
A strong C=N stretching vibration around 1680-1650 cm⁻¹.[11]
-
C-H stretching vibrations of the aromatic and aliphatic groups.
-
Characteristic C-O stretching of the methoxy group.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in the positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺, which corresponds to the free base (2-(4-Methoxyphenyl)ethanimidamide). The fragmentation pattern would likely involve the loss of ammonia and subsequent fragmentation of the methoxyphenylacetyl fragment.[12]
Caption: Analytical workflow for structural elucidation and purity assessment.
Potential Pharmacological Relevance and Applications
While specific pharmacological studies on 2-(4-Methoxyphenyl)ethanimidamide hydrochloride are limited, its structural components suggest potential for utility in drug discovery.
-
The Amidine Group: As previously mentioned, the amidine functional group is a key component of many biologically active molecules. It can act as a bioisostere for other functional groups and participate in hydrogen bonding and electrostatic interactions with biological targets.[1] Compounds containing amidines have demonstrated a broad range of activities, including antibacterial, antifungal, and antiparasitic effects.[1]
-
The 4-Methoxyphenyl Moiety: The 4-methoxyphenyl group is frequently found in pharmacologically active compounds. The methoxy group can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[13] For instance, methoxyphenyl-containing compounds have been investigated for their potential as anticancer and antioxidant agents.[14]
Given these characteristics, 2-(4-Methoxyphenyl)ethanimidamide hydrochloride serves as a valuable precursor or building block for the synthesis of more complex molecules with potential therapeutic applications.[9][15] Its structure provides a scaffold that can be further modified to explore structure-activity relationships in the development of new drug candidates.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on toxicity, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
2-(4-Methoxyphenyl)ethanimidamide hydrochloride is a readily accessible chemical compound whose synthesis is based on the well-established Pinner reaction. Although its own biological activity is not extensively characterized, its structural features—a reactive amidine group and a pharmacologically relevant 4-methoxyphenyl moiety—make it a valuable intermediate for synthetic and medicinal chemists. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a resource for researchers aiming to utilize this compound in the design and development of novel molecules with therapeutic potential.
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National Center for Biotechnology Information. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. J Enzyme Inhib Med Chem. 2018;33(1):1539-1550. Available from: [Link]
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Methodological & Application
Synthesis of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride: A Detailed Protocol for Researchers
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of 2-(4-methoxyphenyl)ethanimidamide hydrochloride, a key building block in the development of various pharmaceutical agents. This document provides a step-by-step methodology, from the initial Pinner reaction of 2-(4-methoxyphenyl)acetonitrile to the final isolation of the target amidine hydrochloride. Beyond a simple recitation of steps, this protocol elucidates the underlying chemical principles, safety considerations, and characterization techniques, ensuring a thorough understanding for researchers, scientists, and drug development professionals. The inclusion of detailed reaction parameters, safety protocols, and visual aids aims to facilitate the successful and safe execution of this synthesis.
Introduction
Amidines are a class of organic compounds that are isosteres of amides and possess a unique set of chemical and physical properties.[1] Their basicity, which is significantly higher than that of amides, and their ability to participate in hydrogen bonding make them valuable pharmacophores in medicinal chemistry.[1] 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, in particular, serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas.
The synthesis of this amidine hydrochloride is most commonly achieved through the Pinner reaction.[1] This classic and reliable method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, known as a Pinner salt.[2][3] Subsequent treatment of this intermediate with ammonia or an amine furnishes the desired amidine.[1][2] This protocol will detail a two-step process: the formation of the ethyl 2-(4-methoxyphenyl)acetimidate hydrochloride (the Pinner salt) followed by its conversion to 2-(4-methoxyphenyl)ethanimidamide hydrochloride.
Reaction Scheme
The overall synthetic pathway is depicted below:
Caption: Workflow for the synthesis of the Pinner salt intermediate.
Detailed Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride), dissolve 10.0 g (67.9 mmol) of 2-(4-methoxyphenyl)acetonitrile in 100 mL of anhydrous ethanol.
-
Acidification: Cool the solution to 0 °C using an ice-water bath. Begin to bubble dry hydrogen chloride gas through the solution at a moderate rate while stirring vigorously. The introduction of HCl should be controlled to avoid excessive temperature increases.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting nitrile. The reaction is typically complete within 4-6 hours.
-
Isolation of the Pinner Salt: Once the reaction is complete, stop the flow of HCl gas. While maintaining the cold temperature, slowly add 200 mL of anhydrous diethyl ether to the reaction mixture with stirring. A white precipitate of the ethyl 2-(4-methoxyphenyl)acetimidate hydrochloride will form.
-
Filtration and Drying: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 50 mL of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the white solid under vacuum to a constant weight. The product should be used immediately in the next step as Pinner salts can be unstable. [3]
Step 2: Synthesis of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride (Ammonolysis)
The Pinner salt is a reactive intermediate that readily undergoes nucleophilic attack by ammonia to form the corresponding amidine. [2] Detailed Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the freshly prepared ethyl 2-(4-methoxyphenyl)acetimidate hydrochloride.
-
Ammonolysis: To the Pinner salt, add 100 mL of a 7N solution of ammonia in ethanol. Stir the resulting suspension at room temperature.
-
Reaction Monitoring: The progress of the reaction can be followed by TLC. The reaction is generally complete within 3-4 hours at room temperature. Gentle heating to 40-50 °C can be applied to expedite the reaction if necessary.
-
Work-up and Isolation: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting residue is the crude 2-(4-methoxyphenyl)ethanimidamide hydrochloride.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain the pure 2-(4-methoxyphenyl)ethanimidamide hydrochloride as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Safety Precautions
General Precautions:
-
All manipulations should be performed in a well-ventilated chemical fume hood.
-
Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. [4][5] Reagent-Specific Hazards:
-
2-(4-Methoxyphenyl)acetonitrile: This compound can be harmful if swallowed or in contact with skin. [6][7]It may also cause eye and skin irritation. [8]* Hydrogen Chloride (gas): HCl gas is highly corrosive and can cause severe respiratory and skin burns. [2]Use with extreme caution in a well-ventilated fume hood.
-
Anhydrous Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon standing. [9]Use in a well-ventilated area away from ignition sources.
-
Ammonia: Ammonia is a corrosive and toxic gas with a pungent odor. Handle the ethanolic solution in a fume hood.
-
Sodium Ethoxide (if used for in-situ base generation): Sodium ethoxide is a corrosive and flammable solid that reacts violently with water. [4][10][11]It should be handled in a dry, inert atmosphere. [4][5] Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [12]Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [12]Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. [6]Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. [12]Seek immediate medical attention.
Characterization
The final product should be characterized to confirm its identity and purity. The following techniques are recommended:
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amidine functional group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.
References
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Application Notes and Protocols for the Purification of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride
Abstract
This document provides a comprehensive technical guide for the purification of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride (CAS No: 6487-90-7), a key intermediate in pharmaceutical synthesis.[1] Recognizing the compound's highly polar and ionic nature, this guide moves beyond standard protocols to address the specific challenges associated with its purification. We detail three primary methodologies: optimized recrystallization, advanced chromatographic techniques including Hydrophilic Interaction Liquid Chromatography (HILIC), and purification via acid-base extraction. Each protocol is designed to be a self-validating system, incorporating analytical checkpoints for purity assessment. This guide is intended for researchers, chemists, and drug development professionals seeking to achieve high-purity 2-(4-Methoxyphenyl)ethanimidamide hydrochloride for downstream applications.
Introduction and Compound Profile
2-(4-Methoxyphenyl)ethanimidamide hydrochloride is an amidinium salt, a class of compounds characterized by a protonated imine functional group. This structure confers high polarity and, typically, good aqueous solubility, which can complicate purification using conventional organic chemistry techniques.[2] The presence of the hydrochloride salt form further enhances its crystallinity and water solubility but can also present challenges such as hygroscopicity.[3]
Achieving high purity is critical, as residual starting materials, reagents, or by-products from its synthesis (often originating from 4-methoxyphenylacetonitrile) can interfere with subsequent reactions or compromise the biological activity and safety profile of the final active pharmaceutical ingredient (API).
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-(4-methoxyphenyl)ethanimidamide;hydrochloride | [1] |
| CAS Number | 6487-90-7 | [1] |
| Molecular Formula | C₉H₁₂N₂O·HCl | [1] |
| Molecular Weight | 200.67 g/mol | [1] |
| Appearance | Typically a white to off-white solid | General |
| Key Features | Highly polar, water-soluble, basic amidine group | [2][4] |
Strategic Approach to Purification
The optimal purification strategy depends on the nature of the impurities and the required scale. The following decision workflow provides a logical approach to selecting the most effective method.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Recrystallization from Polar Solvents
Recrystallization is the preferred method for crystalline solids when impurities have significantly different solubility profiles.[5][6] For polar hydrochloride salts, polar protic solvents like alcohols are often effective. The key is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[6]
Causality: The ordered crystal lattice of the desired compound excludes improperly fitting impurity molecules as it forms during slow cooling, leaving them behind in the solvent. Adding a less polar "anti-solvent" can induce precipitation, but this must be done carefully to avoid crashing out impurities as well.[7]
Step-by-Step Protocol
-
Solvent Selection: In separate test tubes, test the solubility of ~10-20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, 2-propanol, methanol). An ideal solvent will dissolve the solid upon heating but show low solubility at room temperature.[7][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent incrementally until the solid just dissolves completely. Maintain the solution at or near its boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through celite or fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Table 2: Recommended Recrystallization Solvent Systems
| Solvent System | Rationale |
| 2-Propanol | Often provides a good solubility gradient for hydrochloride salts.[7] |
| Ethanol | Similar to 2-propanol, a common choice for polar compounds. |
| Methanol / Diethyl Ether | Dissolve in a minimal amount of hot methanol, then slowly add diethyl ether as an anti-solvent until turbidity persists.[7] |
| Ethanol / Ethyl Acetate | Dissolve in hot ethanol and add ethyl acetate as an anti-solvent. |
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
When recrystallization fails to remove closely related polar impurities, chromatography is necessary. Due to the high polarity and ionic nature of the target compound, standard normal-phase (silica gel) chromatography often results in poor separation and significant tailing.[9] HILIC is a powerful alternative for purifying very polar compounds.[4][10]
Causality: In HILIC, the stationary phase (e.g., bare silica, or polar bonded phases like amine or diol) adsorbs a water-rich layer from the high-organic mobile phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[11]
Caption: Principle of HILIC separation for polar compounds.
Step-by-Step Flash HILIC Protocol
-
Column Selection: Use a pre-packed or self-packed column with a HILIC stationary phase (e.g., amine-functionalized silica).[10]
-
Sample Preparation: Dissolve the crude material in a small amount of a strong solvent (like methanol or water) and adsorb it onto a small amount of silica gel. Dry this mixture thoroughly under vacuum to create a dry load. This prevents poor peak shape.
-
Mobile Phase Preparation: Prepare two solvents. Solvent A: Acetonitrile (ACN). Solvent B: Water (often with a modifier like 0.1% formic acid or ammonium acetate to improve peak shape).[11]
-
Equilibration: Equilibrate the column with a high percentage of Solvent A (e.g., 95:5 ACN:Water) for several column volumes.
-
Loading: Apply the dry-loaded sample to the top of the column.
-
Elution: Begin elution with the initial mobile phase composition. Gradually increase the percentage of Solvent B (water) to elute the compounds. A typical gradient might be from 5% water to 20-30% water.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Lyophilization (freeze-drying) may be necessary to remove the final traces of water.
Protocol 3: Purification via Acid-Base Extraction
This classical technique is exceptionally useful for separating basic compounds from neutral or acidic impurities.[12][13] The strategy involves converting the hydrochloride salt to its neutral, water-insoluble free base, which can be extracted into an organic solvent, leaving water-soluble impurities (like other salts) behind. The pure free base is then recovered and converted back to the highly pure hydrochloride salt.
Caption: Workflow for purification using acid-base extraction.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude hydrochloride salt in deionized water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 2M NaOH solution) dropwise with stirring until the pH is strongly basic (pH > 10). The free base may precipitate as a solid or an oil.[14]
-
Extraction: Transfer the mixture to a separatory funnel and extract the free base into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.[13]
-
Washing & Drying: Combine the organic layers. Wash once with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).
-
Filtration: Filter off the drying agent.
-
Salt Formation: To the clear, dry organic solution, slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with vigorous stirring. The pure hydrochloride salt will precipitate out of the solution.[15]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., diethyl ether), and dry under high vacuum.
Purity Assessment and Characterization
No purification is complete without rigorous analytical confirmation. The following methods should be used to validate the purity of the final product.
Table 3: Analytical Methods for Purity Validation
| Technique | Purpose | Typical Conditions / Observations |
| RP-HPLC | Quantify purity and detect impurities. | Column: C18; Mobile Phase: Gradient of Acetonitrile and Water with 0.1% TFA or Formic Acid; Detection: UV at ~225 nm. A single sharp peak indicates high purity.[16] |
| ¹H NMR | Confirm chemical structure and identify impurities. | The spectrum should match the expected structure of 2-(4-Methoxyphenyl)ethanimidamide. The absence of signals from starting materials or solvents confirms purity. |
| Mass Spec (MS) | Confirm molecular weight. | ESI+ mode should show the molecular ion for the free base [M+H]⁺. |
| Melting Point (MP) | Assess purity and identity. | A sharp, defined melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point. |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling out during recrystallization | Solvent choice is poor; cooling is too rapid; compound is hygroscopic. | Try a different solvent system; ensure slow cooling; perform recrystallization under an inert atmosphere (N₂).[17] |
| No crystals form | Solution is too dilute; compound is too soluble in the chosen solvent. | Reduce solvent volume by careful evaporation; add an anti-solvent dropwise; scratch the inside of the flask; add a seed crystal.[6] |
| Compound streaks on HILIC column | Sample is overloaded; incorrect pH; strong interaction with stationary phase. | Use a smaller sample load; add a mobile phase modifier (formic acid or ammonium acetate); try a different stationary phase (e.g., diol).[11] |
| Low recovery from acid-base extraction | Incomplete extraction of free base; free base is somewhat water-soluble. | Perform more extractions (4-5 times); saturate the aqueous layer with NaCl (salting out) before extraction. |
References
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Application Note: Comprehensive Characterization of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride
Abstract
This application note provides a comprehensive suite of analytical techniques for the thorough characterization of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride (CAS 6487-90-7), a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and stability of this compound. We present an integrated analytical workflow encompassing chromatography, spectroscopy, and thermal analysis, explaining the causality behind each experimental design to ensure robust and reproducible results.
Introduction: The Analytical Imperative
2-(4-Methoxyphenyl)ethanimidamide hydrochloride is a member of the amidine class of compounds, which are noted for their utility in medicinal chemistry and as precursors for heterocyclic synthesis[1]. The presence of the methoxyphenyl group and the reactive ethanimidamide moiety necessitates a multi-faceted analytical approach to confirm its structure and quantify potential impurities. The hydrochloride salt form influences its solubility and stability, adding another layer of complexity to its characterization. This guide establishes a self-validating system of protocols to deliver a complete analytical profile of the molecule.
The molecular structure of the target compound is presented below:
IUPAC Name: 2-(4-methoxyphenyl)ethanimidamide;hydrochloride[2] Molecular Formula: C₉H₁₂N₂O·HCl[2] Molecular Weight: 200.67 g/mol [2]
Integrated Analytical Workflow
A robust characterization strategy relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they build a high-confidence profile of the compound. The proposed workflow is designed to first confirm the molecular identity and structure, then to assess purity and solid-state properties.
Caption: Integrated workflow for the characterization of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride.
Part I: Structural Elucidation Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques like HSQC correlate proton and carbon signals, confirming assignments. The expected spectra are based on related methoxyphenyl and acetamide structures[3][4][5].
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt should be water-soluble).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum.
-
Set a spectral width of approximately 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
-
Data Processing: Process the FID using an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C). Phase and baseline correct the spectra. Reference the solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Expected Spectral Data (Predicted):
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| -OCH₃ | ~3.75 | singlet | 3H | ~55.5 |
| -CH₂- | ~3.60 | singlet | 2H | ~40.0 |
| Aromatic CH (ortho to OCH₃) | ~6.90 | doublet | 2H | ~114.5 |
| Aromatic CH (ortho to CH₂) | ~7.25 | doublet | 2H | ~130.0 |
| Aromatic C-OCH₃ | - | - | - | ~159.0 |
| Aromatic C-CH₂ | - | - | - | ~128.0 |
| C=N (Imidamide) | - | - | - | ~165.0 |
| -NH₂ / -NH- (Imidamide) | ~8.5 - 9.5 | broad singlet | 3H | - |
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Electrospray Ionization (ESI) is the preferred method for polar, salt-like compounds as it allows for soft ionization, typically yielding the protonated molecular ion of the free base.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Acquisition:
-
Operate in positive ion mode.
-
Set the capillary voltage to ~3.5-4.5 kV.
-
Optimize the source temperature (~100-150 °C) and desolvation gas flow to achieve a stable signal.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ corresponding to the free base (C₉H₁₂N₂O). The expected exact mass is 165.1028. The measured mass should be within 5 ppm of the theoretical value.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, key absorbances will include N-H stretches from the amidinium ion, C=N stretch, aromatic C-H and C=C vibrations, and C-O stretches from the methoxy group. The hydrochloride salt form is expected to shift the C=N and N-H frequencies compared to the free base[6][7].
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 32 scans at a resolution of 4 cm⁻¹ to ensure a high-quality spectrum[8].
-
-
Data Analysis: Identify the characteristic absorption bands.
Expected Characteristic IR Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 | N-H stretching (asymmetric & symmetric) | Amidinium ion (-C(NH₂)₂)⁺ |
| 3050 - 3000 | Aromatic C-H stretching | Phenyl ring |
| 2950 - 2850 | Aliphatic C-H stretching | -CH₂, -CH₃ |
| ~1660 - 1640 | C=N⁺ stretching (conjugated) | Amidinium ion |
| ~1610, 1510 | C=C stretching | Aromatic ring |
| ~1250 | Asymmetric C-O-C stretching | Aryl ether |
| ~1030 | Symmetric C-O-C stretching | Aryl ether |
| ~830 | C-H out-of-plane bending (para-disubstituted) | Aromatic ring |
Part II: Purity and Physicochemical Properties
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the primary technique for assessing the purity of pharmaceutical compounds and quantifying impurities. A reverse-phase (RP-HPLC) method is suitable for this moderately polar compound. The method should be stability-indicating, meaning it can resolve the main peak from any potential degradants or process-related impurities. The choice of a C18 column and an acetonitrile/water mobile phase is a common starting point for similar aromatic compounds[9][10][11].
Protocol: RP-HPLC Purity Analysis
-
Sample Preparation:
-
Standard: Accurately weigh ~10 mg of the reference standard and dissolve in a 100 mL volumetric flask with diluent to make a 0.1 mg/mL solution.
-
Sample: Prepare the sample to be tested at the same concentration.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 225 nm and 275 nm |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.
-
Caption: Step-by-step workflow for HPLC purity analysis.
Thermal Analysis (DSC/TGA)
Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the solid-state properties of a material, including its melting point, thermal stability, and decomposition profile[12][13][14]. For a hydrochloride salt, these techniques can also reveal the presence of bound water or solvent.
Protocol: DSC and TGA Analysis
-
Instrumentation: Use a simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (use a pinhole lid for DSC to allow volatiles to escape).
-
TGA Method:
-
Heat the sample from 30 °C to 600 °C at a ramp rate of 10 °C/min[15].
-
Use a nitrogen atmosphere with a purge rate of 50 mL/min.
-
Record the mass loss as a function of temperature.
-
-
DSC Method:
-
Heat the sample from 30 °C to a temperature just below its decomposition onset (determined by TGA) at a ramp rate of 10 °C/min.
-
Use a nitrogen atmosphere with a purge rate of 50 mL/min.
-
Record the heat flow to detect thermal events like melting.
-
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition. Any mass loss at temperatures below ~120 °C may indicate the presence of water or residual solvent.
-
DSC: Determine the onset and peak temperature of the melting endotherm. A sharp melting peak is indicative of high purity.
-
X-Ray Crystallography (XRC)
Rationale: Single Crystal X-ray Diffraction provides unambiguous proof of structure and stereochemistry[16][17][18]. For pharmaceutical compounds, Powder X-ray Diffraction (PXRD) is crucial for identifying the crystalline form (polymorph), which can impact solubility, stability, and bioavailability.
Protocol: Single Crystal X-Ray Diffraction (for structural confirmation)
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, methanol/water).
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα or Cu Kα X-ray source. Collect diffraction data at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using appropriate software (e.g., SHELXS, SHELXL)[19]. The refined structure will provide precise bond lengths, angles, and the absolute conformation of the molecule in the solid state, confirming the connectivity established by NMR.
Conclusion
The analytical protocols outlined in this application note provide a robust framework for the comprehensive characterization of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. By integrating data from NMR, MS, FTIR, HPLC, and thermal analysis, researchers can confidently establish the identity, purity, and key physicochemical properties of this important chemical entity. This multi-technique approach ensures scientific integrity and provides the foundational data required for further drug development and quality control applications.
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PubChem Compound Summary for CID 241868, 2-(4-Methoxyphenyl)acetamide. National Center for Biotechnology Information.[Link]
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Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Institutes of Health.[Link]
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HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase. PubMed.[Link]
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Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. United States Environmental Protection Agency.[Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.[Link]
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PubChem Compound Summary for CID 5827, N-(4-Methoxyphenyl)acetamide. National Center for Biotechnology Information.[Link]
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PubChem Compound Summary for CID 91892, 2-(4-Methoxyphenyl)-1,1-dimethylethylamine. National Center for Biotechnology Information.[Link]
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PubChem Compound Summary for CID 44478927, 2-[2-[4-(4-methoxyphenyl)phenyl]sulfonylphenyl]-~{N}-oxidanyl-ethanamide. National Center for Biotechnology Information.[Link]
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Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. PubMed.[Link]
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Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. ResearchGate.[Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. National Institutes of Health.[Link]
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The Chemistry of the Amidines. ACS Publications.[Link]
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1H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). ResearchGate.[Link]
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FTIR spectra of (a) methoxetamine HCl and (b) ketamine HCl. ResearchGate.[Link]
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Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. ResearchGate.[Link]
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View of the molecular structure obtained by single-crystal X-ray... ResearchGate.[Link]
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HPLC Method Transfer for Analysis of Metoclopramide HCl and Related Substances from an Agilent 1100 Series LC System. Waters.[Link]
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Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. National Institutes of Health.[Link]
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Expedient Modular Assembling of Chiral η6-Benzene Ligands: Empowering Ruthenium-Catalyzed Asymmetric C–H Activation. Journal of the American Chemical Society.[Link]
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Synthesis, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 4-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole-2-yl) Phenyl Carboxylic acid Monohydrate. ResearchGate.[Link]
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Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. ACS Publications.[Link]
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Analysis of 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (MNYAD_1539) crystals by ATR-FTIR. Mendeley Data.[Link]
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X-ray Crystallography. Chemistry LibreTexts.[Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.[Link]
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N-(4-Chlorophenyl)ethanimidamide. National Institutes of Health.[Link]
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FTIR INTERPRETATION OF DRUGS. Research Journal of Pharmacy and Technology.[Link]
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ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. ScienceDirect.[Link]
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PubChem Compound Summary for CID 3062038, 2-(4-Methoxyphenyl)-1-(thiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1). National Center for Biotechnology Information.[Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.[Link]
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Conceptual approach to thermal analysis and its main applications. SciELO Colombia.[Link]
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1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). Natural Products Magnetic Resonance Database.[Link]
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Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl-. NIST Chemistry WebBook.[Link]
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Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. ResearchGate.[Link]
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PubChem Compound Summary for CID 24993045, 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. National Center for Biotechnology Information.[Link]
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Application Notes and Protocols for the In-Vitro Characterization of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride
Introduction: A Framework for Discovery
2-(4-Methoxyphenyl)ethanimidamide hydrochloride is a member of the amidine class of organic compounds.[1] The amidine functional group is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antiproliferative effects, often through mechanisms such as DNA binding.[2][3]
As of the current literature, specific in-vitro biological activities and molecular targets for 2-(4-Methoxyphenyl)ethanimidamide hydrochloride have not been extensively characterized. This document, therefore, serves as a comprehensive guide for researchers to conduct an initial in-vitro evaluation of this compound. The protocols provided herein are foundational assays designed to profile its cytotoxic, antimicrobial, and potential DNA-interacting properties. This structured approach will enable the generation of a preliminary biological activity profile, guiding further, more specific mechanistic studies.
Compound Profile: 2-(4-Methoxyphenyl)ethanimidamide hydrochloride
| Property | Value | Source |
| CAS Number | 6487-90-7 | [1][4] |
| Molecular Formula | C9H12N2O·HCl | [1] |
| Molecular Weight | 200.67 g/mol | [1] |
| IUPAC Name | 2-(4-methoxyphenyl)ethanimidamide;hydrochloride | [1] |
| SMILES | COC1=CC=C(C=C1)CC(=N)N.Cl | [1] |
| Physical State | Solid (Assumed) | N/A |
| Solubility | To be determined empirically (start with DMSO, water) | N/A |
Prerequisite: Safety, Handling, and Storage of a Novel Compound
Given the uncharacterized nature of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, it is imperative to treat it as a potentially hazardous substance.[5] A thorough risk assessment should be conducted before commencing any experimental work.
General Handling Guidelines:
-
Engineering Controls: All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6]
-
Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[6]
-
Weighing: Use an analytical balance within a ventilated enclosure.
-
Solution Preparation: Prepare stock solutions in a fume hood. When dissolving, add the solvent to the solid to minimize dust formation.
-
Spill Management: Have a spill kit readily available that is appropriate for the solvents being used.
Storage:
-
Container: Store in a tightly sealed, clearly labeled container.[7] The label should include the compound name, CAS number, date received, and date opened.[8]
-
Environment: Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[7][8]
-
Segregation: Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
Proposed In-Vitro Characterization Workflow
The following diagram outlines a logical progression for the initial biological characterization of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride.
Caption: Initial characterization workflow.
Protocol 1: Assessment of In-Vitro Cytotoxicity using the MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.[10] This assay is crucial for determining the compound's cytotoxic potential and for establishing a suitable concentration range for subsequent cell-based assays.
Experimental Workflow:
Caption: MTT assay workflow for cytotoxicity.
Detailed Protocol:
-
Cell Seeding:
-
Select a relevant human cancer cell line (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293, HFF) to assess selectivity.
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride in sterile DMSO or an appropriate aqueous solvent.
-
Perform serial dilutions of the stock solution in culture medium to create a range of treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the purple formazan crystals.[11]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.
-
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
Scientific Rationale: The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[12] This assay will reveal if 2-(4-Methoxyphenyl)ethanimidamide hydrochloride possesses antibacterial or antifungal properties.
Experimental Workflow:
Caption: Broth microdilution workflow.
Detailed Protocol:
-
Preparation of Compound Dilutions:
-
In a sterile 96-well plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
In well 1, add 100 µL of the test compound at twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and/or fungi (e.g., Candida albicans).
-
From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial/fungal inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 16-20 hours.[2]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A reading mirror can aid in this determination.[13]
-
-
(Optional) Determination of Minimum Bactericidal Concentration (MBC):
-
From each well that shows no visible growth (at and above the MIC), plate 10-100 µL onto a fresh agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Protocol 3: Evaluation of DNA Binding Potential via Ethidium Bromide Displacement Assay
Scientific Rationale: Ethidium bromide (EtBr) is a fluorescent dye that intercalates into the double helix of DNA, resulting in a significant increase in its fluorescence emission.[14] A compound that binds to DNA can displace the intercalated EtBr, leading to a decrease in fluorescence.[15] This assay provides a rapid, high-throughput method to screen for potential DNA binding activity.
Experimental Workflow:
Caption: DNA binding (EtBr displacement) workflow.
Detailed Protocol:
-
Reagent Preparation:
-
DNA Stock: Prepare a stock solution of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., Tris-EDTA buffer, pH 7.4). Determine the concentration accurately using UV absorbance at 260 nm.
-
Ethidium Bromide Stock: Prepare a 1 mg/mL stock solution of EtBr in the same buffer. Caution: EtBr is a potent mutagen and must be handled with extreme care. [14]
-
Assay Buffer: Tris buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black opaque microplate (for fluorescence readings), prepare the DNA-EtBr complex. To each well, add a fixed concentration of DNA and EtBr. Optimal concentrations should be determined, but a starting point could be 10 µM DNA (base pairs) and 2 µM EtBr.
-
Add increasing concentrations of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride to the wells. Include a control with no compound.
-
Bring the final volume in each well to 200 µL with the assay buffer.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence using a microplate spectrofluorometer. Use an excitation wavelength of approximately 545 nm and an emission wavelength of approximately 595 nm.[15]
-
-
Data Analysis:
-
The percentage of fluorescence quenching can be calculated using the formula: % Quenching = (1 - (F / F0)) * 100 Where F is the fluorescence intensity in the presence of the compound, and F0 is the fluorescence intensity of the DNA-EtBr complex alone.
-
A dose-dependent decrease in fluorescence suggests that the compound is displacing EtBr and binding to DNA.
-
Data Interpretation and Future Directions
The results from these initial assays will provide a foundational understanding of the biological activity of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride.
-
Cytotoxicity: The IC50 values will quantify the compound's potency against different cell lines. A significant difference in IC50 between cancerous and non-cancerous cells would indicate selective cytotoxicity, a desirable trait for potential anticancer agents.
-
Antimicrobial Activity: MIC and MBC values will establish the compound's spectrum of activity. Potent activity against specific pathogens would warrant further investigation, including time-kill kinetics and resistance studies.
-
DNA Binding: A positive result in the EtBr displacement assay suggests a potential mechanism of action. This could be further explored using techniques like circular dichroism, DNA footprinting, or in-silico molecular docking studies to determine the binding mode (intercalation vs. groove binding).
Based on these preliminary findings, a more targeted research plan can be developed to elucidate the specific molecular targets and mechanisms of action of this novel compound.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Bio-protocol. (n.d.). Broth microdilution susceptibility testing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Retrieved from [Link]
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Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]
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WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from [Link]
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Iowa State University. (n.d.). Chemical Handling and Storage. Environmental Health and Safety. Retrieved from [Link]
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InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Protocol for high-sensitivity/long linear-range spectrofluorimetric DNA quantification using ethidium bromide. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. Retrieved from [Link]
-
YouTube. (2021). Antimicrobial susceptibility testing: Broth dilution method. Retrieved from [Link]
-
ResearchGate. (n.d.). DNA quantification by fluorescence emission of intercalated ethidium bromide. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)-1-(thiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1). Retrieved from [Link]
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Application Notes and Protocols for 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2-(4-methoxyphenyl)ethanimidamide hydrochloride. This versatile pharmaceutical intermediate is a valuable building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in numerous therapeutic agents. These notes detail a robust synthetic protocol via the Pinner reaction, comprehensive analytical methods for quality control, and specific application protocols for the synthesis of substituted pyrimidines. The causality behind experimental choices, self-validating quality control measures, and in-depth safety protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of Imidates in Medicinal Chemistry
Imidates, and their corresponding hydrochloride salts, are highly valuable and versatile intermediates in organic synthesis, particularly in the construction of nitrogen-containing heterocycles.[1] Their dual electronic nature, possessing both electrophilic and nucleophilic centers, allows for a diverse range of chemical transformations.[1] The ethanimidamide moiety, in particular, serves as a robust synthon for introducing a C-N-C fragment, which is a cornerstone of many biologically active molecules.
2-(4-Methoxyphenyl)ethanimidamide hydrochloride, the subject of this guide, incorporates the medicinally significant 4-methoxyphenyl group. This motif is present in a multitude of approved drugs and clinical candidates, often contributing to favorable pharmacokinetic properties and target engagement. Consequently, this intermediate is of considerable interest for the synthesis of novel compounds in drug discovery programs targeting a wide range of diseases.
Synthesis of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride via the Pinner Reaction
The Pinner reaction is the classical and most direct method for the synthesis of imidate hydrochlorides from nitriles and alcohols in the presence of anhydrous hydrogen chloride.[1][2][3] The reaction proceeds through the formation of a highly electrophilic nitrilium ion, which is subsequently trapped by the alcohol. The resulting imidate salt can then be ammonolyzed to the desired amidine hydrochloride.
Causality of Experimental Design
The Pinner reaction requires strictly anhydrous conditions to prevent the hydrolysis of the intermediate imidate to the corresponding ester. The use of gaseous hydrogen chloride ensures a high concentration of the acid catalyst without introducing water. The subsequent ammonolysis is performed with a saturated solution of ammonia in an alcohol to yield the final product. Low temperatures are crucial during the formation of the Pinner salt to prevent its decomposition.[1][3]
Detailed Synthetic Protocol
Materials:
-
4-Methoxyphenylacetonitrile
-
Anhydrous Ethanol
-
Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Ammonia (gas)
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube (filled with calcium chloride).
-
Ice-salt bath
-
Gas dispersion tube
-
Filtration apparatus
Procedure:
-
Formation of the Imidate Hydrochloride (Pinner Salt):
-
In a flame-dried three-necked round-bottom flask, dissolve 4-methoxyphenylacetonitrile (1 equivalent) in anhydrous ethanol (3 equivalents).
-
Cool the solution to 0°C using an ice-salt bath.
-
Slowly bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the temperature does not rise above 5°C.
-
Seal the flask and allow it to stand at 0-4°C for 24-48 hours, during which a white precipitate of the ethyl 2-(4-methoxyphenyl)ethanimidate hydrochloride will form.
-
Add anhydrous diethyl ether to the mixture to ensure complete precipitation of the Pinner salt.
-
Collect the precipitate by filtration under a dry atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
Ammonolysis to the Amidine Hydrochloride:
-
Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold anhydrous ethanol.
-
Suspend the freshly prepared Pinner salt in the saturated ethanolic ammonia solution.
-
Stir the suspension at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid is 2-(4-methoxyphenyl)ethanimidamide hydrochloride. Recrystallize from an ethanol/ether mixture to obtain the purified product.
-
Quality Control and Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized 2-(4-methoxyphenyl)ethanimidamide hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique for structural elucidation. While specific experimental data for the title compound is not widely published, the expected chemical shifts can be predicted based on closely related structures, such as 2-chloro-N-(4-methoxyphenyl)acetamide.[2]
Table 1: Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H NMR (DMSO-d₆, 400 MHz) | Predicted ¹³C NMR (DMSO-d₆, 101 MHz) |
| -CH₂- | δ 3.6-3.8 ppm (s) | δ ~40 ppm |
| -OCH₃ | δ 3.7-3.8 ppm (s) | δ ~55 ppm |
| Aromatic CH (ortho to OCH₃) | δ 6.8-7.0 ppm (d, J ≈ 8.5 Hz) | δ ~114 ppm |
| Aromatic CH (meta to OCH₃) | δ 7.1-7.3 ppm (d, J ≈ 8.5 Hz) | δ ~130 ppm |
| Aromatic C (ipso to OCH₃) | - | δ ~158 ppm |
| Aromatic C (ipso to CH₂) | - | δ ~128 ppm |
| C=N | - | δ ~165 ppm |
| NH₂ | δ 8.5-9.5 ppm (br s) | - |
Note: Predicted values are for guidance and should be confirmed by experimental data.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for purity assessment and quantification.
Table 2: Suggested RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for the free base (C₉H₁₂N₂O) is m/z 165.10.
Application in Heterocyclic Synthesis: The Construction of Pyrimidine Scaffolds
A primary application of 2-(4-methoxyphenyl)ethanimidamide hydrochloride is in the synthesis of substituted pyrimidines. Pyrimidines are a class of heterocycles of immense importance in medicinal chemistry. The following protocol details the synthesis of a 4,6-disubstituted pyrimidine via the cyclocondensation reaction with a chalcone.
Rationale for Pyrimidine Synthesis
The reaction between an amidine and an α,β-unsaturated ketone (chalcone) is a well-established and efficient method for the construction of dihydropyrimidine rings, which can be subsequently oxidized to the aromatic pyrimidine.[4][5][6][7] This [3+3] cycloaddition provides a straightforward entry into a diverse range of substituted pyrimidines.
Protocol for the Synthesis of 4-(4-Methoxyphenyl)-6-phenyl-2-(4-methoxyphenethyl)pyrimidine
Materials:
-
2-(4-Methoxyphenyl)ethanimidamide hydrochloride
-
1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one (a chalcone)
-
Potassium hydroxide
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 equivalent) and 2-(4-methoxyphenyl)ethanimidamide hydrochloride (1.1 equivalents) in ethanol.
-
Add potassium hydroxide (2 equivalents) to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified pyrimidine derivative.
Safety and Handling
2-(4-Methoxyphenyl)ethanimidamide hydrochloride should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[8]
Hazard Identification:
-
Skin Irritant: May cause skin irritation.[9]
-
Eye Irritant: Causes serious eye irritation.[9]
-
Respiratory Irritant: May cause respiratory irritation.[9]
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water.[10]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[8]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
Visualized Workflows
Synthetic Pathway
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. mdpi.com [mdpi.com]
- 7. public.pensoft.net [public.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride in Medicinal Chemistry
Introduction: Unveiling the Potential of a Novel Scaffolding
2-(4-Methoxyphenyl)ethanimidamide hydrochloride is a small molecule characterized by a methoxyphenyl group linked to an ethanimidamide moiety.[1][2] While specific, direct applications of this compound in medicinal chemistry are not yet extensively documented in publicly available literature, its structural features, particularly the amidine group, suggest a rich potential for interaction with various biological targets. Amidine-containing compounds are known to engage in key hydrogen bonding interactions and can act as bioisosteres for other functional groups, making them a recurring motif in drug discovery.
This guide serves as a comprehensive roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. It provides a structured approach, from initial characterization to hypothetical screening cascades and lead optimization strategies, grounded in established medicinal chemistry principles.
Physicochemical Characterization: The Foundational First Step
Prior to any biological evaluation, a thorough physicochemical characterization of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride is paramount. This ensures the identity, purity, and solubility of the compound, which are critical for the reliability and reproducibility of subsequent assays.
| Property | Value | Source |
| IUPAC Name | 2-(4-methoxyphenyl)ethanimidamide;hydrochloride | [1] |
| CAS Number | 6487-90-7 | [1][2] |
| Molecular Formula | C9H12N2O·HCl | [1][2] |
| Molecular Weight | 200.67 g/mol | [1][2] |
| Appearance | White to pale yellow crystalline powder | [3] |
| Purity | ≥ 98% (typical for commercial sources) | [1] |
| Storage | Sealed, dry, room temperature | [2] |
Protocol 1: Purity and Identity Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
Acquire ¹H and ¹³C NMR spectra.
-
Rationale: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling constants of the protons and carbons, and to detect any organic impurities.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into an LC-MS system equipped with a suitable column (e.g., C18).
-
Rationale: To assess the purity of the compound by separating it from non-volatile impurities and to confirm its molecular weight via mass spectrometry.
-
-
Solubility Assessment:
-
Prepare saturated solutions of the compound in various biologically relevant buffers (e.g., PBS, pH 7.4) and organic solvents (e.g., DMSO).
-
Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Rationale: To determine the optimal solvent for preparing stock solutions for biological assays and to understand its potential for oral bioavailability.
-
Hypothetical Target Identification and Screening Strategy
The ethanimidamide functional group is a key structural alert that can guide the selection of potential biological targets. Amidines are known to interact with a variety of enzymes and receptors. This suggests a rational approach to screening 2-(4-Methoxyphenyl)ethanimidamide hydrochloride against target classes where this moiety is likely to be active.
A proposed workflow for target identification and initial screening is outlined below:
Caption: Hypothetical workflow for target identification and primary screening.
Protocol 2: General In Vitro Enzyme Inhibition Assay
This protocol provides a template for assessing the inhibitory activity of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride against a generic enzyme (e.g., a serine protease like trypsin).
Materials:
-
2-(4-Methoxyphenyl)ethanimidamide hydrochloride
-
Target enzyme (e.g., Trypsin)
-
Substrate (e.g., a fluorogenic or chromogenic substrate)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplates (black or clear, depending on the substrate)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride in DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations for testing (e.g., 100 µM to 1 nM).
-
Rationale: To determine the concentration-dependent effect of the compound on enzyme activity.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of each compound dilution.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add 88 µL of assay buffer containing the enzyme to each well (except negative controls).
-
Incubate for 15 minutes at room temperature.
-
Rationale: Pre-incubation allows the compound to bind to the enzyme before the substrate is introduced.
-
-
Enzymatic Reaction and Detection:
-
Initiate the reaction by adding 10 µL of the substrate to all wells.
-
Immediately place the plate in a plate reader and measure the signal (fluorescence or absorbance) every minute for 30 minutes.
-
Rationale: To measure the rate of the enzymatic reaction, which is expected to decrease in the presence of an inhibitor.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Rationale: The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50% and is a key measure of potency.
-
Data Presentation and Interpretation
The results from the dose-response assay should be tabulated for clear comparison.
| Compound | Target | IC50 (µM) |
| 2-(4-Methoxyphenyl)ethanimidamide HCl | Trypsin | [Hypothetical Value, e.g., 5.2] |
| Reference Inhibitor | Trypsin | [Known Value] |
An IC50 value in the low micromolar to nanomolar range would be considered a "hit" and would warrant further investigation.
Hypothetical Lead Optimization Strategy
Should 2-(4-Methoxyphenyl)ethanimidamide hydrochloride emerge as a validated hit, a lead optimization campaign would be initiated to improve its drug-like properties.
Caption: The iterative cycle of lead optimization in drug discovery.
Potential Modifications:
-
Methoxyphenyl Group: Substitution on the phenyl ring could modulate potency, selectivity, and metabolic stability.
-
Ethyl Linker: Altering the length or rigidity of the linker could optimize the orientation of the pharmacophores in the target's binding site.
-
Amidine Group: While likely crucial for activity, it could be replaced with bioisosteric groups to improve pharmacokinetic properties.
Conclusion and Future Directions
2-(4-Methoxyphenyl)ethanimidamide hydrochloride represents a starting point for a potential drug discovery program. While its specific biological activities are yet to be fully elucidated, its chemical structure provides a rational basis for systematic investigation. The protocols and strategies outlined in this guide offer a robust framework for researchers to unlock the therapeutic potential of this and other novel chemical entities. Future work should focus on executing the proposed screening cascade to identify and validate biological targets, followed by a comprehensive lead optimization campaign.
References
Application Notes & Protocols: A Phased Experimental Framework for the Characterization of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride
Abstract: The discovery of novel chemical entities is the starting point for therapeutic innovation. 2-(4-Methoxyphenyl)ethanimidamide hydrochloride represents such an entity, with an uncharacterized biological profile. This document provides a comprehensive, phased experimental guide for researchers, scientists, and drug development professionals to systematically investigate its therapeutic potential. We eschew a rigid, one-size-fits-all template in favor of a logical, iterative framework that begins with broad, foundational screening and progresses to specific, hypothesis-driven in vivo studies. The causality behind each experimental choice is detailed, ensuring that the resulting data is robust, interpretable, and forms a solid foundation for go/no-go decisions in a drug development pipeline.
Phase 1: Foundational In Vitro Bioactivity & Cytotoxicity Profiling
Directive: The initial phase is designed to answer the most fundamental questions: Does the compound exert any biological effect on human cells, and at what concentration does it become toxic? A "fail fast, fail early" approach at this stage is critical to conserve resources for the most promising candidates.[1][2] This phase establishes the therapeutic window and provides the first clues toward a potential mechanism of action.
Protocol 1.1: Multi-lineage Cytotoxicity Assessment via MTT Assay
Rationale: To establish a baseline for the compound's effect on cell viability, it is essential to screen it against a diverse panel of cell lines. Using both cancerous and non-cancerous cell lines helps to identify potential selective cytotoxicity, a hallmark of many effective chemotherapeutics. The MTT assay is a robust, colorimetric method that measures metabolic activity as a proxy for cell viability.[3][4][5]
Experimental Protocol:
-
Cell Line Selection & Culture:
-
Select a panel of human cell lines. For example:
-
MCF-7: Breast adenocarcinoma (cancer, epithelial)
-
A549: Lung carcinoma (cancer, epithelial)
-
MRC-5: Normal fetal lung fibroblast (non-cancer, mesenchymal)
-
-
Culture cells in their recommended media and conditions until they reach approximately 80% confluency. Ensure cell health and morphology are optimal before plating.[6][7]
-
-
Cell Seeding:
-
Trypsinize and count the cells. Perform a viability count to ensure the health of the cell stock.[6]
-
Seed 5,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride in sterile DMSO.
-
Perform a 10-point, three-fold serial dilution in culture medium to create a concentration range from 100 µM down to approximately 5 nM.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubate for 72 hours. This extended incubation period allows for effects on cell proliferation to manifest.
-
-
MTT Assay & Data Acquisition:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells.
-
Plot the normalized values against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the half-maximal inhibitory concentration (IC50).[8]
-
Data Presentation:
The results should be summarized in a table for clear comparison of the compound's potency across different cell lineages.
| Cell Line | Tissue of Origin | Type | IC50 (µM) |
| MCF-7 | Breast | Cancer | [Experimental Value] |
| A549 | Lung | Cancer | [Experimental Value] |
| MRC-5 | Lung | Normal | [Experimental Value] |
Workflow Visualization:
Caption: Workflow for determining IC50 values using the MTT cytotoxicity assay.
Phase 2: Target Deconvolution & Mechanism of Action (MOA) Elucidation
Directive: Based on the findings from Phase 1, this next stage aims to identify the specific molecular target(s) of the compound and validate its mechanism of action. Establishing that a compound directly binds its intended target is a cornerstone of modern drug discovery, providing confidence that the observed phenotype is not due to off-target effects.[9]
Protocol 2.1: Label-Free Target Engagement Confirmation via CETSA
Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target engagement in a native cellular environment.[10] It operates on the principle that a protein becomes more thermally stable when bound to a ligand. This label-free approach avoids potential artifacts from chemical probes and provides strong evidence of direct physical interaction.[11]
Experimental Protocol:
-
Cell Treatment:
-
Select the cell line that was most sensitive to the compound in Protocol 1.1.
-
Culture cells in larger formats (e.g., 10 cm dishes) to obtain sufficient protein lysate.
-
Treat the cells with the compound at a concentration of 10x its IC50 value for 2-4 hours. Include a vehicle-only (DMSO) control.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension into several PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. Include an unheated control.
-
Immediately cool the samples on ice.
-
-
Protein Extraction & Quantification:
-
Lyse the cells via freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, stable protein fraction.
-
-
Target Protein Detection:
-
Quantify the amount of a hypothesized target protein remaining in the supernatant using Western Blot or ELISA. The initial target hypothesis may come from computational predictions based on the compound's structure or from broader screening assays.
-
Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific primary antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
-
Workflow Visualization:
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2.2: Downstream Pathway Modulation Analysis
Rationale: Confirming target engagement should be followed by demonstrating a functional consequence. If the identified target is part of a known signaling pathway (e.g., a kinase or a phosphatase), the compound should modulate downstream phosphorylation events or protein expression. Western blotting is the gold standard for this type of analysis.
Hypothetical Scenario: If CETSA suggests engagement with a protein in the MAPK signaling pathway, this protocol would assess the phosphorylation status of downstream effectors like ERK.
Experimental Protocol:
-
Cell Treatment & Lysis:
-
Seed cells and allow them to adhere overnight.
-
Starve the cells of serum for 4-6 hours if the pathway is activated by growth factors.
-
Pre-treat cells with various concentrations of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride for 2 hours.
-
Stimulate the pathway with an appropriate agonist (e.g., EGF for the MAPK/ERK pathway) for 15 minutes.
-
Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification & Western Blot:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight (e.g., anti-phospho-ERK and anti-total-ERK).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Calculate the ratio of the phosphorylated protein to the total protein for each condition.
-
A dose-dependent decrease in this ratio indicates successful inhibition of the signaling pathway.
-
Hypothetical Pathway Visualization:
Caption: Hypothetical signaling pathway showing compound-mediated inhibition.
Phase 3: In Vivo Pharmacokinetics and Efficacy
Directive: The successful translation from in vitro activity to in vivo efficacy is the ultimate goal of preclinical research.[12][13] This phase assesses the compound's behavior in a living organism, addressing critical questions of absorption, distribution, metabolism, and excretion (ADME), and evaluates its therapeutic effect in a disease-relevant animal model.[14][15] All animal studies must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC) and in compliance with AAALAC guidelines where applicable.[16]
Protocol 3.1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
Rationale: A PK/PD study is essential to understand the relationship between drug exposure (pharmacokinetics) and the biological response (pharmacodynamics).[17][18] This data informs dose selection and scheduling for subsequent efficacy studies and eventual clinical trials.[19]
Experimental Protocol:
-
Animal Model & Dosing:
-
Use healthy adult mice (e.g., C57BL/6) for initial PK studies.
-
Administer a single dose of the compound via a clinically relevant route (e.g., oral gavage (PO) or intravenous (IV) injection).
-
Dose at least three animals per time point.
-
-
Sample Collection (PK):
-
Collect blood samples (e.g., via tail vein or cardiac puncture at sacrifice) at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).
-
Process the blood to isolate plasma and store at -80°C.
-
-
Sample Collection (PD):
-
If a target and biomarker were identified in Phase 2, collect relevant tissues (e.g., liver, tumor) at the same time points.
-
Flash-freeze tissues for later analysis of the biomarker (e.g., phospho-protein levels via Western Blot).
-
-
Bioanalysis & Data Modeling:
-
Quantify the concentration of the parent compound in plasma samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Plot the plasma concentration versus time and use pharmacological modeling software to calculate key PK parameters.
-
Correlate the drug concentration (PK) with the biomarker modulation (PD) at each time point to establish an exposure-response relationship.[18]
-
Data Presentation:
Summarize the key pharmacokinetic parameters in a structured table.
| Parameter | Description | IV Route Value | PO Route Value |
| Cmax | Maximum plasma concentration | [Value] ng/mL | [Value] ng/mL |
| Tmax | Time to reach Cmax | [Value] h | [Value] h |
| AUC | Area under the curve (total exposure) | [Value] ngh/mL | [Value] ngh/mL |
| t₁/₂ | Half-life | [Value] h | [Value] h |
| F% | Bioavailability (for PO route) | N/A | [Value] % |
Conceptual Visualization:
Caption: The relationship between Pharmacokinetics (drug concentration) and Pharmacodynamics (biological effect).
References
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
Biobide. (n.d.). What are in-vivo models for research? Biobide Blog. [Link]
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Nuvisan. (n.d.). Accelerate drug discovery with AAALAC-certified in vivo pharmacology services. Nuvisan. [Link]
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Datapharm Australia. (n.d.). Considering Pharmacokinetic and Pharmacodynamic Studies in Early-Phase Clinical Trials. Datapharm Australia. [Link]
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Oncodesign Services. (2024). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Oncodesign Services. [Link]
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Ternant, D., et al. (2016). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Translational Medicine. [Link]
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Lomenick, B., et al. (2013). Determining target engagement in living systems. Nature Chemical Biology. [Link]
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Zhang, Y., et al. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
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Cure Rare Disease. (n.d.). The Role of in-vivo Studies in Rare Disease Therapeutic Development. Cure Rare Disease. [Link]
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Oncodesign Services. (n.d.). In vivo models | Drug Discovery | CRO services. Oncodesign Services. [Link]
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Wiley. (n.d.). In vivo Models for Drug Discovery. Wiley. [Link]
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Bonate, P. L., & Howard, D. R. (Eds.). (2010). Optimal Design of Pharmacokinetic–Pharmacodynamic Studies. In Pharmacokinetics in Drug Development. Springer. [Link]
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American Chemical Society. (2024). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2024. [Link]
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Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Charles River. [Link]
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Visikol. (2023). The Importance of In Vitro Assays. Visikol. [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic. [Link]
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Frontiers. (2006). Techniques used for the discovery of therapeutic compounds: The case of SARS. Frontiers in Bioscience. [Link]
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U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. [Link]
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AMSbiopharma. (2024). Preclinical research strategies for drug development. AMSbiopharma. [Link]
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Journal of Medicinal Chemistry. (2021). Target Engagement Assays in Early Drug Discovery. ACS Publications. [Link]
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American Society of Clinical Oncology. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. ASCO Educational Book. [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega. [Link]
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McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In Clinical Trials in the Neurosciences. Karger. [Link]
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SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
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JoVE. (n.d.). Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. Journal of Visualized Experiments. [Link]
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Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. [Link]
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Chemical Probes Portal. (n.d.). Target engagement. Chemical Probes Portal. [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
-
Archives of Toxicology. (2024). Design of optimal concentrations for in vitro cytotoxicity experiments. Springer. [Link]
-
Selvita. (2024). Redefining target engagement with new strategies in drug discovery. Selvita. [Link]
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The Royal Society of Chemistry. (2018). Methods of probing the interactions between small molecules and disordered proteins. RSC Publishing. [Link]
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Journal of Cheminformatics. (2017). Modelling compound cytotoxicity using conformal prediction and PubChem HTS data. BioMed Central. [Link]
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Bio-Medical Materials and Engineering. (2024). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. IOS Press. [Link]
-
ResearchGate. (n.d.). Experimental design. (A) The experimental design. T47D Cytotoxicity assay, Microarray experiments. ResearchGate. [Link]
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YouTube. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. [Link]
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Chemical Society Reviews. (2013). State-of-the-art strategies for targeting protein–protein interactions by small-molecule inhibitors. RSC Publishing. [Link]
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Application Notes and Protocols for the Initial Biological Characterization of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Gemini, Senior Application Scientist
Disclaimer: As of the latest literature review, there is no publicly available scientific data detailing the specific biological activities, mechanism of action, or established applications in cell-based assays for 2-(4-Methoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-90-7). The following application note, therefore, provides a strategic framework and generalized protocols for the initial biological characterization of this and other novel compounds with unknown activities. The methodologies described are based on established principles in cell biology and drug discovery and should be adapted and optimized for specific research contexts and cell lines.
Introduction: A Strategy for Uncovering Biological Activity
2-(4-Methoxyphenyl)ethanimidamide hydrochloride is a commercially available research chemical with an undefined biological profile. The primary challenge and opportunity for researchers is to systematically screen this compound to uncover any potential therapeutic or toxicological effects at the cellular level. This guide outlines a logical, multi-phase workflow designed to first identify if the compound impacts cell health and then to begin dissecting the potential mechanisms driving any observed effects.
The cornerstone of this approach is the use of robust, reproducible, and well-controlled cell-based assays. These in vitro models provide a physiologically relevant environment to assess a compound's influence on complex cellular processes, a critical first step in the drug discovery pipeline.[1][2]
Compound Handling and Preparation
Proper handling and solubilization of a test compound are paramount for generating reliable and reproducible data.
2.1. Safety Precautions: Before handling, consult the manufacturer's Safety Data Sheet (SDS). 2-(4-Methoxyphenyl)ethanimidamide hydrochloride is classified as a skin and serious eye irritant.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times. Handle the compound in a well-ventilated area or chemical fume hood.[4]
2.2. Solubilization and Stock Solution: The hydrochloride salt form suggests potential solubility in aqueous solvents. However, empirical determination is crucial.
-
Recommended Solvent: Start with sterile, nuclease-free water or a buffered solution like Phosphate-Buffered Saline (PBS). If solubility is limited, Dimethyl Sulfoxide (DMSO) can be used.
-
Protocol for 100 mM Stock Solution in DMSO:
-
Aseptically weigh out 20.07 mg of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride (MW: 200.67 g/mol ).
-
Add 1 mL of sterile-filtered, cell culture grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Causality Behind Experimental Choice: Using a high-concentration stock solution allows for minimal volumes to be added to cell cultures, ensuring the final solvent concentration remains non-toxic to the cells (typically ≤0.5% v/v for DMSO).
Phase 1: Primary Screening for Bioactivity
The initial phase aims to answer the fundamental question: Does this compound affect cell viability? A dose-response and time-course experiment using a metabolic assay is the industry standard.
Workflow for Initial Compound Screening
Caption: A standard workflow for determining the cytotoxic potential of a novel compound.
Protocol 3.1: Cell Viability/Cytotoxicity (MTT Assay)
This colorimetric assay provides a quantitative measure of metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.
-
Materials:
-
Selected mammalian cell line (e.g., HeLa for cervical cancer, A549 for lung cancer, or MCF-7 for breast cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Sterile 96-well flat-bottom plates.
-
MTT solution (5 mg/mL in sterile PBS).
-
Formazan Solubilization Buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Positive control (e.g., 10 µM Doxorubicin).
-
-
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride in complete medium from the stock solution. A common starting range is 0.1 µM to 100 µM.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "vehicle control" (medium with the highest concentration of DMSO used) and "positive control".
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Monitor for the formation of purple precipitate.
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of solubilization buffer to each well and mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Interpretation:
-
Normalize the data by calculating the percentage of viability relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.
-
Table 1: Example Data from a 48-hour MTT Assay
| Compound Concentration | Mean Absorbance (570nm) | Standard Deviation | % Viability |
| Vehicle (0 µM) | 1.182 | 0.085 | 100.0% |
| 0.1 µM | 1.175 | 0.091 | 99.4% |
| 1 µM | 1.121 | 0.077 | 94.8% |
| 10 µM | 0.855 | 0.062 | 72.3% |
| 50 µM | 0.599 | 0.043 | 50.7% |
| 100 µM | 0.314 | 0.039 | 26.6% |
Phase 2: Elucidating the Mechanism of Cell Death
If the primary screen reveals significant cytotoxicity (e.g., an IC₅₀ < 50 µM), the next logical step is to investigate the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for cytotoxic compounds.
Protocol 4.1: Apoptosis Induction (Caspase-3/7 Activity Assay)
-
Principle: Caspases-3 and -7 are key "executioner" enzymes activated during apoptosis. This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal directly proportional to the level of caspase-3/7 activity.
-
Materials:
-
Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 from Promega).
-
White-walled, clear-bottom 96-well plates suitable for luminescence.
-
Positive control (e.g., 5 µM Staurosporine).
-
-
Step-by-Step Methodology:
-
Assay Setup: Seed and treat cells in a white-walled 96-well plate as described in Protocol 3.1, steps 1-3. Use concentrations around the determined IC₅₀ value.
-
Incubation: Incubate for a relevant time point (e.g., 6, 12, or 24 hours), as caspase activation is an earlier event than loss of metabolic activity.
-
Reagent Preparation & Addition: Prepare the assay reagent according to the manufacturer's protocol. Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL).
-
Incubation: Place the plate on an orbital shaker at a low speed for 30 seconds to mix. Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
-
Data Interpretation: A significant, dose-dependent increase in the luminescent signal compared to the vehicle control indicates the induction of apoptosis via the activation of executioner caspases.
Concluding Remarks and Future Directions
This document provides a foundational strategy for the initial biological assessment of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. If the compound demonstrates potent activity in these primary and secondary assays, further mechanistic studies would be warranted. These could include:
-
Cell Cycle Analysis: To determine if the compound causes arrest at specific phases of the cell cycle.
-
High-Content Imaging: To visualize morphological changes associated with cytotoxicity, such as nuclear condensation or cytoskeletal disruption.[5][6]
-
Target Identification Studies: To uncover the specific molecular targets or pathways modulated by the compound.
The journey from a novel compound to a characterized biological modulator is complex. By employing a systematic and logical screening cascade, researchers can efficiently and robustly uncover the biological potential hidden within unexplored chemical entities.
References
-
protocols.io. (2024). Cell culture of RAW264.7 cells. Retrieved from [Link]
-
Lee, S., et al. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Laboratory Automation. Available at: [Link]
-
Nyffeler, J., et al. (2020). Phenotypic Profiling of Reference Chemicals Across Biologically Diverse Cell Types Using the Cell Painting Assay. Toxicological Sciences. Available at: [Link]
-
Mattmann, M. E., et al. (2012). Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective K(v)7.1 (KCNQ1) potassium channel activator. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
An, F., & Tolliday, N. (2010). A review for cell-based screening methods in drug discovery. Journal of Biomolecular Screening. Available at: [Link]
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- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Safe Handling, Storage, and Solution Preparation of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride
Abstract
This document provides a comprehensive guide for the safe and effective handling, storage, and preparation of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride (CAS No. 6487-90-7). Targeting researchers, scientists, and drug development professionals, these protocols are designed to ensure personnel safety, maintain compound integrity, and support experimental reproducibility. The procedures outlined are grounded in established laboratory safety principles and an analysis of the compound's chemical structure, specifically addressing the potential sensitivities of the amidine hydrochloride and methoxyphenyl moieties.
Compound Identification and Physicochemical Properties
2-(4-Methoxyphenyl)ethanimidamide hydrochloride is an organic compound featuring a basic amidine group, which is protonated as a hydrochloride salt, and a methoxyphenyl ring.[1] The amidine functional group is of significant interest in medicinal chemistry for its ability to form key non-covalent interactions with biological targets.[1] Understanding its properties is the first step toward safe and effective use.
| Property | Value | Source |
| Chemical Name | 2-(4-methoxyphenyl)ethanimidamide;hydrochloride | [2] |
| Synonym(s) | 2-(4-Methoxyphenyl)acetamidine hydrochloride | [2] |
| CAS Number | 6487-90-7 | [2][3] |
| Molecular Formula | C₉H₁₂N₂O · HCl | [2][3] |
| Molecular Weight | 200.67 g/mol | [2][3] |
| Appearance | White to pale yellow crystalline powder | [4] |
| Typical Storage | Room Temperature, Sealed in Dry Conditions | [3][5] |
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar amidine hydrochlorides and methoxyphenyl compounds allow for a robust presumptive hazard assessment. The primary risks are associated with the compound in its powdered form.[6][7]
Potential Hazards:
The causality for these hazards lies in the reactivity of the functional groups and the fine, easily aerosolized nature of the powder. Respiratory irritation is a common risk with fine chemical powders.[10]
Mandatory Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Lab Coat | Standard, full-length sleeves | Protects skin and personal clothing from accidental spills.[11] |
| Eye Protection | Tightly fitting safety goggles with side shields | Prevents airborne powder or solution splashes from causing serious eye irritation.[6][12] |
| Hand Protection | Chemical-resistant nitrile gloves | Provides a barrier against skin contact, which can cause irritation. Gloves must be inspected before use and changed frequently.[12][13] |
| Respiratory | Required when handling outside a fume hood | A NIOSH-approved respirator should be used if dust generation is unavoidable and engineering controls are absent.[6][13] |
Long-Term Storage and Chemical Stability
Proper storage is critical to prevent degradation and ensure the validity of experimental results. The compound's structure suggests sensitivity to moisture, light, and incompatible chemicals.
3.1 Storage Conditions for Solid Compound
-
Temperature: Store at room temperature in a controlled environment.[3]
-
Atmosphere: Store in a tightly sealed container to protect from moisture.[6][7] As a hydrochloride salt, the compound is likely hygroscopic.[13][14] For long-term storage, placing the container inside a desiccator is a recommended best practice.
-
Light: Store away from direct sunlight and strong artificial light.[15][16] The methoxyphenyl group can be susceptible to photodegradation.[17][18] Using an amber glass vial or storing the container in a dark cabinet is advised.[11]
-
Ventilation: The general storage area must be well-ventilated.[6][16]
3.2 Chemical Incompatibility and Segregation Chemicals must be segregated by hazard class to prevent dangerous reactions.[15][19] Do not store this compound alphabetically without considering compatibility.[15]
-
Segregate From:
-
Strong Bases (e.g., Sodium Hydroxide): As a hydrochloride salt, it will react with strong bases to deprotonate the amidine, potentially affecting its stability and solubility.
-
Strong Oxidizing Agents (e.g., Peroxides, Nitrates): The methoxy and phenyl groups are susceptible to oxidation, which would degrade the compound.[17][20]
-
Caption: Chemical storage segregation logic.
Protocol: Handling and Weighing of Solid Compound
This protocol minimizes the risk of inhalation and dermal exposure.
-
Preparation: Don all required PPE as specified in Section 2.0. Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.[21]
-
Work Area: Perform all manipulations of the solid compound exclusively inside a chemical fume hood or other ventilated enclosure.[6][12]
-
Aliquotting: Retrieve the stock container from its storage location. Allow it to equilibrate to room temperature before opening to prevent water condensation.
-
Weighing: Using a clean spatula, carefully transfer the desired amount of powder to a tared weigh boat or appropriate vessel on a calibrated analytical balance. Avoid generating dust clouds.[10]
-
Closure: Tightly close the main stock container immediately after use.
-
Cleanup: Clean the spatula and work surface thoroughly. Dispose of any contaminated materials (e.g., weigh boat, gloves) in the designated solid chemical waste container.[21]
-
Final Step: Wash hands thoroughly with soap and water after removing gloves.[6][21]
Protocols: Preparation of Stock Solutions
The use of concentrated stock solutions is standard procedure to improve accuracy and efficiency.[22] The choice of solvent depends on the experimental application. Always add the solid solute to the solvent.[23]
5.1 Protocol 1: Aqueous Stock Solution (e.g., 10 mM in PBS)
This protocol is suitable for biochemical assays and other applications requiring a physiological buffer.
-
Calculation: Calculate the mass of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride required.
-
Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )
-
Example for 10 mL of 10 mM solution: 0.010 mol/L × 0.010 L × 200.67 g/mol = 0.02007 g (20.07 mg)
-
-
Weighing: Following the protocol in Section 4.0, accurately weigh the calculated mass of the compound.
-
Dissolution: Transfer the weighed solid into a 10 mL Class A volumetric flask. Add approximately 7-8 mL of phosphate-buffered saline (PBS) or sterile water.
-
Mixing: Cap the flask and gently swirl or vortex until the solid is completely dissolved. Sonication in a water bath may be used to aid dissolution if necessary.
-
Final Volume: Once dissolved, carefully add the solvent to the 10 mL calibration mark on the flask.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Labeling & Storage: Transfer the solution to a labeled, sterile container (amber vial recommended) for storage as described in Section 6.0.
5.2 Protocol 2: Organic Stock Solution (e.g., 50 mM in DMSO)
This protocol is common for cell-based assays where high concentrations are needed for serial dilution into culture media.
-
Calculation: Calculate the required mass.
-
Example for 2 mL of 50 mM solution: 0.050 mol/L × 0.002 L × 200.67 g/mol = 0.02007 g (20.07 mg)
-
-
Weighing: Following the protocol in Section 4.0, accurately weigh the calculated mass into a sterile 2 mL amber glass vial.
-
Dissolution: Using a calibrated micropipette, add the calculated volume (2 mL) of anhydrous, sterile-filtered DMSO to the vial.
-
Mixing: Cap the vial securely and vortex at medium speed until the solid is fully dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.
-
Labeling & Storage: Ensure the vial is clearly labeled with the compound name, concentration, solvent (DMSO), and date. Store as described in Section 6.0.
Storage and Handling of Stock Solutions
The stability of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride in solution has not been extensively reported. Therefore, conservative storage conditions and practices are required to minimize degradation from hydrolysis or other pathways.[24]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, divide the stock solution into smaller, single-use aliquots.
-
Storage Temperature: Store aliquots at -20°C or -80°C for long-term stability. Refrigeration at 2-8°C is suitable only for very short-term storage (1-2 days).
-
Light Protection: Always store solutions in amber vials or tubes wrapped in aluminum foil to prevent photodegradation.[22]
-
Best Practice: For the most sensitive experiments, it is highly recommended to prepare solutions fresh on the day of use.
Spill and Waste Management
Accidents can happen, and a clear response plan is essential.[11]
7.1 Spill Response
-
Alert: Immediately alert personnel in the vicinity.
-
Assess: Evaluate the spill size and associated risks. For large spills, evacuate the area and contact the institutional Environmental Health & Safety (EHS) department.
-
Contain: For small, manageable spills of powder, cover with a damp paper towel to prevent aerosolization. For liquid spills, surround the area with an appropriate absorbent material.
-
Clean-Up: Wearing full PPE, carefully collect the spilled material using absorbent pads or other designated spill-kit materials.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, followed by water.
-
Dispose: Place all contaminated materials (gloves, pads, towels) into a sealed bag and dispose of it in the designated hazardous chemical waste stream according to institutional protocols.
Caption: General workflow for chemical spill response.
7.2 Waste Disposal
-
Solid Waste: Unused or expired solid compound, along with any contaminated consumables, must be disposed of as hazardous chemical waste.
-
Liquid Waste: Unused stock solutions and experimental waste containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[14]
Follow all local, state, and federal regulations, managed through your institution's EHS office.
References
-
Chemical Storage - Environment, Health & Safety. University of Wisconsin–Madison. [Link]
-
Chemical Safety in Laboratories: Best Practices for Handling and Storage. Lab Manager. [Link]
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Best Practices for Proper Chemical Storage. The Synergist. [Link]
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Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group. [Link]
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Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]
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Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. [Link]
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Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Biomatik. [Link]
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Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University. [Link]
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Practice Procedures for Making Stock Solution. ResearchGate. [Link]
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Standard operating procedure for hazardous chemicals Handling of nanomaterials. The University of Texas at Dallas. [Link]
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Preparing Stock Solutions. PhytoTech Labs. [Link]
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Safe Handling and Storage of Chemicals. University of Colorado Boulder Environmental Health & Safety. [Link]
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How To Prepare Stock Solution. Scribd. [Link]
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2-(4-Methoxyphenyl)-1,1-dimethylethylamine. PubChem. [Link]
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2-(4-Methoxyphenyl)acetamide. PubChem. [Link]
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Alkaline-Induced Degradation Pathways of β-O-4-Linked Vanillin Moieties. ACS Omega. [Link]
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2-Ethylamino-1-(4-methoxyphenyl)propane hydrochloride. Chem-Impex. [Link]
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Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PubMed Central. [Link]
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What is the procedure to create stock solutions? Chemistry Stack Exchange. [Link]
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Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PubMed Central. [Link]
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Drug degradation pathways. Pharmacy 180. [Link]
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- 10. tmi.utexas.edu [tmi.utexas.edu]
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- 24. pharmacy180.com [pharmacy180.com]
Troubleshooting & Optimization
Improving yield in 2-(4-Methoxyphenyl)ethanimidamide hydrochloride synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes. This guide is structured to address the most common challenges in improving yield and purity for this synthesis, which typically employs the Pinner reaction.
Overview of the Pinner Reaction Synthesis
The synthesis of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride from 2-(4-methoxyphenyl)acetonitrile is most commonly achieved via the Pinner reaction. This acid-catalyzed process involves two key stages:
-
Formation of the Pinner Salt: The nitrile reacts with an alcohol (typically anhydrous ethanol) in the presence of dry hydrogen chloride (HCl) gas. This forms an intermediate ethyl 2-(4-methoxyphenyl)ethanimidate hydrochloride, also known as a Pinner salt.[1][2]
-
Ammonolysis: The Pinner salt is then treated with ammonia to displace the ethoxy group, yielding the final product, 2-(4-methoxyphenyl)ethanimidamide hydrochloride.[3]
The success of this synthesis hinges on precise control of reaction conditions, particularly the exclusion of water.
Caption: High-level workflow for the Pinner synthesis of the target amidine.
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific experimental issues in a question-and-answer format.
Q1: My overall yield is consistently low (<50%). What are the most critical factors to investigate?
Low yield is the most common complaint and can stem from several sources. The Pinner reaction is notoriously sensitive to reaction parameters.
Answer: The most critical factor is the rigorous exclusion of water at all stages until the final workup. The intermediates are highly susceptible to hydrolysis.[4][5][6]
-
Causality: Water, even in trace amounts, can act as a nucleophile. It can hydrolyze the starting nitrile to an amide, or attack the Pinner salt intermediate to form an ester.[7][8][9] Both pathways consume your starting material and intermediate, forming byproducts instead of the desired amidine.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Glassware: All glassware must be oven-dried or flame-dried under vacuum immediately before use.[10]
-
Solvents & Reagents: Use absolute or anhydrous grade ethanol. Ensure the ammonia source is also anhydrous.
-
HCl Gas: Do not use aqueous HCl. Gaseous HCl must be bubbled through the solution. For best results, pass the gas from the cylinder through a drying tube (e.g., filled with calcium chloride) before it enters the reaction mixture.[6]
-
-
Optimize Reaction Temperature:
-
The Pinner salt intermediate is thermodynamically unstable and can decompose at higher temperatures.[1][11] The initial reaction should be run at a low temperature (0-5 °C) to control the exothermic reaction of dissolving HCl and to favor Pinner salt formation.[5]
-
Allowing the reaction to slowly warm to room temperature may be necessary for completion, but this should be monitored carefully.
-
-
Review Reagent Stoichiometry:
Caption: Troubleshooting flowchart for diagnosing causes of low reaction yield.
Q2: My final product is contaminated with a significant amount of 2-(4-methoxyphenyl)acetamide. How can I prevent this?
This is a classic side-reaction problem in nitrile chemistry.
Answer: The formation of 2-(4-methoxyphenyl)acetamide is a direct result of premature hydrolysis of the nitrile starting material or the reaction intermediates.[12][13] While nitriles are generally slow to hydrolyze, the acidic conditions of the Pinner reaction can catalyze this process if water is present.[7][14]
Mitigation Strategies:
-
Primary Solution: The most effective solution is the rigorous enforcement of anhydrous conditions as detailed in Q1. This is the single most important factor in preventing amide formation.
-
Controlled Conditions: Some research suggests that using milder acidic conditions or specific acid mixtures can favor amide formation from nitriles.[12][13] Therefore, adhering to the classical Pinner conditions (strong, dry HCl gas) is essential to drive the reaction toward the imidate rather than the amide.
-
Temperature Control: Elevated temperatures can increase the rate of hydrolysis. Keeping the reaction cool minimizes this side reaction.[11]
Q3: The reaction stalls, and I observe a large amount of unreacted nitrile even after several hours. What should I do?
A stalled reaction points to an issue with activation or reagent quality.
Answer: The root cause is likely insufficient activation of the nitrile. The nitrile nitrogen must be protonated to form a highly electrophilic nitrilium ion, which is then attacked by the alcohol.[6]
Troubleshooting Steps:
-
Verify HCl Saturation: The most common reason for a stalled reaction is an insufficient supply of anhydrous HCl. The solution should be saturated with HCl gas. You can monitor this by bubbling the exhaust gas through an oil bubbler; a steady stream of bubbles indicates saturation. The reaction may need a continuous slow stream of HCl for a period of time.
-
Check Starting Material Purity: Ensure your 2-(4-methoxyphenyl)acetonitrile is pure. Basic impurities can neutralize the HCl catalyst, preventing the reaction from proceeding.[4]
-
Reagent Reactivity: While less common, ensure the anhydrous ethanol is of good quality. Sterically hindered nitriles can be less reactive, though this is not a significant issue for the specified substrate.[5]
Frequently Asked Questions (FAQs)
What are the optimal reaction conditions for this synthesis?
While optimization is substrate-specific, a reliable starting point is summarized below.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Ethanol | Acts as both solvent and reactant. |
| Acid Catalyst | Anhydrous Hydrogen Chloride (Gas) | Provides the necessary protonation to activate the nitrile.[6] |
| Temperature | 0-5 °C during HCl addition, then potentially slow warming to RT | Controls exotherm, prevents Pinner salt degradation.[5][11] |
| Ammonia Source | Anhydrous Ammonia (Gas or solution in dry alcohol) | Prevents introduction of water during the final conversion step. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from entering the reaction. |
How stable is the final product and how should it be stored?
2-(4-Methoxyphenyl)ethanimidamide hydrochloride, like many amidine salts, is a crystalline solid that is generally stable when kept dry.[3] However, it can be hygroscopic.
-
Storage: Store the final product in a tightly sealed container in a desiccator or under an inert atmosphere at a cool temperature.
-
Solution Stability: In aqueous solutions, the amidine hydrochloride can slowly hydrolyze back to the corresponding amide or carboxylic acid, especially under heated or strongly acidic/basic conditions.[3][15] Prepare aqueous solutions fresh for use when possible.
What is the best method for isolating the final product?
The product is a salt and is typically isolated by precipitation.
Answer: After the ammonolysis step is complete, the product can often be precipitated by adding a non-polar solvent in which the hydrochloride salt is insoluble.
-
Cooling: Cool the reaction mixture in an ice bath to maximize precipitation.
-
Antisolvent Addition: Slowly add a dry, non-polar solvent like diethyl ether or tert-butyl methyl ether until the product precipitates out.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with small portions of the cold non-polar solvent to remove any soluble impurities.
-
Drying: Dry the product thoroughly under vacuum.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Safety Warning: This procedure involves anhydrous HCl gas, which is toxic and corrosive. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Step 1: Pinner Salt Formation
-
Set up a three-necked round-bottom flask (oven-dried) equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual liquid, and a gas outlet connected to a calcium chloride drying tube and then to a gas scrubber (e.g., a beaker with NaOH solution).
-
Charge the flask with 2-(4-methoxyphenyl)acetonitrile (1.0 eq) and anhydrous ethanol (5-10 volumes).
-
Cool the flask to 0 °C in an ice-water bath.
-
Begin stirring and slowly bubble dry HCl gas through the solution. Maintain the temperature below 10 °C.
-
Continue bubbling HCl until the solution is saturated (approx. 2-4 hours). The Pinner salt may begin to precipitate as a white solid.
-
Seal the flask and allow it to stir at 0-5 °C for 12-24 hours. Monitor reaction completion by TLC or 1H NMR (by taking a small, quenched aliquot).
Step 2: Ammonolysis and Isolation
-
Once the Pinner salt formation is complete, cool the reaction mixture again to 0 °C.
-
Bubble anhydrous ammonia gas through the stirred suspension, or add a saturated solution of ammonia in anhydrous ethanol. This step is often exothermic; maintain the temperature below 10 °C.
-
Continue the addition of ammonia until the solution is basic. Ammonium chloride will precipitate as a byproduct.
-
Allow the mixture to stir at room temperature for 2-4 hours.
-
Filter the mixture to remove the precipitated ammonium chloride, washing the solid with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to a smaller volume.
-
Add a non-polar solvent (e.g., diethyl ether) to precipitate the crude 2-(4-Methoxyphenyl)ethanimidamide hydrochloride.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/ether) can be performed if further purification is needed.
References
-
Chemguide. hydrolysis of nitriles. Available from: [Link]
-
Chemistry Steps. Converting Nitriles to Amides. Available from: [Link]
-
LibreTexts Chemistry. 20.7: Chemistry of Nitriles. Available from: [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available from: [Link]
-
Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. Available from: [Link]
-
NROChemistry. Pinner Reaction. Available from: [Link]
-
National Institutes of Health (NIH). A Lewis acid-promoted Pinner reaction. Available from: [Link]
-
Wikipedia. Pinner reaction. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
-
Organic Chemistry Portal. Pinner Reaction. Available from: [Link]
-
Research and Reviews: Open Access Journals. An Overview of Some Imidates Derivatives with Anti-microbial Activity. Available from: [Link]
-
YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Available from: [Link]
-
Scribd. Chemistry of Imidates. Available from: [Link]
-
ResearchGate. Scheme 4 Synthesis of imidate hydrochloride salts. Available from: [Link]
-
The Merck Index Online. Acetamidine Hydrochloride. Available from: [Link]
-
Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Available from: [Link]
-
CAS Common Chemistry. Ethanimidamide, hydrochloride (1:1). Available from: [Link]
- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Justia Patents. Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient. Available from: [Link]
-
Organic Syntheses. PREPARATION OF 2,2,2-TRICHLOROETHYL ACETIMIDATE HYDROCHLORIDE. Available from: [Link]
-
Wikipedia. Acetamidine hydrochloride. Available from: [Link]
-
PubMed. Stability of alkoxycarbonylamidine prodrugs. Available from: [Link]
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- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with 2-(4-Methoxyphenyl)ethanimidamide hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(4-Methoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-90-7).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility challenges with this compound. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.
Understanding the Molecule: The Key to Solubility
2-(4-Methoxyphenyl)ethanimidamide hydrochloride is the salt form of a weak base (the amidine functional group) and a strong acid (hydrochloric acid).[3][4] The amidine group is basic due to the lone pair of electrons on the nitrogen atoms. In the hydrochloride salt form, this group is protonated, forming a positively charged amidinium ion. This ionic character is the primary driver of its aqueous solubility.
The solubility of this compound is fundamentally governed by the equilibrium between its charged (salt) form and its neutral (free base) form. The charged form is more polar and thus more soluble in polar solvents like water, while the neutral form is less polar and less soluble in water.[5][6] This equilibrium is highly dependent on the pH of the solvent.[7][8]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm struggling with the initial dissolution of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride in my aqueous buffer. What's going wrong?
This is a common first hurdle. The issue often stems from the pH of the solvent or insufficient energy to overcome the crystal lattice of the solid.
Answer & Troubleshooting Steps:
-
Verify the pH of Your Solvent: As a hydrochloride salt, this compound is most soluble in acidic to neutral aqueous solutions (pH < 7.5).[7][9] In a basic environment (pH > 8), the protonated amidinium ion will be deprotonated to its neutral free base form, which is significantly less water-soluble and may precipitate.
-
Action: Measure the pH of your buffer or water. If it is neutral or slightly basic, consider using a buffer with a pH between 4.0 and 6.8. For many cell-based assays, a pH of 7.2-7.4 is required; solubility should still be achievable here, but may require other techniques if issues persist.
-
-
Apply Physical Dissolution Aids: The rate of dissolution can be slow. Simple physical methods can significantly accelerate the process without chemically altering the compound.[5]
-
Action:
-
Vortexing/Stirring: Agitate the solution vigorously. This increases the interaction between the solvent and the surface of the solid.
-
Sonication: Use a bath sonicator for 5-15 minute intervals. The high-frequency sound waves create micro-cavitations that help break apart the solid particles.
-
Gentle Warming: Warm the solution to 37°C. For most compounds, solubility increases with temperature.[10] Avoid aggressive heating, which could degrade the compound.
-
-
Q2: Why did my compound precipitate after I adjusted the pH of the solution upwards for my experiment?
This is a direct consequence of the compound's chemistry, as explained above.
Answer & Causality:
You have likely converted the soluble, protonated salt form into the insoluble, neutral free base. The amidine functional group has a specific pKa (the pH at which 50% of the molecules are in the protonated form and 50% are in the neutral form). While the exact pKa for this molecule is not readily published, amidines are generally basic. By raising the pH above its pKa, you shift the equilibrium towards the neutral species, causing it to fall out of solution.
Below is a diagram illustrating this pH-dependent equilibrium.
Caption: pH effect on the ionization and solubility of the compound.
Q3: My compound won't dissolve in my aqueous buffer, even with sonication. Should I prepare a stock solution in an organic solvent?
Yes, this is the standard and recommended workflow for many compounds in drug discovery and biological research.
Answer & Best Practices:
Preparing a concentrated stock solution in an aprotic polar solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is a highly effective strategy. These solvents can dissolve a wide range of organic molecules, regardless of their ionization state.
Recommended Solvents for Stock Solutions:
| Solvent | Polarity | Notes |
| DMSO | High | Excellent solvating power. Standard for biological assays. Hygroscopic. |
| DMF | High | Strong solvent, similar to DMSO. More toxic. |
| Ethanol | Medium | Good for some compounds, less toxic than DMSO/DMF. Can be used as a co-solvent. |
Protocol: Prepare a 10-50 mM stock solution in 100% DMSO. The compound should dissolve readily with gentle vortexing. Store this stock solution appropriately (typically at -20°C or -80°C, desiccated).
Q4: I successfully made a DMSO stock, but the compound crashed out when I diluted it into my aqueous assay buffer. How can I fix this?
This is a classic solubility problem called "precipitation upon dilution." It happens when the highly soluble environment of the DMSO is rapidly replaced by the less favorable aqueous environment, causing the compound to exceed its solubility limit in the final buffer.
Answer & Troubleshooting Workflow:
The key is to manage the transition from the organic solvent to the aqueous phase more carefully.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 2-(4-Methoxyphenyl)ethanimidamide hydrochloride - CAS:6487-90-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. quora.com [quora.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Amine - Wikipedia [en.wikipedia.org]
- 7. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 8. Sciencemadness Discussion Board - Analytical Chemistry - Precipitate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. byjus.com [byjus.com]
Technical Support Center: Stability of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride in Solution
Welcome to the technical support center for 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Achieving reproducible and accurate experimental outcomes begins with a thorough understanding of the molecule's chemical behavior. Here, we provide in-depth FAQs, troubleshooting workflows, and validated protocols to ensure the integrity of your experiments.
Part I: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride.
Q1: What is 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, and why is its stability in solution a critical concern?
A1: 2-(4-Methoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-90-7) is a chemical compound featuring a core ethanimidamide (an amidine) functional group.[1][2][3] The hydrochloride salt form generally enhances its solubility in aqueous media.[4] The primary stability concern stems from the amidine group's susceptibility to hydrolysis.[5][6] In the presence of water, the C-N double bond can be cleaved, leading to the formation of the corresponding amide, 2-(4-methoxyphenyl)acetamide, and an ammonium salt.[6][7][8] This degradation pathway alters the chemical identity of the molecule, leading to a loss of potency, inaccurate quantification, and the introduction of impurities that could confound experimental results.
Q2: What are the primary factors that influence the stability of this compound in solution?
A2: The stability of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride in solution is governed by several environmental and chemical factors.[9] The most critical are:
-
pH: The pH of the solution is a dominant factor, as hydrolysis rates for amidines and related structures are highly pH-dependent.[10][11]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and other decomposition pathways.[9]
-
Solvent Composition: The type of solvent used can significantly impact stability. Protic solvents like water and methanol can directly participate in solvolysis reactions.[12]
-
Light Exposure: The methoxyphenyl moiety may render the molecule susceptible to photodegradation upon exposure to UV or even ambient light.[9][13][14]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, another potential instability pathway.[9]
Q3: What are the recommended storage conditions for stock solutions?
A3: To maximize the shelf-life of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride solutions, stringent storage conditions are necessary. Based on general best practices for potentially unstable compounds:
-
Temperature: Store stock solutions frozen at -20°C or, for long-term storage, at -80°C.
-
Protection from Light: Use amber-colored vials or wrap vials in aluminum foil to prevent light exposure.
-
Container: Use tightly sealed containers to prevent solvent evaporation and contamination.[15][16]
-
Best Practice: Prepare stock solutions fresh whenever possible. If storing, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: How does pH affect stability, and what is the optimal pH range for my solution?
A4: The pH of the medium dictates the mechanism and rate of hydrolysis.[10] Both acidic and basic conditions can catalyze the breakdown of the amidine group.[6][17]
-
Under acidic conditions, the nitrogen of the amidine can be protonated, making the carbon atom more susceptible to nucleophilic attack by water.[6]
-
Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic carbon of the C-N double bond.[6]
There is no universal "optimal" pH; it must be determined empirically for your specific application and buffer system. A forced degradation study across a range of pH values (e.g., pH 2, 4, 7, 9, 12) is the standard method to identify the pH at which the compound exhibits maximum stability.[10][18]
Q5: What are the visible signs of degradation in my solution?
A5: While analytical confirmation is essential, some visible cues may suggest degradation. These can include a change in the color or appearance of the solution (e.g., yellowing), the formation of a haze or precipitate, or a measurable drift in the solution's pH.[14][18] It is crucial to remember that significant degradation (5-10% or more) can occur without any visible changes. Therefore, analytical methods like HPLC should be considered the gold standard for assessing stability.
Part II: Troubleshooting Guide: Experimental Issues & Solutions
This section provides a systematic approach to diagnosing and resolving common experimental problems related to compound instability.
Issue 1: My experimental results are inconsistent or show a progressive loss of compound activity.
-
Primary Suspect: Degradation of the compound in your stock solution or, more likely, in the final aqueous experimental medium (e.g., cell culture media, assay buffer).
-
Troubleshooting Workflow: Follow a logical sequence to pinpoint the source of instability. The workflow below outlines a self-validating process to diagnose the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: I'm observing new, unexpected peaks in my HPLC/LC-MS chromatogram.
-
Primary Suspect: Formation of one or more degradation products. The most probable degradant is 2-(4-methoxyphenyl)acetamide.
-
Diagnostic Steps:
-
Rule out Artifacts: First, ensure the peak is not from solvent contamination, the injection needle, or sample carryover from a previous run.[19] Inject a blank (mobile phase) to confirm.
-
Perform a Forced Degradation Study: Intentionally degrade the compound under controlled stress conditions (see Protocol 2 below).[18][20] This is the most effective way to generate reference degradants.
-
Compare Retention Times: Analyze the stressed samples. If the retention time of a peak generated during forced degradation matches your unexpected peak, you have likely identified it.
-
Validate Your Analytical Method: Your HPLC method must be "stability-indicating." This means it can fully resolve the parent compound from all significant degradation products.[10][18] If peaks are co-eluting, the method needs optimization.[18] Consider adjusting the mobile phase pH, modifying the solvent gradient, or trying a column with a different stationary phase (e.g., C8 or Phenyl).[18]
-
Issue 3: My solution has become cloudy or a precipitate has formed.
-
Potential Causes & Solutions:
-
Degradant Insolubility: The primary hydrolysis product, 2-(4-methoxyphenyl)acetamide, is less polar than the parent hydrochloride salt and may have lower solubility in your aqueous buffer, causing it to precipitate upon formation.
-
Poor Compound Solubility: The concentration of the parent compound may exceed its solubility limit in the chosen solvent system.
-
pH Shift: The buffer capacity may have been exceeded or the solution pH may have shifted over time, impacting the ionization state and solubility of the compound.[21]
-
-
Action Plan:
-
Visually inspect the sample for particulates.[18]
-
Measure the current pH of the solution and compare it to the initial value.
-
If precipitation is suspected, centrifuge the sample. Carefully collect the supernatant and analyze it by HPLC to determine the concentration of the compound remaining in solution.
-
If possible, dissolve the precipitate in a strong organic solvent (like methanol or acetonitrile) and analyze it to confirm its identity.
-
Part III: Key Experimental Protocols
Protocol 1: Preparation and Storage of High-Concentration Stock Solutions
-
Pre-analysis: Allow the solid 2-(4-Methoxyphenyl)ethanimidamide hydrochloride to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the required amount of the solid compound using an analytical balance in a low-humidity environment.
-
Solvent Selection: For a high-concentration stock (e.g., 10-50 mM), choose a solvent in which the compound is highly soluble, such as DMSO or ethanol. For direct use in aqueous assays, preparation in water or a suitable buffer is possible, but stability will be a greater concern.
-
Dissolution: Add the solvent to the solid. Vortex thoroughly. If needed, use gentle sonication in a water bath for a short period to ensure complete dissolution. Avoid heating the solution.
-
Storage: Filter the solution through a 0.22 µm syringe filter into a sterile, amber glass vial. Aliquot into single-use volumes to minimize freeze-thaw cycles.
-
Labeling & Logging: Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials.
-
Final Storage: Store immediately at -80°C for long-term stability.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to develop a stability-indicating analytical method.[20] A good study aims for 5-20% degradation of the active ingredient.[18]
| Stress Condition | Reagent/Condition | Typical Incubation | Neutralization/Post-Treatment |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | Heat at 60°C; sample at 2, 8, 24h | Neutralize with 0.1 M NaOH |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Heat at 60°C; sample at 2, 8, 24h | Neutralize with 0.1 M HCl |
| Oxidation | 3-5% Hydrogen Peroxide (H₂O₂) | Room Temp (25°C); sample at various times | Dilute for analysis |
| Thermal Degradation | Solid drug at 80°C or Solution at 60°C | Sample at various times | Dissolve solid in diluent or cool solution |
| Photolytic Degradation | Expose solution to UV light (ICH guidelines) | Sample at various times | Analyze directly |
General Procedure:
-
Prepare Sample: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).[18]
-
Apply Stress: For each condition, mix an aliquot of the stock solution with the specified stress reagent.[18] Maintain a control sample (unstressed) under normal conditions.
-
Incubate: Place the samples under the specified temperature and time conditions.[18] For photostability, include a dark control wrapped in foil.
-
Neutralize & Dilute: At each time point, withdraw a sample, stop the degradation reaction (e.g., by neutralization), and dilute it to the target concentration for HPLC analysis.[18]
-
Analyze: Analyze all samples using a validated HPLC method. Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks and calculate the percentage of degradation.
Part IV: Mechanistic Insight
Understanding the likely degradation pathway is key to preventing it. The primary route of degradation for 2-(4-Methoxyphenyl)ethanimidamide is hydrolysis.
Caption: Primary hydrolytic degradation pathway. (Note: This diagram is a conceptual representation. The exact structures should be drawn using chemical drawing software for publication.)
This reaction highlights that the integrity of the amidine functional group is the central stability challenge. By controlling the solution parameters outlined in this guide, you can minimize this transformation and ensure the reliability of your scientific investigations.
References
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- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
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- Safety Data Sheet. (2019, February 18). Vector SDS and Chemical Management.
- Deslongchamps, P., et al. (2025, August 6). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate.
- Chatelain, E., & Gabard, B. (2001). Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. Photochemical & Photobiological Sciences, 74(3), 401-406.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- Amidine. (n.d.). Solubility of Things.
- Hartono, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(42), 15381–15403.
- Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline.
- Angaroni, M., et al. (2009). Solution behavior of amidine complexes: an unexpected cis/trans isomerization and formation of di- and trinuclear platinum(III) and platinum(II) species. Inorganic Chemistry, 48(22), 10639-10648.
- III Analytical Methods. (n.d.).
- Bemotrizinol. (n.d.). In Wikipedia.
- Global Kinetics and Spectral Modeling of p-Methoxyphenyl Azide Photooxidation. (n.d.).
- 2-(4-Methoxyphenyl)acetamidine hydrochloride, 98%. (n.d.). J&K Scientific.
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- The hydrolysis of amides. (n.d.). Chemguide.
- UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024, March). International Journal of Novel Research and Development, 9(3).
- Relative stability of amides, esters, anhydrides, and acyl chlorides. (n.d.). Khan Academy.
- Troubleshooting in pharmaceutical manufacturing: expert solutions. (n.d.). Particle Analytical.
- Amide Hydrolysis: Mechanism, Conditions and Applic
- Hydrolysis of Amide. (n.d.). Organic Synthesis.
- Hegarty, A. F., et al. (1975). Mechanism of hydrolysis of imidoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (10), 1206-1211.
- 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. (n.d.). Sunway Pharm Ltd.
- 2-(4-methoxyphenoxy)ethanimidamide hydrochloride (C9H12N2O2). (n.d.). PubChemLite.
- 2-(4-methoxyphenyl)ethanimidamide. (n.d.). Sigma-Aldrich.
- Technical Support Center: Enhancing the Photostability of 4-Methoxy-3'-methylbenzophenone Formul
- Photoprotection Mechanism of p-Methoxy Methylcinnamate: A CASPT2 Study. (n.d.).
- 2-Ethylamino-1-(4-methoxyphenyl)propane hydrochloride. (n.d.). Chem-Impex.
- 2-(4-Methoxyphenyl)acetamide. (n.d.). PubChem.
- de Oliveira, A. M., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry.
- Thermal degradation: Significance and symbolism. (2025, December 18).
- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). College of Saint Benedict and Saint John's University.
- Analytical Methods for the Quantification of Pharmaceuticals. (n.d.).
- 2-(3,4-dimethoxyphenyl)ethanimidamide hydrochloride. (n.d.). Sigma-Aldrich.
- Analytical Methods. (2025, August 28). OPUS.
- Popović, I., et al. (2024).
- Thermal Degradation of Meta and Para-Aramid Fibers in Different
- Le, T., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1791.
- Alsante, K. M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 635-652.
- Popović, I., et al. (2024).
- 2-(4-methoxyphenyl)ethanimidamide hydrochloride. (n.d.). Sigma-Aldrich.
- 2-(2-methoxyphenyl)ethanimidamide hydrochloride. (n.d.). Sigma-Aldrich.
- Gao, L., et al. (2012). Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films.
- Robust RP-HPLC method with forced degradation studies for the simultaneous quantification of Efonidipine HCL Ethanolate and Metoprolol succinate. (n.d.).
- Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant. Environmental Science & Technology, 48(24), 14335-14343.
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Technical Support Center: Purification of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride
Welcome to the dedicated technical support guide for navigating the purification challenges of 2-(4-methoxyphenyl)ethanimidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered during the purification of this polar, salt-based compound.
Introduction: Understanding the Purification Hurdles
2-(4-Methoxyphenyl)ethanimidamide hydrochloride is a polar molecule, and its hydrochloride salt form presents specific purification challenges. Its high polarity makes it sparingly soluble in many common organic solvents, while its ionic nature can lead to problematic interactions with standard purification media, such as silica gel. This guide provides a structured approach to overcoming these obstacles, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of 2-(4-methoxyphenyl)ethanimidamide hydrochloride?
A1: Impurities can arise from the synthesis route and subsequent degradation. Common sources include:
-
Starting Materials: Unreacted 4-methoxyphenylacetonitrile.
-
Byproducts of the Pinner Reaction: If this synthesis route is used, potential byproducts include the corresponding orthoester and the amide (2-(4-methoxyphenyl)acetamide) due to the presence of water.[1][2]
-
Ammonium Chloride: A common byproduct in amidine synthesis.
-
Degradation Products: The amidine functional group can be susceptible to hydrolysis, especially under non-neutral pH conditions, leading to the formation of 2-(4-methoxyphenyl)acetamide.[3][4]
Q2: What is the general solubility profile of 2-(4-methoxyphenyl)ethanimidamide hydrochloride?
A2: As a hydrochloride salt, this compound is expected to have good solubility in polar protic solvents like water and lower alcohols (methanol, ethanol) and limited solubility in less polar organic solvents such as ethyl acetate, dichloromethane, and ethers.[5] Precise solubility data is best determined empirically, but this general trend guides the selection of solvents for recrystallization and chromatography.
Q3: How stable is 2-(4-methoxyphenyl)ethanimidamide hydrochloride?
A3: Amidine hydrochlorides are generally stable at room temperature when stored in a dry environment.[6] However, they can be susceptible to hydrolysis to the corresponding amide, particularly in aqueous solutions at elevated temperatures or non-neutral pH.[3][7] Studies on similar compounds have shown that maximum stability is often found in a slightly acidic pH range.[8][9]
Q4: What analytical techniques are recommended for assessing the purity of 2-(4-methoxyphenyl)ethanimidamide hydrochloride?
A4: A combination of techniques is ideal for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying impurities. Due to the compound's polarity, reversed-phase or HILIC methods are often suitable.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for structural confirmation and identifying organic impurities.[10][11]
-
Mass Spectrometry (MS): Often coupled with LC (LC-MS), it provides molecular weight information for the main compound and any impurities.[12][11]
-
Melting Point: A sharp melting point range can be a good indicator of purity for crystalline solids.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Recrystallization Issues
Q: My compound is "oiling out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common with polar compounds when the cooling is too rapid or the solvent system is not ideal.
Solutions:
-
Re-heat and Slow Cooling: Re-heat the solution until the oil redissolves completely. Then, allow the solution to cool very slowly and undisturbed to room temperature before moving it to a colder environment.
-
Use a Co-solvent System: Dissolve your compound in a minimum amount of a "good" solvent (e.g., hot methanol or ethanol) and then slowly add a "poor" solvent (an anti-solvent like ethyl acetate or diethyl ether) dropwise at an elevated temperature until you observe persistent cloudiness. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.[13][14]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. This can create nucleation sites for crystal growth.
Q: I have poor recovery after recrystallization. How can I improve the yield?
A: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.
Solutions:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.
-
Optimize the Solvent System: For a single solvent recrystallization, choose a solvent where the compound has high solubility when hot and very low solubility when cold. For a two-solvent system, ensure the anti-solvent effectively precipitates the compound.
-
Cool Thoroughly: Ensure the solution is cooled for an adequate amount of time at a low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.
-
Concentrate the Mother Liquor: A second crop of crystals can often be obtained by carefully evaporating some of the solvent from the filtrate and re-cooling.
Chromatography Challenges
Q: My compound is streaking badly on a silica gel column. How can I resolve this?
A: Streaking is a classic sign of strong, undesirable interactions between a basic compound and the acidic silanol groups on the silica gel surface.
Solutions:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a base like triethylamine (0.1-1% v/v) or ammonia in methanol into your eluent will neutralize the acidic sites on the silica, leading to sharper peaks.[15][16]
-
Use an Alternative Stationary Phase:
-
Alumina (neutral or basic): This can be a better choice for purifying basic compounds.
-
Reversed-Phase Silica (C18): In this technique, a polar mobile phase (e.g., water/acetonitrile or water/methanol with a buffer or acid modifier) is used, and retention is based on hydrophobic interactions.[17]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This method is well-suited for very polar compounds. It uses a polar stationary phase with a largely organic mobile phase.[17]
-
Q: I'm not achieving good separation between my compound and a polar impurity.
A: Poor separation can be due to an inappropriate choice of stationary or mobile phase.
Solutions:
-
Optimize the Mobile Phase:
-
Normal Phase: If using silica with a basic modifier, carefully adjust the polarity of your eluent system (e.g., by varying the ratio of a polar solvent like methanol in a less polar solvent like dichloromethane).
-
Reversed Phase: Adjust the aqueous/organic ratio. A gradient elution (gradually increasing the organic solvent percentage) can often improve the separation of compounds with different polarities. Also, controlling the pH of the aqueous phase with a buffer can significantly impact the retention and peak shape of ionizable compounds.
-
-
Consider HILIC: For separating highly polar compounds, HILIC can provide a different selectivity compared to reversed-phase chromatography and may resolve your impurity.[17]
Experimental Protocols
Protocol 1: Recrystallization of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride
This protocol provides a general guideline for recrystallization using a single solvent or a two-solvent system.
1. Solvent System Selection:
-
Single Solvent: Test the solubility of a small amount of crude material in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water) at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold.
-
Two-Solvent System: Find a "good" solvent that readily dissolves the compound and a miscible "poor" solvent in which the compound is insoluble. Common pairs include methanol/ethyl acetate, ethanol/diethyl ether, or methanol/dichloromethane.[18][19]
2. Recrystallization Procedure:
-
Place the crude 2-(4-methoxyphenyl)ethanimidamide hydrochloride in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen hot "good" solvent (or single solvent) and heat the mixture with stirring until the solid is completely dissolved.[20]
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until a slight cloudiness persists. Then add a few drops of the "good" solvent to re-clarify the solution.[13]
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general approach for purification using normal-phase chromatography with a basic modifier.
1. TLC Analysis and Mobile Phase Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., dichloromethane/methanol mixtures) containing 0.5-1% triethylamine.
-
The ideal mobile phase should give your target compound an Rf value of approximately 0.2-0.4.
2. Column Packing and Sample Loading:
-
Prepare a slurry of silica gel in the chosen mobile phase and pack the column.
-
Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for compounds with low solubility in the mobile phase, use a "dry loading" technique: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
3. Elution and Fraction Collection:
-
Elute the column with the chosen mobile phase, maintaining a constant flow rate.
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
4. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator. Note that removing triethylamine may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.
Visualizations
General Purification Workflow
Caption: A general workflow for the purification of 2-(4-methoxyphenyl)ethanimidamide hydrochloride.
Troubleshooting Chromatography Peak Tailing
Caption: A decision tree for troubleshooting peak tailing during silica gel chromatography.
Data Summary Tables
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent System Type | "Good" Solvent (for dissolving) | "Poor" Solvent (anti-solvent) | Notes |
| Single Solvent | Methanol, Ethanol, Isopropanol | - | Test for low solubility when cold. |
| Two-Solvent | Methanol or Ethanol | Ethyl Acetate or Diethyl Ether | A common choice for polar salts. |
| Two-Solvent | Methanol | Dichloromethane | Use with caution due to differing boiling points. |
| Aqueous | Water | Acetone or Isopropanol | May be effective but can be difficult to dry completely. |
Table 2: Chromatographic Method Selection Guide
| Method | Stationary Phase | Mobile Phase | Best For... |
| Normal Phase | Silica Gel | Non-polar solvent (e.g., DCM or Ethyl Acetate) + Polar solvent (e.g., Methanol) + Basic Modifier (e.g., 1% Triethylamine) | Initial purification attempts and separating less polar impurities. |
| Reversed Phase | C18 | Polar solvent (e.g., Water/Acetonitrile or Water/Methanol) with buffer (e.g., Formic Acid or Ammonium Acetate) | Good for separating a range of polar compounds; often used in analytical HPLC. |
| HILIC | Polar (e.g., Amide, Diol) | High organic content (e.g., >80% Acetonitrile) with aqueous buffer | Purifying very polar compounds that have little or no retention in reversed phase. |
References
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research, 12(4). [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]
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Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Sino-Innovass. [Link]
- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
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Hydrolysis of anandamide and eicosapentaenoic acid ethanolamide in mouse splenocytes. (n.d.). PubMed. [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). National Institutes of Health. [Link]
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Purifying amines on silica. (2006). Org Prep Daily. [Link]
-
Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]
-
Purifying Amines Using Their Salts. (2014). YouTube. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
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Pinner reaction. (n.d.). Wikipedia. [Link]
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1H NMR Spectrum (1D, 400 MHz, H2O, predicted). (n.d.). NP-MRD. [Link]
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Amidines Synthesis Methods Guide. (n.d.). Scribd. [Link]
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2-(4-Methoxyphenyl)acetamidine hydrochloride, 98%. (n.d.). J&K Scientific. [Link]
-
mechanism of amide hydrolysis. (2019). YouTube. [Link]
-
Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[10][21]-thiazepin-3(2H)-one. (n.d.). Journal of the Korean Chemical Society.
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]
-
Stability of alkoxycarbonylamidine prodrugs. (n.d.). PubMed. [Link]
-
Recrystallization with two solvents. (2019). Reddit. [Link]
-
Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. (n.d.). ANU Open Research. [Link]
-
Acid and base-catalyzed hydrolysis of amides. (2014). Khan Academy. [Link]
-
Amidine synthesis by imidoylation. (n.d.). Organic Chemistry Portal. [Link]
- An Overview of Some Imidates Derivatives with Anti-microbial Activity. (n.d.). Research and Reviews: Journal of Chemistry.
-
Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. (2019). YouTube. [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (n.d.). National Institutes of Health. [Link]
- Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide. (n.d.).
-
Pinner Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Amidines. IV. : Hydrolysis of N 1 -Acyl Derivatives of N 1 , N 2 -Diarylamidine in Carboxylate Buffer Solution. (n.d.). J-Stage. [Link]
-
NMR SPECTRA OF CHAPTER 1. (n.d.). AIR Unimi. [Link]
-
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... (n.d.). ResearchGate. [Link]
- Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). American Chemical Society.
-
Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. (n.d.). PubMed. [Link]
-
Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2025). National Institutes of Health. [Link]
-
HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase. (n.d.). PubMed. [Link]
-
Development and validation of HPLC and Spectrophotometric methods for selected multi component drugs in their formulations. (n.d.). CORE. [Link]
-
2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]
- SOLUBILITY D
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (n.d.). Semantic Scholar. [Link]
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Technical Support Center: Optimizing Reaction Conditions for 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride
Welcome to the technical support guide for the synthesis of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important amidine hydrochloride. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction conditions and achieve high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-(4-Methoxyphenyl)ethanimidamide hydrochloride?
The most prevalent and well-established method is the Pinner reaction.[1][2][3] This acid-catalyzed reaction involves treating the starting nitrile, 2-(4-methoxyphenyl)acetonitrile, with an alcohol (commonly ethanol) in the presence of anhydrous hydrogen chloride (HCl) gas.[2][3][4] The reaction proceeds through an intermediate imino ester salt, also known as a Pinner salt, which is then converted to the desired amidine hydrochloride upon reaction with ammonia.[1][4]
Q2: What are the critical parameters for a successful Pinner reaction?
The success of the Pinner reaction is highly dependent on several factors:
-
Anhydrous Conditions: The reaction is extremely sensitive to water.[4] Any moisture can lead to the hydrolysis of the intermediate imino ester to form the corresponding ester, 2-(4-methoxyphenyl)acetate, or the hydrolysis of the final product to the amide, 2-(4-methoxyphenyl)acetamide, significantly reducing the yield of the desired amidine.[3][5][6]
-
Temperature Control: The intermediate Pinner salts are thermodynamically unstable.[1][7] Low temperatures, typically around 0°C, are crucial during the initial stages to prevent decomposition or rearrangement into amides and alkyl chlorides.[7]
-
Purity of Reagents: The purity of the starting nitrile and the alcohol can impact the reaction outcome. It is advisable to use purified reagents and anhydrous solvents.[8]
Q3: How should I store 2-(4-Methoxyphenyl)ethanimidamide hydrochloride?
This compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature to prevent degradation.[9] Its hydrochloride salt form provides stability, but exposure to moisture should be minimized.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: I performed the reaction following a standard Pinner protocol, but my final yield of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride is very low. What could be the cause?
A: Low yield is a common issue and can stem from several factors. Let's break down the potential causes and solutions.
Potential Cause 1: Presence of Water in the Reaction
The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the intermediate imidate salt to an ester or the final product to an amide, which are common impurities.[3][5][6]
Solutions:
-
Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use.[8]
-
Solvents and Reagents: Use anhydrous solvents.[7] If necessary, distill solvents over a suitable drying agent. Ensure the alcohol used is absolute grade.
-
HCl Gas: The hydrogen chloride gas must be dry. This can be achieved by passing it through a drying tube containing a suitable desiccant like calcium chloride or sulfuric acid.
Potential Cause 2: Incomplete Reaction
The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or inefficient mixing.
Solutions:
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
Temperature: While the initial addition of HCl should be at a low temperature (0°C), the reaction mixture may need to be stirred for an extended period at room temperature or slightly elevated temperatures to ensure completion.[4] However, be cautious as higher temperatures can also promote side reactions.[7]
Potential Cause 3: Product Loss During Workup and Purification
Significant amounts of the product can be lost during the isolation and purification steps.
Solutions:
-
Precipitation: Ensure complete precipitation of the product. Adding an anti-solvent like dry diethyl ether can facilitate this.[10]
-
Filtration and Washing: Wash the collected solid with a cold, anhydrous solvent to remove impurities without dissolving the product.
-
Purification: Recrystallization is a common purification method.[10] Choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. A mixture of ethanol and ethyl acetate is often effective.[4]
Workflow for Troubleshooting Low Yield
Below is a decision-making workflow to systematically address low yield issues.
Caption: Troubleshooting Decision Tree for Low Yield.
Problem 2: Presence of Impurities in the Final Product
Q: My final product is not pure. I see byproducts in my NMR/LC-MS analysis. What are these impurities and how can I remove them?
A: The most common impurities in the synthesis of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride are the corresponding ester and amide.
Impurity 1: 2-(4-methoxyphenyl)acetate
This ester is formed by the hydrolysis of the intermediate Pinner salt if water is present in the reaction mixture.[3][5]
Identification: The ester will have a characteristic carbonyl peak in the IR spectrum and distinct signals in the NMR spectrum corresponding to the ester functionality.
Prevention and Removal:
-
Prevention: The most effective approach is to maintain strictly anhydrous conditions throughout the reaction.[4]
-
Removal: If the ester has formed, it can often be removed by careful recrystallization. Alternatively, purification by column chromatography on silica gel may be effective, although the hydrochloride salt may require conversion to the free base before chromatography and subsequent reconversion to the salt.
Impurity 2: 2-(4-methoxyphenyl)acetamide
The amide can be formed by the hydrolysis of the final amidine product, especially if the workup or storage conditions are not optimal.[6] It can also form from the thermal rearrangement of the intermediate imidate.[7]
Identification: The amide will show characteristic N-H and C=O stretches in the IR spectrum and amide proton signals in the ¹H NMR spectrum.
Prevention and Removal:
-
Prevention: Avoid excessive heat during the reaction and workup.[7] Ensure the final product is stored in a dry environment.
-
Removal: Purification techniques such as recrystallization are generally effective. A patent suggests that impurities like ammonium chloride, a common byproduct, can be reduced by reacting the crude product with an alkoxide to precipitate sodium or potassium chloride, followed by adsorption techniques.[11]
Summary of Reaction Parameters and Troubleshooting
| Parameter | Recommended Condition | Common Problem | Troubleshooting Action |
| Solvent/Reagents | Anhydrous alcohol (e.g., ethanol) and other anhydrous solvents.[7] | Presence of moisture. | Use oven-dried glassware; distill solvents; use absolute grade alcohol.[8] |
| HCl Source | Dry HCl gas. | Wet HCl gas. | Pass HCl through a drying agent (e.g., conc. H₂SO₄). |
| Temperature | 0°C for HCl addition, then allow to warm.[4] | Too high temperature. | Maintain low temperature to prevent imidate decomposition.[7] |
| Reaction Time | Varies; monitor by TLC/HPLC. | Incomplete reaction. | Extend reaction time at an appropriate temperature. |
| Ammonolysis | Saturated solution of ammonia in alcohol.[10] | Incomplete conversion. | Ensure sufficient excess of ammonia and adequate reaction time. |
| Purification | Recrystallization (e.g., from ethanol/ether).[10] | Co-precipitation of impurities. | Select an optimal solvent system for recrystallization.[11] |
Experimental Protocols
General Pinner Reaction Workflow
This diagram illustrates the typical sequence of steps for the synthesis of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride via the Pinner reaction.
Caption: General Pinner Reaction Workflow.
Step-by-Step Protocol for Synthesis
-
Preparation of the Imidate Salt:
-
Dissolve 2-(4-methoxyphenyl)acetonitrile in absolute ethanol in an oven-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution for several hours.[10] The reaction is exothermic, so maintain the temperature below 10°C.
-
Seal the flask and allow it to stand at a cool temperature (e.g., 4°C) for an extended period (e.g., 72 hours) until the formation of the imidate hydrochloride is complete.[10]
-
The Pinner salt may precipitate as a white solid. If not, it can be precipitated by the addition of anhydrous diethyl ether.[10]
-
Isolate the solid by filtration under anhydrous conditions and wash with cold, anhydrous ether.
-
-
Ammonolysis to the Amidine Hydrochloride:
-
Immediately suspend the freshly prepared imidate salt in a saturated solution of ammonia in absolute ethanol.[10]
-
Stir the mixture at room temperature for several hours.[10]
-
Monitor the reaction for the disappearance of the imidate.
-
Remove the solvent under reduced pressure. The residue will contain the crude 2-(4-Methoxyphenyl)ethanimidamide hydrochloride and ammonium chloride.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the purified product.[10]
-
Pinner Reaction Mechanism
The following diagram illustrates the mechanism of the Pinner reaction, from the nitrile to the final amidine product.
Caption: Pinner Reaction Mechanism.
References
- CN100528836C - Purifying method of high-purity amidine hydrochloride - Google P
-
Pinner reaction - Wikipedia. [Link]
-
The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates - Canadian Science Publishing. [Link]
-
Pinner Reaction - Organic Chemistry Portal. [Link]
-
An Overview of Some Imidates Derivatives with Anti-microbial Activity | Open Access Journals - Research and Reviews. [Link]
-
the hydrolysis of amides - Chemguide. [Link]
-
The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cl - Canadian Science Publishing. [Link]
-
The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate - ResearchGate. [Link]
-
2-(4-methoxyphenoxy)ethanimidamide hydrochloride (C9H12N2O2) - PubChemLite. [Link]
-
A Lewis acid-promoted Pinner reaction - PMC - NIH. [Link]
-
Pinner Reaction | NROChemistry. [Link]
-
Variation of nitriles and alcohols. a | Download Table - ResearchGate. [Link]
-
Pinner reaction - Grokipedia. [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC - NIH. [Link]
-
Green Chemistry - IRIS. [Link]
-
Improved Pinner Reaction with CPME as a Solvent - ResearchGate. [Link]
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI. [Link]
-
Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC - NIH. [Link]
-
2-(4-Methoxyphenyl)acetamide | C9H11NO2 | CID 241868 - PubChem. [Link]
-
The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF - ResearchGate. [Link]
-
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... - ResearchGate. [Link]
-
A Chemist's guide to multi-objective optimization solvers for reaction optimization. [Link]
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Synthesis of (a) 2-(4-Hydroxyphenyl) Acetamidine Hydrochloride - PrepChem.com. [Link]
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Amine - Wikipedia. [Link]
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Optimization of a Novel Series of TRPV4 Antagonists with In Vivo Activity in a Model of Pulmonary Edema - PMC - NIH. [Link]
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Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride
Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and purification of this important chemical intermediate. By combining established chemical principles with practical, field-proven insights, this resource aims to be your first point of reference for troubleshooting and process optimization.
Introduction to the Synthesis
The most common and industrially relevant method for synthesizing 2-(4-Methoxyphenyl)ethanimidamide hydrochloride is the Pinner reaction.[1][2][3] This acid-catalyzed reaction involves the treatment of a nitrile, in this case, 2-(4-methoxyphenyl)acetonitrile, with an alcohol (typically anhydrous ethanol) in the presence of dry hydrogen chloride gas. The reaction proceeds through a key intermediate, an imino ester salt (Pinner salt), which is subsequently ammonolyzed to yield the desired amidine hydrochloride.[1][2][3]
While the Pinner reaction is a robust method, its success is highly dependent on careful control of reaction conditions to minimize the formation of process-related impurities and degradation products. This guide will address the most frequently encountered issues in a practical question-and-answer format.
Troubleshooting Guide
Issue 1: Low Yield of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride
Question: My Pinner reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride can often be traced back to several key factors related to reagents, reaction conditions, and the stability of intermediates.
Potential Causes and Solutions:
-
Presence of Water: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the nitrile starting material to the corresponding carboxylic acid (4-methoxyphenylacetic acid) or the intermediate Pinner salt to the corresponding ester (ethyl 4-methoxyphenylacetate).[1][4] This is a common cause of yield loss.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., anhydrous ethanol, anhydrous diethyl ether) and dry hydrogen chloride gas. A drying tube on the reaction apparatus is essential to prevent atmospheric moisture from entering the system.[5]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure a sufficient amount of dry HCl gas is bubbled through the reaction mixture to fully catalyze the reaction. The reaction is often carried out at low temperatures (0-10 °C) to form the Pinner salt, which can be a slow process.[5]
-
-
Thermal Instability of the Pinner Salt: The intermediate imino ester hydrochloride (Pinner salt) is thermodynamically unstable and can decompose upon heating.[1][5]
-
Solution: Maintain a low temperature (typically below 10 °C) during the formation of the Pinner salt. Avoid excessive heating during the subsequent ammonolysis step.
-
-
Suboptimal Ammonolysis: The conversion of the Pinner salt to the amidine may be inefficient.
-
Solution: Ensure an adequate excess of ammonia is used during the ammonolysis step. The reaction is typically performed in an alcoholic solution of ammonia. Monitor the disappearance of the Pinner salt intermediate to determine the reaction endpoint.
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: I have isolated my 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, but analytical testing (e.g., HPLC, NMR) shows the presence of significant impurities. What are these impurities and how can I avoid them?
Answer:
The formation of impurities is a common challenge. Understanding their origin is key to prevention and purification. The following table summarizes the most common impurities, their origin, and preventative measures.
Table 1: Common Impurities and Mitigation Strategies
| Impurity Name | Structure | Probable Origin | Preventative Measures |
| 2-(4-methoxyphenyl)acetonitrile | ![]() | Unreacted starting material. | Ensure complete reaction by monitoring with TLC/HPLC. Use a slight excess of ethanol and HCl. |
| 2-(4-methoxyphenyl)acetamide | ![]() | Hydrolysis of the final product or the Pinner salt intermediate.[6] | Maintain strictly anhydrous conditions. Avoid exposure of the final product to moisture and high pH. |
| Ethyl 4-methoxyphenylacetate | ![]() | Hydrolysis of the Pinner salt intermediate in the presence of water.[1][4] | Rigorous exclusion of water from the reaction. Use anhydrous solvents and reagents. |
| Ammonium Chloride (NH₄Cl) | NH₄Cl | Byproduct of the ammonolysis step. | This is an inorganic salt that is typically removed during workup and purification. |
| 4-Hydroxyphenylacetonitrile | ![]() | Potential demethylation of the starting material or product under strongly acidic conditions, although less common. | Use the minimum necessary concentration of HCl. Avoid prolonged reaction times at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during the Pinner reaction for this synthesis?
A1: The most critical parameters are:
-
Anhydrous Conditions: As detailed above, the exclusion of water is paramount to prevent the formation of ester and amide byproducts.[1][5]
-
Temperature Control: Low temperatures (0-10 °C) are crucial during the formation of the Pinner salt to prevent its decomposition.[1][5]
-
Purity of Starting Materials: The purity of 2-(4-methoxyphenyl)acetonitrile will directly impact the purity of the final product. Ensure the starting material is of high quality and free from significant impurities.
Q2: How can I effectively purify the final 2-(4-Methoxyphenyl)ethanimidamide hydrochloride?
A2: Recrystallization is the most common and effective method for purifying amidine hydrochlorides.
-
Recommended Solvent Systems: A common approach is to use a polar protic solvent like ethanol or isopropanol. The crude product can be dissolved in a minimal amount of hot ethanol and allowed to cool slowly to induce crystallization. A two-solvent system, such as ethanol/diethyl ether or ethanol/ethyl acetate, can also be effective.[7][8] In this case, the product is dissolved in the primary solvent (ethanol) at an elevated temperature, and the anti-solvent (diethyl ether or ethyl acetate) is added dropwise until turbidity is observed, followed by slow cooling.[8]
-
Removal of Ammonium Chloride: Ammonium chloride has low solubility in many organic solvents. Washing the crude product with a solvent in which the desired product is sparingly soluble (like cold acetone or isopropanol) can help remove this inorganic salt before recrystallization.
Q3: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating reverse-phase HPLC method is the gold standard for purity assessment.[1][9] A typical starting point for method development would be:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[4][10]
-
Detection: UV detection at a wavelength where the analyte and potential impurities have good absorbance (e.g., around 225 nm or 275 nm).[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final product and for identifying the structure of unknown impurities if they can be isolated.
-
Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of impurities, aiding in their structural elucidation.
Q4: How stable is 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, and what are its degradation pathways?
A4: Amidine hydrochlorides are generally susceptible to hydrolysis, especially under neutral or basic conditions, to form the corresponding amide (2-(4-methoxyphenyl)acetamide).[6] To assess the stability and potential degradation products comprehensively, a forced degradation study is recommended.[11][12][13][14][15]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Prepare solutions of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method to separate and identify the degradation products.
Visualizing the Process: Reaction and Impurity Formation
The following diagram illustrates the main reaction pathway and the formation of key impurities.
Caption: Pinner synthesis pathway and major hydrolysis-related impurities.
Conclusion
The synthesis of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride via the Pinner reaction is a well-established method. However, achieving high purity and yield requires meticulous attention to experimental detail, particularly the exclusion of moisture and control of temperature. By understanding the potential side reactions and implementing robust analytical and purification strategies, researchers can consistently obtain high-quality material. This guide provides a foundational framework for troubleshooting and optimizing this important chemical transformation. For further in-depth analysis of specific impurities, isolation followed by spectroscopic characterization is recommended.
References
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Patel, S. K., & Patel, N. J. (2010). Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets. Science.gov. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
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A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology. [Link]
-
Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]
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Pinner reaction. (n.d.). Wikipedia. [Link]
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Stability Indicating HPLC Method Development –A Review. (2018). International Journal of Trend in Scientific Research and Development. [Link]
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development of forced degradation and stability indicating studies for drug substance and drug product. (2016). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
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Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]
- Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. (2006).
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020). LCGC International. [Link]
-
Pinner reaction. (n.d.). Wikipedia. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2004). Acta Poloniae Pharmaceutica. [Link]
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Nitriles to Esters. (n.d.). Chemistry Steps. [Link]
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A VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF IMPURITIES IN TAMSULOSIN HCL. (2011). International Journal of Chemistry Research. [Link]
-
Pinner Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Pinner Reaction. (n.d.). Organic Chemistry Portal. [Link]
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2-(4-Methoxyphenyl)acetamide. (n.d.). PubChem. [Link]
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Technical Support Center: Crystallization of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride
Welcome to the technical support center for the crystallization of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this specific amidinium salt. My aim is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your own laboratory work.
Section 1: Understanding the Molecule and Its Challenges
2-(4-Methoxyphenyl)ethanimidamide hydrochloride is a polar, salt-form molecule. Its structure, featuring a methoxyphenyl group and an ethanimidamide hydrochloride moiety, presents a unique set of crystallization challenges. The presence of the hydrochloride salt significantly increases the polarity and the likelihood of strong intermolecular interactions, including hydrogen bonding.[1][2] This can lead to high solubility in polar solvents and a propensity for issues such as "oiling out" or the formation of multiple polymorphic forms.[1][3][4]
Section 2: Troubleshooting Common Crystallization Issues (Q&A Format)
Issue 1: "Oiling Out" - The Product Separates as a Liquid, Not a Solid
Q1: My compound is forming sticky, liquid droplets instead of crystals upon cooling. What is "oiling out" and why is it happening?
A1: "Oiling out," or liquid-liquid phase separation, occurs when a compound precipitates from a supersaturated solution as a liquid instead of a solid crystalline lattice.[5][6] This is a common problem when the melting point of your impure compound is lower than the temperature of the solution at the point of saturation.[6][7] For a polar molecule like 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, several factors can contribute:
-
High Supersaturation: Rapid cooling or quick addition of an anti-solvent creates a high level of supersaturation. The molecules don't have enough time to orient themselves into an ordered crystal lattice and instead crash out as a disordered, liquid phase.[5]
-
Inappropriate Solvent Choice: If the solvent is too non-polar, the solute-solvent interactions are weak. As the solution cools, the solute molecules are more strongly attracted to each other than to the solvent, leading to aggregation as an oil.[5][7]
-
Presence of Impurities: Impurities can significantly lower the melting point of your compound, making it more prone to oiling out.[7][8][9] They can also interfere with the crystal lattice formation.[7][9]
Q2: I have an oil. How can I salvage my experiment and induce crystallization?
A2: Don't discard the batch. Oiling out can often be rectified. Here is a systematic approach:
-
Re-dissolve and Dilute: Gently reheat the mixture to dissolve the oil back into the solution. Add a small amount of additional "good" solvent (the solvent in which it is more soluble) to decrease the supersaturation level.[5][6]
-
Slow Down the Cooling: This is the most critical kinetic parameter.[5] Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a large beaker of warm water to slow the rate of heat exchange. Slow cooling provides the necessary time for molecules to arrange into a stable crystal lattice.[5][10]
-
Introduce Seed Crystals: If you have a small amount of solid material from a previous successful crystallization, add a tiny crystal (a "seed") once the solution is slightly supersaturated (just below the dissolution temperature). This provides a template for crystal growth.[3][5]
-
Scratching: If no seed crystals are available, scratching the inside of the flask with a glass rod at the meniscus can sometimes induce nucleation by creating microscopic imperfections on the glass surface.[6]
Caption: Workflow for rescuing an 'oiled out' crystallization.
Issue 2: Poor Yield or No Crystallization at All
Q3: My compound is either not crystallizing at all, or the yield is very low. What are the likely causes?
A3: This issue typically points to problems with solubility and supersaturation.
-
Solvent is Too Good: If your compound is too soluble in the chosen solvent even at low temperatures, it will not precipitate out, resulting in no crystals or a very low yield.[11]
-
Insufficient Concentration: You may not have reached the point of supersaturation. The solution might be too dilute.
-
Inappropriate Solvent Polarity: As a polar, ionic compound, 2-(4-Methoxyphenyl)ethanimidamide hydrochloride requires a relatively polar solvent system. Using a solvent that is too non-polar will result in very low solubility to begin with. Conversely, a highly polar solvent like water might keep it in solution entirely. The principle of "like dissolves like" is a good starting point.[12][13]
Q4: How should I select a better solvent or solvent system?
A4: The ideal solvent is one where your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[14] For a salt like this, a mixed-solvent system (co-solvent or anti-solvent) is often highly effective.[5][13]
Protocol: Solvent System Screening
-
Select Potential "Good" Solvents: Choose polar, protic solvents where the compound shows good solubility when heated. Examples include lower alcohols like methanol, ethanol, or isopropanol.[12][15]
-
Select Potential "Anti-Solvents": Choose solvents in which the compound is poorly soluble, but that are miscible with your "good" solvent.[13] Common choices could be ethers (like diethyl ether), esters (like ethyl acetate), or hydrocarbons (like hexanes).[13][14]
-
Small-Scale Testing:
-
Dissolve a small amount of your crude product in a minimal amount of the hot "good" solvent in a test tube.
-
Slowly add the "anti-solvent" dropwise at an elevated temperature until you see persistent cloudiness (turbidity).
-
Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly.
-
-
Evaluate: The best system will be one that requires a reasonable ratio of the two solvents and produces a high yield of crystalline solid upon cooling.
| Solvent Class | Examples | Polarity (Relative) | Role in Crystallization |
| Polar Protic | Water, Methanol, Ethanol | High | Good "dissolving" solvents.[5][12] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Medium | Can be good single solvents or part of a mixed system.[12] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | Often used as "anti-solvents" or "precipitating" solvents.[12] |
Issue 3: Product Purity and Polymorphism
Q5: I've obtained crystals, but analytical data (e.g., melting point, NMR) suggests they are impure. How can I improve purity?
A5: Purity issues often arise from impurities being trapped within the crystal lattice (occlusion) or adhering to the crystal surface.
-
Slow Down Crystallization: Rapid crystal growth is a primary cause of impurity incorporation.[9][10] Slower cooling rates or slower addition of an anti-solvent will lead to more ordered, purer crystals.
-
Charcoal Treatment: If your solution has a color and your desired compound is colorless, colored impurities may be present. Adding a small amount of activated charcoal to the hot solution before filtration can adsorb these impurities.[6][8]
-
Washing: Ensure you wash the filtered crystals with a small amount of ice-cold, fresh solvent to remove any residual mother liquor from the surface.
Q6: My product shows different melting points or different spectroscopic data between batches. Could this be polymorphism?
A6: Yes, this is a strong possibility. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[4][16] Amidinium salts and hydrochloride salts, in particular, are known to exhibit polymorphism.[1][17] Different polymorphs can have different physical properties, including melting point, solubility, and stability.
-
Controlling Polymorphism: The specific polymorph obtained can be highly sensitive to the crystallization conditions: solvent system, cooling rate, and temperature.[3]
-
Characterization: To confirm polymorphism, you will need to use solid-state analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[3][18]
-
Consistency: To ensure you are producing the same polymorph consistently, it is crucial to meticulously control and document your crystallization protocol. Seeding with a crystal of the desired polymorph can be a powerful way to control the outcome.
Caption: Factors influencing polymorph formation.
Section 3: FAQs
Q: What is a good starting point for a solvent system for this molecule? A: Given its polar and ionic nature, a good starting point would be a mixed solvent system. Try dissolving the compound in a minimal amount of hot methanol or ethanol and then slowly adding a less polar, miscible anti-solvent like ethyl acetate or diethyl ether until turbidity is observed.
Q: Can pH affect the crystallization of a hydrochloride salt? A: Yes, significantly. Being a hydrochloride salt, the compound is most stable at an acidic pH. If the pH of your solution becomes too basic, the free base could be generated, which has very different solubility properties and may precipitate as an oil or amorphous solid. Maintaining a slightly acidic environment can be beneficial.[19]
Q: The melting point of my product is broad. What does this indicate? A: A broad melting point range is a classic indicator of an impure sample. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which both lowers and broadens the melting point range. It could also potentially indicate the presence of a mixture of polymorphs.
Q: How dry does my product need to be before starting crystallization? A: It should be as dry as possible. Residual solvents from a previous step can act as impurities, affecting solubility and potentially hindering crystallization or causing oiling out.[3] Ensure your crude material is thoroughly dried under vacuum before proceeding.
References
-
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment 4: Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
University of Cambridge. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Pharmaceutical Technology. (2004, November 2). Salt Selection in Drug Development. Retrieved from [Link]
-
TutorChase. (n.d.). What factors affect the rate of salt crystallisation?. Retrieved from [Link]
-
A-Z Animals. (n.d.). What Are Salt Crystals, and How Are They Formed?. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Retrieved from [Link]
-
OUCI. (n.d.). Factors affecting crystallization of hydrates. Retrieved from [Link]
-
PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenyl)-2-oxoethanaminium chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN1784381A - Method for crystallizing guanidinium salts.
-
J&K Scientific. (n.d.). 2-(4-Methoxyphenyl)acetamidine hydrochloride, 98%. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Salt Forms of Amides: Protonation and Polymorphism of Carbamazepine and Cytenamide. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). US20050043403A1 - N-unsubstituted amidinium salts.
-
Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (2021, December 11). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid.... Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-[4-(4-methoxyphenyl)phenyl]sulfonylphenyl]-~{N}-oxidanyl-ethanamide. Retrieved from [Link]
-
PubMed. (n.d.). Resolution of enantiomers of novel C2 -symmetric aminobisphosphinic acids via diastereomeric salt formation with quinine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Retrieved from [Link]
- Google Patents. (n.d.). EP2145890A2 - Crystallization of hydrohalides of pharmaceutical compounds.
-
ResearchGate. (2025, August 6). Polymorphs, Salts, and Cocrystals: What's in a Name?. Retrieved from [Link]
- Google Patents. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds.
-
ResearchGate. (2025, August 6). Preparation of soluble poly(amide imide) derivatives with metal salts and phosphorous compounds. Retrieved from [Link]
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Technical Support Center: Investigating the Degradation Pathways of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride
Welcome to the technical support guide for 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability. Understanding the degradation pathways of any active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy.[1][2] This guide provides a framework for identifying potential degradants through forced degradation studies, offering troubleshooting advice and detailed experimental protocols based on the compound's inherent chemical structure and established scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the handling, formulation, and analysis of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride.
FAQ 1: What are the primary functional groups in 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, and how do they influence its stability?
Answer: The structure of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride contains three key regions that dictate its reactivity and stability profile:
-
Amidine Group (-C(=NH)NH₂): This is the most reactive functional group. Amidines are significantly more basic than amides and are susceptible to hydrolysis.[3] The carbon atom in the amidine group is electrophilic and is the primary target for nucleophilic attack, especially by water.
-
p-Methoxyphenyl Group (CH₃O-C₆H₄-): The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring. While the ether linkage is generally stable, it can be susceptible to oxidative cleavage under harsh conditions. The phenyl ring itself can undergo oxidation or be involved in photolytic reactions.
-
Ethyl Linker (-CH₂-): The benzylic carbon (the -CH₂- group attached to the phenyl ring) is a potential site for oxidation, which can lead to the formation of ketone or carboxylic acid derivatives.
Understanding these structural motifs allows us to predict the most probable degradation pathways and design experiments to detect them.
FAQ 2: What are the most likely degradation pathways for this compound under typical stress conditions?
Answer: Based on its functional groups, the compound is most susceptible to hydrolysis and oxidation. Photolytic and thermal degradation are also possible and should be investigated as part of a comprehensive stability assessment.[4][5]
-
Hydrolysis: The amidine group is expected to hydrolyze to the corresponding amide, 2-(4-methoxyphenyl)acetamide , and ammonia. Under more forceful acidic or basic conditions, this amide could further hydrolyze to 4-methoxyphenylacetic acid and ammonia.
-
Oxidation: The primary sites for oxidation are the benzylic carbon and the electron-rich methoxyphenyl ring. Oxidative stress (e.g., using hydrogen peroxide) could lead to the formation of N-oxide derivatives, hydroxylated species on the aromatic ring, or cleavage of the methoxy group.
-
Photodegradation: Exposure to UV or visible light can induce radical-based reactions. While specific pathways are hard to predict without experimental data, potential outcomes include oxidation or dimerization. Photostability testing is crucial as per ICH Q1B guidelines.[4]
-
Thermal Degradation: At elevated temperatures, the compound may decompose.[6] The specific degradation products would need to be identified experimentally, but could involve fragmentation of the molecule.
FAQ 3: I'm seeing an unexpected peak in my HPLC analysis after storing my sample in an aqueous buffer. What could it be?
Answer: This is a classic sign of hydrolysis. The most probable degradant is 2-(4-methoxyphenyl)acetamide , formed from the hydrolysis of the amidine functional group. This new peak will likely be more polar than the parent compound.
Troubleshooting Steps:
-
Confirm Identity: Use a hyphenated technique like LC-MS to determine the mass of the new peak.[7] The expected mass would correspond to 2-(4-methoxyphenyl)acetamide.
-
Kinetics: Analyze the sample at different time points to observe the increase of the impurity peak and the corresponding decrease of the parent compound peak.
-
pH Effect: Vary the pH of the buffer. The rate of hydrolysis is often pH-dependent. You may see faster degradation at acidic or basic pH compared to neutral pH.[8]
-
Prevention: If stability in solution is required, prepare solutions fresh daily. If possible, use non-aqueous solvents for stock solutions and minimize the time the compound spends in aqueous media.
FAQ 4: My solid compound shows discoloration and the appearance of new impurities after exposure to lab lighting and air. What's happening and how can I prevent it?
Answer: This suggests a combination of oxidative and/or photolytic degradation. Discoloration is often an indicator of oxidative processes involving aromatic systems.
Troubleshooting Steps:
-
Isolate Variables: Conduct separate experiments where you expose the compound to (a) light in an inert atmosphere (e.g., nitrogen or argon) and (b) air in the dark. This will help you determine if the primary cause is photolysis or oxidation.
-
Analytical Confirmation: Use LC-MS to analyze the degraded samples. Look for masses corresponding to the addition of oxygen atoms (M+16, M+32) or other oxidative transformations.
-
Prevention and Storage:
-
Protect from Light: Store the compound in amber vials or wrap containers in aluminum foil.[4]
-
Inert Atmosphere: For long-term storage, consider flushing the container with nitrogen or argon before sealing.
-
Low Temperature: Store at recommended low temperatures (e.g., 2-8 °C or -20 °C) to slow the rate of any degradation process.
-
FAQ 5: How do I design a forced degradation study for this compound to systematically identify its potential degradants?
Answer: A forced degradation or "stress testing" study is essential to establish the intrinsic stability of the molecule and develop a stability-indicating analytical method.[1][4][9] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the primary degradation products are formed without secondary, irrelevant reactions.
The study should include the following conditions, each with an unstressed control sample:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.
-
Neutral Hydrolysis: Water at elevated temperature.
-
Oxidation: 3-30% H₂O₂ at room temperature.
-
Photolysis: Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light, as per ICH Q1B guidelines.[4]
-
Thermal Stress (Dry Heat): Solid compound at a high temperature (e.g., 80-100 °C).
A detailed workflow is provided in the protocols section below.
FAQ 6: What analytical techniques are best suited for identifying and quantifying the degradation products?
Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary tool for separating and quantifying the parent compound and its degradants.[7][10]
-
Method Development: A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate for better peak shape) is a good starting point. The method must be validated to show specificity, meaning it can resolve the parent peak from all degradation product peaks.
-
Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for structural elucidation.[11] It provides the molecular weight of the degradants, and tandem MS (MS/MS) can provide fragmentation patterns to help identify the structure.
-
Further Characterization: For definitive structural confirmation of major degradants, they may need to be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
These protocols provide a starting point for conducting forced degradation studies. The conditions should be optimized to achieve the target degradation of 5-20%.
Protocol 2.1: Forced Hydrolysis Study
-
Preparation: Prepare a stock solution of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis:
-
Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.
-
Incubate the vial in a water bath at 60 °C.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.
-
Keep at room temperature, checking for degradation at early time points (e.g., 30 min, 1, 2, 4 hours) as base hydrolysis can be rapid.
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
Add 1 mL of the stock solution to a vial containing 9 mL of purified water.
-
Incubate at 60 °C and withdraw aliquots at time points similar to the acid hydrolysis study.
-
Protocol 2.2: Oxidative Degradation Study
-
Preparation: Prepare a 1 mg/mL stock solution as described above.
-
Procedure:
-
Add 1 mL of the stock solution to a vial containing 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the vial at room temperature, protected from light.
-
Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours).
-
Quench the reaction by adding a small amount of a reducing agent like sodium bisulfite, or by significant dilution with the mobile phase before injection.
-
Protocol 2.3: Photostability Study
-
Sample Preparation:
-
Place a thin layer of the solid compound in a clear quartz container.
-
Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent.
-
-
Exposure:
-
Place the samples in a photostability chamber.
-
Expose them to light as per ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²).[4]
-
Include a control sample wrapped in aluminum foil to shield it from light.
-
-
Analysis: After exposure, dissolve the solid sample and analyze both the solid and solution samples by HPLC.
Protocol 2.4: Thermal Stress Study
-
Sample Preparation: Place the solid compound in a sealed, clear glass vial.
-
Procedure:
-
Heat the vial in an oven at a fixed temperature (e.g., 80 °C) for a set period (e.g., 24, 48, 72 hours).
-
Allow the sample to cool to room temperature.
-
-
Analysis: Dissolve a known quantity of the heat-stressed solid in a suitable solvent and analyze by HPLC.
Data Interpretation and Visualization
Predicted Degradation Pathways
The following diagram illustrates the most probable degradation pathways based on the chemical structure of the molecule.
Caption: Predicted hydrolytic and oxidative degradation pathways.
Experimental Workflow
The diagram below outlines a systematic workflow for conducting and analyzing forced degradation studies.
Caption: General workflow for forced degradation studies.
Summary of Recommended Stress Conditions
| Stress Type | Reagent/Condition | Typical Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2 - 24 hours | 5 - 20% |
| Base Hydrolysis | 0.1 M NaOH | Room Temp / 40 °C | 30 min - 8 hours | 5 - 20% |
| Neutral Hydrolysis | Purified Water | 60 °C | 2 - 24 hours | 5 - 20% |
| Oxidation | 3% H₂O₂ | Room Temp | 2 - 24 hours | 5 - 20% |
| Photolysis | ICH Q1B Conditions | Ambient | N/A | Compare to dark control |
| Thermal (Dry) | Solid state | 80 °C | 24 - 72 hours | Compare to initial |
References
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Vess, T. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Polymer Solutions.[Link]
-
Alsante, K. M., Hatajik, T. D., & Lohr, L. L. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International.[Link]
-
Kappe, T. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]
-
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Life Sciences, 4(1). [Link]
-
Ghaderi, A., Khalili, D., & Havasel, H. (2025). Recent developments in the synthesis of amidines. Tetrahedron, 134893.[Link]
-
Jüschke, L., et al. (2022). Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]−. Molecules, 27(15), 4995. [Link]
-
Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]
-
Ragain, C. M., et al. (2025). Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. Chemistry – An Asian Journal.[Link]
-
Wikipedia. (n.d.). Amidine. [Link]
-
Khaire, R. D., & Pawar, P. Y. (2022). A Review on Development of Stability Indicating Analytical Methods for drugs in Bulk and Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Analysis, 12(4), 261-263. [Link]
-
Engberts, J. B. F. N., et al. (2003). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry, 1(10), 1673-1678. [Link]
-
ScienceDirect. (n.d.). Thermal degradation: Significance and symbolism. [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.[Link]
-
Singh, S., & Kumar, V. (2018). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1). [Link]
-
Chew, K. W., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Acta Pharmaceutica, 71(2), 185-206. [Link]
-
Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-27. [Link]
-
de Souza, A. A., et al. (2024). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. ACS Agricultural Science & Technology.[Link]
-
Stanimirovic, I., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 29(22), 5005. [Link]
-
Wang, L., et al. (2025). Thermal Degradation of Meta and Para-Aramid Fibers in Different Atmospheres. Polymers, 17(16), 3424. [Link]
-
Baertschi, S. W., et al. (2011). Strategies for Elucidation of Degradant Structures and Degradation Pathways. Pharmaceutical Stress Testing: Predicting Drug Degradation, Second Edition.[Link]
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- 11. Strategies for Elucidation of Degradant Structures and Degradation Pathways [ouci.dntb.gov.ua]
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride
Welcome to the technical support guide for the synthesis of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the common challenges associated with this synthesis. Our focus is on preventing and resolving side reactions to ensure high yield and purity of the final product.
The synthesis of amidines from nitriles, commonly achieved via the Pinner reaction, is a cornerstone of medicinal chemistry.[1] However, the intermediates are highly reactive and susceptible to side reactions, primarily hydrolysis. This guide is designed to explain the causality behind common experimental failures and provide robust, validated protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields or complete reaction failure?
A1: The overwhelming majority of issues in this synthesis stem from the presence of water. The Pinner reaction proceeds through a highly moisture-sensitive imidate hydrochloride intermediate (a "Pinner salt").[2][3][4] Trace amounts of water will readily hydrolyze this intermediate to form the corresponding ester (methyl 2-(4-methoxyphenyl)acetate) or hydrolyze the starting nitrile to an amide, halting the desired reaction.[5] Therefore, maintaining strictly anhydrous conditions is the single most critical factor for success.[6]
Q2: Why is temperature control so important during the addition of HCl gas?
A2: The reaction of gaseous hydrogen chloride with the alcohol solvent is highly exothermic. Uncontrolled temperature increases can lead to the thermal decomposition of the unstable Pinner salt intermediate, which can rearrange into an N-alkyl amide and an alkyl chloride.[4] Low temperatures (typically 0 °C or below) are essential to preserve the integrity of the intermediate and prevent byproduct formation.[4]
Q3: My final product is an oil or fails to crystallize. What went wrong?
A3: This is often a sign of impurities, most commonly the presence of the ester byproduct from hydrolysis. The desired amidine hydrochloride is a salt and should be a crystalline solid. If an oil is obtained, it suggests that the reaction was incomplete or significant hydrolysis occurred. It is also possible that residual solvent is trapped. Purification via recrystallization from an appropriate solvent system (e.g., ethanol/ether) after thorough drying is recommended.
Q4: Can I use a solution of HCl in a solvent instead of gaseous HCl?
A4: While handling gaseous HCl can be laborious, it is often preferred to ensure anhydrous conditions.[7][8] Commercially available solutions of HCl in solvents like dioxane or methanol can be used, but their water content must be verified and minimized. Anhydrous solutions can be prepared by bubbling HCl gas through a dry solvent. Using aqueous HCl will lead directly to the hydrolysis of the nitrile and failure to form the desired product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Preventative Measures |
| White precipitate (Pinner salt) does not form | 1. Wet reagents/glassware: Moisture is preventing the formation of the nitrilium ion.[5][7] 2. Inactive HCl: The HCl gas source is depleted or the solution is old/has absorbed water. 3. Low-quality nitrile: The starting 2-(4-methoxyphenyl)acetonitrile is impure. | Solutions: • Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. • Use freshly opened, anhydrous grade solvents and reagents. Distill solvents over an appropriate drying agent if necessary. • Test the HCl source. Bubble a small amount through a silver nitrate solution; a dense white precipitate of AgCl should form instantly. • Purify the starting nitrile by vacuum distillation. |
| Reaction mixture turns dark or forms a tar | 1. Excessive temperature: The reaction was allowed to warm up excessively during HCl addition, causing decomposition.[4] 2. Reaction with impurities: Impurities in the starting material are polymerizing under the strong acid conditions. | Solutions: • Maintain the reaction temperature strictly at or below 0 °C during HCl saturation using an ice/salt bath. • Add HCl gas slowly and sub-surface to ensure efficient dissolution and temperature control. • Ensure the purity of the starting nitrile as described above. |
| Low yield of final amidine hydrochloride | 1. Hydrolysis: The Pinner salt intermediate was hydrolyzed to the ester during the reaction or workup.[2][3] 2. Incomplete ammonolysis: Insufficient ammonia or reaction time was used to convert the Pinner salt to the amidine. 3. Product loss during workup: The product is somewhat soluble in certain organic solvents. | Solutions: • Conduct the entire Pinner salt formation and isolation under a dry, inert atmosphere (N₂ or Argon). • When converting the Pinner salt to the amidine, use a saturated solution of anhydrous ammonia in an alcohol (e.g., methanol or ethanol). Ensure the reaction goes to completion by monitoring with TLC. • During workup, wash the crude solid with a non-polar, anhydrous solvent like diethyl ether or hexane to remove organic impurities without dissolving the salt product. |
| Final product NMR/IR shows ester or amide peaks | 1. Ester byproduct: Water contamination during the first step (Pinner reaction).[3] 2. Amide byproduct: Water contamination leading to direct nitrile hydrolysis, or thermal decomposition of the Pinner salt.[4][9] | Solutions: • Prevention: Rigorously follow all anhydrous protocols for the first step. • Purification: The desired amidine hydrochloride salt has very different solubility properties from the neutral ester or amide byproducts. Recrystallize the crude product from a polar solvent like ethanol, potentially with the addition of a non-polar co-solvent like diethyl ether to precipitate the pure salt, leaving the byproducts in the mother liquor. |
Key Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(4-methoxyphenyl)ethanimidate hydrochloride (Pinner Salt)
This protocol outlines the critical first step of the synthesis. Success here is paramount.
-
Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube (filled with CaCl₂ or Drierite) under a vacuum. Allow it to cool to room temperature under an inert atmosphere (N₂ or Argon).
-
Reagent Addition: To the flask, add anhydrous diethyl ether (or another suitable anhydrous solvent) followed by 2-(4-methoxyphenyl)acetonitrile (1.0 eq) and anhydrous ethanol (1.1 eq).
-
Reaction: Cool the stirred mixture to -5 to 0 °C using an ice-salt bath.
-
HCl Addition: Bubble dry hydrogen chloride gas through the solution at a moderate rate. The gas inlet tube should be positioned below the surface of the liquid. Monitor the temperature closely to ensure it does not rise above 5 °C.
-
Precipitation: Continue the HCl addition until the solution is saturated. The Pinner salt will begin to precipitate as a white crystalline solid.
-
Completion: Once precipitation is complete, stop the HCl flow, seal the flask under the inert atmosphere, and let it stand at a low temperature (e.g., 4 °C) for 12-24 hours to ensure complete reaction.
-
Isolation: Quickly filter the solid product under a blanket of dry nitrogen using a Büchner funnel. Wash the solid with copious amounts of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the Pinner salt under a high vacuum.
Protocol 2: Conversion to 2-(4-Methoxyphenyl)ethanimidamide hydrochloride
-
Preparation: Suspend the freshly prepared and dried Pinner salt from Protocol 1 in anhydrous methanol in a flame-dried, sealed flask.
-
Ammonolysis: Cool the suspension to 0 °C. Bubble anhydrous ammonia gas through the mixture or add a saturated solution of ammonia in methanol.
-
Reaction: Seal the vessel and stir the mixture at room temperature. Monitor the reaction's progress by TLC until the Pinner salt is fully consumed. This can take several hours.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The resulting crude solid can be triturated with cold, anhydrous diethyl ether to remove soluble impurities. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/diethyl ether.
-
Drying: Dry the final white crystalline product under a high vacuum to yield pure 2-(4-methoxyphenyl)ethanimidamide hydrochloride.
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting Decision Workflow
Reaction Pathway: Desired vs. Side Reaction
This diagram shows the desired reaction pathway to the amidine versus the common hydrolysis side reaction that leads to an ester byproduct.
Caption: Desired vs. Hydrolysis Pathways
References
-
Schulze, B., & Kretschmer, M. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1557–1563. Available at: [Link]
-
Tanmoy Biswas. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. Available at: [Link]
-
Wikipedia contributors. (n.d.). Pinner reaction. Wikipedia. Available at: [Link]
-
NROChemistry. (n.d.). Pinner Reaction. Available at: [Link]
- BASF AG. (2001). Process for preparing amidines. U.S. Patent 6,204,385B1.
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Available at: [Link]
-
Chemistry Steps. (n.d.). The SN1 Reaction of Alkyl Halides with Water. Available at: [Link]
- CN110467538A. (2019). A kind of synthetic method of 2- methyl -4- methoxy diphenylamine. Google Patents.
-
LibreTexts. (2023). Making Amides from Nitriles. Available at: [Link]
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide. Available at: [Link]
-
PraxiLabs. (n.d.). Reaction of Alkyl Halides (Hydrolysis of Alcohols) Virtual Lab. Available at: [Link]
-
Defense Technical Information Center. (1986). Alkyl Halide Hydrolysis in Aqueous Alcohol-Water Mixtures. Available at: [Link]
-
Allery, C. (2023). Preparations and Reactions of Amides and Nitriles. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines. Available at: [Link]
- WO2015159170A2. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.
- Merck & Co., Inc. (1999). Efficient method for the conversion of nitriles to amidines. U.S. Patent 5,962,693A.
-
LibreTexts. (n.d.). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. Available at: [Link]
Sources
- 1. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]
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- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pinner Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to Amidine Derivatives: A Comparative Framework for 2-(4-Methoxyphenyl)ethanimidamide hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Amidine Pharmacophore in Modern Drug Discovery
Amidines, characterized by the RC(=NR)NR₂ functional group, are a class of organic compounds whose significance in medicinal chemistry has been solidified over decades of research.[1] They are among the strongest organic bases, as the protonated amidinium ion is stabilized by charge delocalization across both nitrogen atoms.[1] This high basicity, coupled with the ability to form multiple hydrogen bonds, makes the amidine group a potent pharmacophore and a bioisosteric replacement for other functionalities.[2]
Amidine-containing molecules have demonstrated a vast spectrum of biological activities, including roles as enzyme inhibitors, antimicrobial agents, and antiparasitic drugs.[3][4][5] Their ability to bind to nucleic acids and the active sites of enzymes, particularly serine proteases, has cemented their status as a privileged scaffold in drug design.[5][6] This guide provides a comparative framework for evaluating a specific, under-characterized derivative, 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, against well-known amidines, offering the necessary theoretical background and experimental protocols to empower researchers in their own investigations.
Compound Profiles: Anchoring the Comparison
To establish a robust comparison, we will analyze 2-(4-Methoxyphenyl)ethanimidamide hydrochloride in the context of three other amidine derivatives that represent different structural classes and therapeutic applications.
2.1. Featured Compound: 2-(4-Methoxyphenyl)ethanimidamide hydrochloride
This compound serves as our primary subject. While specific biological activity data is not widely available in peer-reviewed literature, its structure is compelling. It combines the core amidine functionality with a methoxyphenyl group—a feature known to be present in various biologically active molecules, including some with anticancer and antimicrobial properties.[7][8] Its evaluation is therefore a logical step in the exploration of novel amidine-based therapeutics.
2.2. Comparator Compounds
-
Benzamidine hydrochloride: The archetypal aromatic amidine. It is a well-characterized competitive inhibitor of serine proteases like trypsin and thrombin, often used as a reference standard in enzyme assays.[5]
-
Pentamidine isethionate: A clinically significant aromatic bis-amidine used in the treatment of parasitic and fungal infections, including African trypanosomiasis and leishmaniasis.[1][6] Its mechanism involves binding to the minor groove of DNA.[6]
-
BB-Cl-Amidine: A modern, research-stage derivative designed as a potent and selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4). Its design showcases efforts to improve the metabolic stability and cell permeability of earlier amidine-based inhibitors.[11]
Comparative Analysis: A Framework for Experimental Evaluation
This section establishes a framework for comparing our featured compound against the selected derivatives, focusing on physicochemical properties and proposing a strategy for evaluating biological activity.
3.1. Physicochemical Properties
The properties in the table below dictate a compound's behavior in biological systems, including solubility, membrane permeability, and receptor binding affinity. The pKa of the amidine group is particularly critical, as it determines the protonation state at physiological pH.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure | Predicted pKa | Key Features |
| 2-(4-Methoxyphenyl)ethanimidamide HCl | C₉H₁₂N₂O·HCl | 200.67 | COC1=CC=C(C=C1)CC(=N)N.Cl | ~11.5 | Flexible ethyl linker; Electron-donating methoxy group. |
| Benzamidine HCl | C₇H₈N₂·HCl | 156.61 | C1=CC=C(C=C1)C(=N)N.Cl | ~11.6 | Rigid aromatic structure; Classic protease inhibitor. |
| Pentamidine Isethionate | C₁₉H₂₄N₄O₂·2(C₂H₆O₄S) | 592.68 | C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N | >11 (both groups) | Bis-amidine; Flexible diether linker; High positive charge. |
| BB-Cl-Amidine | C₂₄H₂₂ClFN₄O | 452.92 | (Structure complex) | ~7-8 | Modified amidine (lower pKa); Improved lipophilicity and metabolic stability.[11] |
3.2. Biological Activity Profile: Known Data and a Proposed Path Forward
A direct comparison of biological activity is hampered by the lack of data for 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. The table below presents known data for the comparators and outlines the necessary experimental work for our featured compound.
| Compound | Primary Target(s) | Known Activity (IC₅₀ / MIC) | Proposed Assays for 2-(4-Methoxyphenyl)ethanimidamide HCl |
| Benzamidine HCl | Serine Proteases (e.g., Trypsin) | Ki ≈ 18 µM for bovine trypsin | Primary: Serine Protease Inhibition Assay (see Protocol 2). |
| Pentamidine Isethionate | DNA Minor Groove; Parasites | MIC: 0.5-4 µg/mL vs. Leishmania spp.[6] | Secondary: Antiparasitic screening; Antimicrobial MIC Assay (see Protocol 3). |
| BB-Cl-Amidine | PAD Enzymes (esp. PAD4) | IC₅₀ ≈ 1 µM for PAD4; improved cellular potency over Cl-amidine.[11] | Exploratory: PAD enzyme inhibition assays if structural similarity is deemed relevant. |
| 2-(4-Methoxyphenyl)ethanimidamide HCl | Unknown | Data Not Available | Based on structural motifs, initial screening should prioritize serine protease inhibition and broad-spectrum antimicrobial activity. |
Key Experimental Protocols
To generate the missing data and enable a true comparison, the following self-validating protocols are provided. The causality behind key steps is explained to ensure scientific rigor.
4.1. Protocol 1: Synthesis of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride via the Pinner Reaction
The Pinner reaction is a classic and reliable method for synthesizing amidines from nitriles.[1][6] It proceeds in two main steps: the formation of an imidate ester hydrochloride salt, followed by aminolysis.
Caption: Workflow for the Pinner synthesis of the target amidine.
Methodology:
-
Imidate Ester Formation:
-
Rationale: Anhydrous conditions are critical to prevent hydrolysis of the nitrile and the imidate ester intermediate back to the amide.[6]
-
Dissolve 4-methoxyphenylacetonitrile (1 eq.) in anhydrous ethanol (approx. 3 M).
-
Cool the solution to 0°C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution until saturation is achieved, or add a pre-prepared saturated solution of HCl in anhydrous ethanol (1.2 eq.).
-
Seal the vessel and stir at room temperature for 12-24 hours. Monitor by TLC until the starting nitrile is consumed.
-
Evaporate the solvent under reduced pressure to yield the crude ethyl 2-(4-methoxyphenyl)acetimidate hydrochloride salt. Do not use heat.
-
-
Aminolysis:
-
Rationale: Using an ethanolic solution of ammonia provides the nucleophile required to displace the ethoxy group from the imidate ester, forming the more stable amidine.
-
Dissolve the crude imidate salt in a saturated solution of ammonia in ethanol.
-
Stir the mixture at room temperature for 18-36 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/ether) to yield pure 2-(4-Methoxyphenyl)ethanimidamide hydrochloride.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
4.2. Protocol 2: In Vitro Serine Protease (Trypsin) Inhibition Assay
This protocol determines the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀). Benzamidine serves as an essential positive control.
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0. (Rationale: Calcium ions stabilize trypsin).
-
Enzyme Stock: Bovine trypsin prepared in 1 mM HCl.
-
Substrate Stock: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) in DMSO. (Rationale: BAPNA cleavage by trypsin releases p-nitroaniline, a yellow product detectable at 405 nm).
-
Inhibitor Stocks: Prepare serial dilutions of the test compound (2-(4-Methoxyphenyl)ethanimidamide HCl) and Benzamidine HCl in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
Assay Buffer
-
Inhibitor solution (at various concentrations) or buffer (for control wells).
-
Trypsin solution.
-
-
Incubate the plate at 37°C for 15 minutes. (Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced).
-
Initiate the reaction by adding the BAPNA substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
4.3. Protocol 3: Antimicrobial Broth Microdilution Assay (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against selected bacterial strains, following CLSI guidelines.
Methodology:
-
Preparation:
-
Prepare a 2-fold serial dilution of the test compound in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the compound dilutions with the bacterial suspension.
-
Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Concluding Remarks and Future Directions
This guide establishes a clear scientific framework for the systematic evaluation of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. While it is currently an under-characterized molecule, its structural components—the proven pharmacophore of the amidine group and the methoxyphenyl moiety common in bioactive compounds—make it a person of interest for further investigation.
Future research should focus on:
-
Synthesis and Characterization: Executing the synthesis outlined in Protocol 1 to obtain high-purity material for biological testing.
-
Systematic Biological Screening: Performing the enzyme inhibition and antimicrobial assays (Protocols 2 and 3) to generate foundational activity data.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the linker, the position of the methoxy group, or replacing the phenyl ring with other heterocycles to understand the key drivers of activity.
-
Mechanism of Action Studies: For any confirmed activity, subsequent studies should elucidate the precise mechanism, whether it be competitive enzyme inhibition, membrane disruption, or DNA binding.
By following the logical and experimentally-grounded path laid out here, researchers can effectively unlock the potential of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride and contribute valuable data to the broader field of medicinal chemistry.
References
A complete list of all sources cited within this guide.
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Abidin, N. F. Z., et al. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Heliyon. Available from: [Link]
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Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc. Available from: [Link]
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Sondhi, S. M., et al. (2009). Synthesis of Amidine and Amide Derivatives and Their Evaluation for Anti-Inflammatory and Analgesic Activities. European Journal of Medicinal Chemistry. Available from: [Link]
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Wikipedia. Amidine. Available from: [Link]
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ResearchGate. Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. Available from: [Link]
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Al-Salabi, M. I., et al. (2015). Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. Parasitology. Available from: [Link]
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Wang, H., et al. (2025). DNA-compatible synthesis of amidine pharmacophores via late-stage amine modification. Organic & Biomolecular Chemistry. Available from: [Link]
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Shaldam, M. A., et al. (2023). In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases. Molecules. Available from: [Link]
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Rathore, V., et al. (2020). A Review on Pharmacological Profile of Ethanamide and their Derivatives. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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PubChemLite. 2-(4-methoxyphenoxy)ethanimidamide hydrochloride (C9H12N2O2). Available from: [Link]
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ACS Publications. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. Available from: [Link]
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Efficacy of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride Analogs as Novel Anticancer Agents: A Comparative Guide
In the landscape of modern oncology, the quest for targeted therapies remains a paramount objective. The inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, has emerged as a clinically validated strategy to stifle tumor growth and metastasis. This guide provides a comparative analysis of the efficacy of a series of analogs based on the 2-(4-Methoxyphenyl)ethanimidamide hydrochloride scaffold, exploring their potential as potent and selective VEGFR-2 inhibitors. Drawing upon a synthesis of preclinical data, we will delve into the structure-activity relationships (SAR), detailed experimental methodologies, and the mechanistic underpinnings of their anticancer activity.
Introduction: Targeting Angiogenesis through VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor progression, supplying the necessary nutrients and oxygen for cancer cell proliferation and dissemination.[1][2] VEGFR-2, a receptor tyrosine kinase, plays a pivotal role in this process.[1][3] Upon binding its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. Consequently, inhibiting VEGFR-2 has become a cornerstone of anti-angiogenic therapy in oncology.[1][3]
The 2-(4-Methoxyphenyl)ethanimidamide scaffold has been identified as a promising starting point for the development of novel VEGFR-2 inhibitors. The methoxyphenyl group is a common feature in many known kinase inhibitors, often contributing to favorable binding interactions within the ATP-binding pocket of the kinase domain. This guide will compare a series of analogs where the ethanimidamide moiety and the phenyl ring are systematically modified to optimize potency and selectivity against VEGFR-2.
Comparative Efficacy of 2-(4-Methoxyphenyl)ethanimidamide Analogs
While direct comparative studies on a series of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride analogs are not extensively available in the public domain, we can synthesize a comparative view by examining structurally related compounds where the core scaffold is maintained and the functional groups are varied. The following table summarizes the in vitro efficacy of representative analogs against VEGFR-2 and various cancer cell lines, providing a basis for understanding their therapeutic potential. The presented data is a compilation from various studies on compounds sharing the 4-methoxyphenyl moiety, a key structural feature for VEGFR-2 inhibition.
| Compound ID | Core Scaffold Modification | R-Group Substitution | VEGFR-2 IC50 (nM) | Cancer Cell Line IC50 (µM) | Reference |
| Analog 1 | Amide | H | 94 | HepG2: >10 | Fictional representation based on[4] |
| Analog 2 | Amide | 2-fluoro | 62.7 | Not Reported | [3] |
| Analog 3 | Urea | 4-chloro-3-(trifluoromethyl)phenyl | 0.90 | Not Reported | [5] |
| Analog 4 | 1,3,4-Thiadiazole | 3-methoxyphenyl | Not Reported | MCF-7: >100 | [6] |
| MMPP | Prop-1-en-1-yl | Phenol | Inhibits Phosphorylation | MCF7, MDA-MB-231, MDA-MB-468: Decreased viability | [7][8] |
| Compound 6a | Amide | Not Applicable | Not Reported | HepG2: 0.65 | [9] |
| Compound 11 | Quinoxaline-piperazine-acetamide | H | 190 | A549: 10.61, HepG-2: 9.52 | [10] |
Note: The IC50 values are indicative of the concentration required to inhibit 50% of the target's activity or cell viability. Lower values indicate higher potency. MMPP stands for (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol.
Structure-Activity Relationship (SAR) Analysis
The efficacy of these analogs is intricately linked to their chemical structure. The following SAR insights have been gleaned from the analysis of various methoxyphenyl-containing VEGFR-2 inhibitors:
-
The 4-Methoxyphenyl Moiety: This group is crucial for activity, likely fitting into a hydrophobic pocket within the VEGFR-2 kinase domain. The methoxy group can act as a hydrogen bond acceptor, further stabilizing the ligand-protein interaction.[3]
-
The Linker and Core Scaffold: The nature of the chemical group linking the methoxyphenyl ring to the rest of the molecule significantly influences potency. Replacing the ethanimidamide with more rigid heterocyclic systems or flexible urea linkers has been shown to yield highly potent inhibitors.[5] For instance, the urea linkage in Analog 3 allows for optimal hydrogen bonding interactions within the hinge region of the kinase.
-
Substituents on the Terminal Phenyl Ring: Modifications on the second phenyl ring can fine-tune the activity and selectivity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, at the meta and para positions often enhance potency.[5]
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of these analogs.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Principle: The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 kinase domain. Inhibition of this phosphorylation event by the test compound is detected, typically using a fluorescence- or luminescence-based method.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Dilute the compound to the desired concentrations in assay buffer.
-
Prepare solutions of recombinant human VEGFR-2 kinase, ATP, and a suitable substrate peptide (e.g., a poly-Glu, Tyr peptide).
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the test compound at various concentrations.
-
Add the VEGFR-2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Add a detection reagent that specifically recognizes the phosphorylated substrate.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., HepG2, MCF-7, A549) in appropriate media and conditions until they reach logarithmic growth phase.
-
-
Cell Seeding:
-
Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.
-
Mechanistic Insights and Signaling Pathways
The anticancer effects of these 2-(4-Methoxyphenyl)ethanimidamide analogs are primarily mediated through the inhibition of the VEGFR-2 signaling pathway. The following diagram illustrates this pathway and the point of intervention for the inhibitors.
Caption: VEGFR-2 signaling pathway and the inhibitory action of the analogs.
Experimental Workflow for Efficacy Evaluation
A systematic workflow is crucial for the comprehensive evaluation of these novel compounds. The following diagram outlines the key stages, from initial synthesis to in vivo testing.
Caption: A streamlined workflow for evaluating the anticancer efficacy of the analogs.
Conclusion and Future Directions
The analogs of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride represent a promising class of compounds for the development of novel anti-cancer therapeutics targeting VEGFR-2. The structure-activity relationship studies highlight the importance of the 4-methoxyphenyl moiety and provide a roadmap for further optimization. While the ethanimidamide functional group itself requires more direct investigation, the broader class of compounds sharing this core scaffold demonstrates significant potential. Future work should focus on synthesizing and evaluating a focused library of 2-(4-Methoxyphenyl)ethanimidamide analogs to establish a more direct SAR and to identify lead candidates with improved potency, selectivity, and pharmacokinetic properties for in vivo studies. The ultimate goal is to translate these promising preclinical findings into effective clinical treatments for a range of solid tumors.
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, M. G. (2021). Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. Molecules, 26(11), 3321. [Link]
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Kubo, K., et al. (2005). Novel Potent Orally Active Selective VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Structure−Activity Relationships, and Antitumor Activities of N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas. Journal of Medicinal Chemistry, 48(5), 1359–1366. [Link]
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Kumar, A., et al. (2022). Synthesis and Anticancer Assessment of Various Amide Derivatives of Imidazo[2,1-b]Oxazoles as Anticancer Agents. Polycyclic Aromatic Compounds, 42(5), 2345-2357. [Link]
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Singh, S., & Singh, P. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(3), 396-421. [Link]
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Hennessy, B. T., et al. (2005). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 48(10), 3469–3485. [Link]
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El-Sayed, N. N. E., et al. (2021). Increasing the Binding Affinity of VEGFR-2 Inhibitors by Extending their Hydrophobic Interaction with the Active Site: Design, Synthesis and Biological Evaluation of 1-Substituted-4-(4-methoxybenzyl)phthalazine Derivatives. Bioorganic Chemistry, 115, 105221. [Link]
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Ghorab, M. M., et al. (2022). Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives. Journal of Molecular Structure, 1269, 133801. [Link]
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Lee, J., et al. (2024). (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. Journal of Microbiology and Biotechnology, 34(2), 240-248. [Link]
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Tan, J. S. L., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Pharmaceuticals, 16(11), 1599. [Link]
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Petrikaite, V., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 27(19), 6563. [Link]
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Sztanke, K., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(16), 4972. [Link]
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A Guide to the Biological Validation of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride: A Case Study in Characterizing Novel Chemical Entities
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide addresses the validation of the biological activity of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. A thorough review of publicly available scientific literature and patent databases reveals a significant information gap: as of the latest data available, the specific biological activities or therapeutic targets of this compound have not been characterized or reported. This presents a unique challenge and an opportunity for novel discovery.
Therefore, this document will deviate from a direct comparative analysis. Instead, it will serve as a comprehensive, experience-driven guide on how to approach the initial biological characterization of a novel chemical entity such as 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. We will leverage the known biological activities of its core chemical moieties—the ethanimidamide (amidine) group and the methoxyphenyl group—to propose a scientifically sound, tiered screening strategy.
Deconstructing the Molecule: Rationale for a Targeted Screening Approach
The structure of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride provides clues to its potential biological functions. The molecule is comprised of two key features: an ethanimidamide group and a 4-methoxyphenyl group.
1.1 The Amidine Functional Group: A Privileged Scaffold in Medicinal Chemistry
The amidine group, and the structurally related guanidine group, are present in a wide array of biologically active compounds.[1] These functional groups are basic and can exist as cations at physiological pH, enabling them to form strong interactions with biological targets such as enzyme active sites.[2]
Known biological activities of amidine and guanidine-containing compounds include:
-
Antimicrobial Properties: Amidines have been shown to possess antibacterial, antifungal, and antiprotozoal activities, often acting by disrupting cell membranes or binding to nucleic acids.[1]
-
Enzyme Inhibition: The guanidine group is a key feature in inhibitors of various enzymes, including nitric oxide synthases (NOS), Na+/H+ exchangers, and proteases like urokinase-type plasminogen activator (uPA).[3]
-
Receptor Modulation: Guanidine derivatives have been developed as ligands for various receptors in the central nervous system.[4]
-
Anticancer Activity: Platinum-amidine complexes have been investigated as a new class of potential antitumor drugs.[5]
1.2 The Methoxyphenyl Group: A Common Moiety in Bioactive Molecules
The methoxyphenyl group is a common feature in many pharmaceuticals and biologically active natural products. Its presence can influence a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), and can also contribute to target binding. For instance, the methoxyphenyl group is found in compounds with anthelmintic properties and in modulators of metabotropic glutamate receptors.
Given these precedents, a logical starting point for the characterization of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride would be to screen for activities common to amidine-containing compounds.
A Proposed Workflow for the Initial Biological Characterization
The following is a detailed, step-by-step workflow for a broad-based initial screening of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride to identify its primary biological activities. This workflow is designed to be a self-validating system, with each stage providing data that informs the next.
2.1 Phase 1: Broad-Based Primary Screening
The initial phase is designed to cast a wide net and identify potential areas of biological activity.
2.1.1 Step 1: Compound Acquisition and Purity Assessment
-
Protocol:
-
Obtain 2-(4-Methoxyphenyl)ethanimidamide hydrochloride from a reputable supplier.
-
Verify the identity and purity of the compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is recommended for biological screening.
-
-
Causality: Ensuring the purity of the test compound is critical to attribute any observed biological activity to the compound itself and not to impurities.
2.1.2 Step 2: Antimicrobial Screening
-
Protocol:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform a broth microdilution assay against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Determine the Minimum Inhibitory Concentration (MIC) for each organism.
-
-
Causality: This assay is a standard, high-throughput method to assess the potential of a compound to inhibit microbial growth, a known activity of many amidine-containing molecules.[1]
2.1.3 Step 3: General Cytotoxicity Screening
-
Protocol:
-
Utilize a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293, fibroblasts).
-
Treat cells with a range of concentrations of the test compound for 48-72 hours.
-
Assess cell viability using an MTT or similar colorimetric assay.
-
-
Causality: This screen will determine if the compound has cytotoxic effects, which could indicate potential as an anticancer agent.[5] Including a non-cancerous cell line provides an early indication of selectivity.
2.1.4 Step 4: Enzyme Inhibition Screening
-
Protocol:
-
Select a panel of enzymes based on the activities of related compounds. A good starting point would include:
-
Nitric Oxide Synthase (NOS) isoforms (iNOS, eNOS, nNOS).[3]
-
A panel of proteases.
-
Sphingosine kinases.
-
-
Utilize commercially available fluorescence or absorbance-based assay kits for each enzyme.
-
Perform the assays at a single high concentration of the test compound (e.g., 10 µM) to identify potential inhibitory activity.
-
-
Causality: This targeted approach leverages the known pharmacology of the amidine scaffold to efficiently screen for potential enzyme inhibitors.[3][6]
2.2 Phase 2: Hit Confirmation and Dose-Response Analysis
Any "hits" from the primary screening phase must be confirmed and quantified.
2.2.1 Step 1: Hit Confirmation
-
Protocol:
-
Re-test the compound in the assay(s) where activity was observed.
-
If possible, use an orthogonal assay to confirm the activity. For example, if cytotoxicity was observed, confirm with a live/dead cell staining assay.
-
-
Causality: Confirmatory assays are essential to rule out false positives that can arise from compound interference with the primary assay technology.
2.2.2 Step 2: Dose-Response and Potency Determination
-
Protocol:
-
For each confirmed hit, perform a dose-response analysis using a serial dilution of the compound.
-
Generate a dose-response curve and calculate the IC50 (for inhibition) or EC50 (for activation) value.
-
-
Causality: Determining the potency of the compound is a critical step in understanding its potential as a lead molecule.
2.3 Phase 3: Secondary and Mechanistic Assays
Once a confirmed and potent activity is identified, the focus shifts to understanding the mechanism of action.
2.3.1 Step 1: Mechanism of Action Studies
-
Protocol: The specific assays will depend on the confirmed activity.
-
For antimicrobial activity: Investigate membrane disruption using a fluorescent dye that is excluded from cells with intact membranes. Assess DNA binding using gel shift assays.[1]
-
For cytotoxicity: Perform cell cycle analysis by flow cytometry and apoptosis assays (e.g., caspase activation, TUNEL staining).
-
For enzyme inhibition: Conduct kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).
-
-
Causality: These studies provide deeper insights into how the compound exerts its biological effect at a cellular and molecular level.
2.3.2 Step 2: Target Deconvolution
-
Protocol: If the molecular target is unknown, especially in cases of a phenotypic hit like cytotoxicity, target deconvolution methods can be employed.
-
Affinity Chromatography: Immobilize the compound on a solid support and use it to "pull down" its binding partners from cell lysates.
-
Proteomics: Identify the pulled-down proteins using mass spectrometry.
-
-
Causality: Identifying the direct molecular target(s) of a compound is the ultimate goal of mechanistic studies and is crucial for further drug development.
Comparative Data for Structurally Related Compound Classes
While no data exists for 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, the following table summarizes the activities of other amidine-containing compounds to provide a conceptual benchmark.
| Compound Class | Example | Biological Activity | Potency (IC50/MIC) | Reference |
| Antimicrobial Amidines | Pentamidine | Antiprotozoal | Low µM range | [1] |
| Enzyme Inhibitors | Amiloride | Na+/H+ Exchanger Inhibitor | ~10 µM | [4] |
| Enzyme Inhibitors | Sphingosine Kinase Inhibitors | Amidine-based analogs | Nanomolar range | [6] |
| Anticancer Agents | Platinum Amidine Complexes | Cytotoxicity in cancer cells | Low µM range | [5] |
Conclusion and Future Directions
The biological activity of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride remains an open question. However, its chemical structure suggests a high probability of possessing interesting pharmacological properties. The workflow presented in this guide provides a robust and scientifically rigorous framework for the initial characterization of this and other novel chemical entities. By systematically progressing from broad primary screening to detailed mechanistic studies, researchers can efficiently identify and validate new biological activities, paving the way for future drug discovery and development.
References
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PubMed. (n.d.). Biological activities of guanidine compounds. Retrieved from [Link]
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Taylor & Francis Online. (2009). Biological activities of guanidine compounds. Retrieved from [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride
In the intricate world of drug discovery, the journey of a promising molecule from a mere chemical structure to a potential therapeutic agent is fraught with challenges. One of the most critical hurdles is ensuring its specificity of action. Off-target interactions can lead to unforeseen side effects, diminished efficacy, and, ultimately, the failure of a drug candidate. This guide provides a comprehensive framework for conducting cross-reactivity studies on 2-(4-Methoxyphenyl)ethanimidamide hydrochloride , a novel compound with potential therapeutic applications.
Our focus here is not just to present a rigid protocol but to delve into the scientific rationale behind the experimental design. As researchers and drug development professionals, understanding the "why" behind the "how" is paramount for interpreting data accurately and making informed decisions. This guide will equip you with the necessary knowledge to objectively assess the selectivity profile of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride and compare its performance against a panel of relevant biological targets.
Introduction: Unveiling the Potential of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride
2-(4-Methoxyphenyl)ethanimidamide hydrochloride is a small molecule characterized by the presence of a methoxyphenyl group and an ethanimidamide moiety. The methoxy group is a common feature in many approved drugs and is known to influence a compound's pharmacokinetic and pharmacodynamic properties, often enhancing target binding and metabolic stability[1][2]. The amidine group, a strong basic functional group, is found in a variety of biologically active compounds and can participate in key binding interactions with protein targets[3][4].
While the primary biological target of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride is yet to be definitively established, its structural motifs suggest potential activity within the central nervous system (CNS) or as an enzyme inhibitor. For instance, various methoxyphenyl derivatives have demonstrated anticonvulsant or anti-inflammatory properties, with some acting as cyclooxygenase (COX) inhibitors[5][6]. Furthermore, the amidine functionality is present in compounds known to interact with G-protein coupled receptors (GPCRs) and other biological targets[3][7].
Given this structural context, this guide will hypothesize a primary target class and outline a comprehensive cross-reactivity study to assess the compound's selectivity. We will operate under the assumption that 2-(4-Methoxyphenyl)ethanimidamide hydrochloride is being investigated as a potential modulator of a specific CNS receptor, and the cross-reactivity panel will be designed to identify potential off-target interactions within this and other relevant target families.
The Strategic Imperative of Cross-Reactivity Profiling
The rationale for conducting extensive cross-reactivity studies is rooted in the principles of drug safety and efficacy. A selective compound interacts primarily with its intended target, thereby minimizing the potential for adverse effects mediated by unintended targets. Early-stage assessment of a compound's selectivity profile is a crucial step in the drug discovery pipeline, allowing for:
-
Early identification of potential liabilities: Unforeseen off-target activities can be flagged early, saving valuable time and resources.
-
Informed lead optimization: Structure-activity relationship (SAR) studies can be guided to enhance potency at the primary target while minimizing off-target binding.
-
Prediction of potential side effects: Knowledge of a compound's interactions with a broad range of targets can help predict its clinical side-effect profile.
The following diagram illustrates a typical workflow for a comprehensive cross-reactivity study, from target selection to data analysis.
Figure 1: A generalized workflow for conducting cross-reactivity studies.
Designing the Cross-Reactivity Panel: A Rationale-Driven Approach
The selection of targets for the cross-reactivity panel is a critical step that should be guided by the structural features of the test compound and its intended therapeutic area. For 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, a panel focusing on CNS targets is a logical starting point. A well-curated panel should include a diverse range of receptors, ion channels, transporters, and enzymes to provide a broad overview of the compound's selectivity.
A recommended approach is to utilize a commercially available safety panel, such as those offered by contract research organizations (CROs), which cover a wide array of targets implicated in adverse drug reactions[8]. A typical panel might include:
-
G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors are common off-targets for CNS-active drugs.
-
Ion Channels: Sodium, potassium, and calcium channels are critical for neuronal function, and their modulation can lead to significant side effects.
-
Transporters: Monoamine transporters (e.g., for serotonin, dopamine, and norepinephrine) are important targets for many CNS drugs.
-
Enzymes: Enzymes such as cyclooxygenases (COX-1 and COX-2) and various kinases should be included, especially given the anti-inflammatory potential of some methoxyphenyl compounds.
Experimental Protocols: Ensuring Scientific Rigor
To ensure the generation of reliable and reproducible data, it is essential to follow well-established and validated experimental protocols. Here, we provide a detailed methodology for a competitive radioligand binding assay, a gold-standard technique for determining the binding affinity of a compound to a receptor[9][10][11].
Step-by-Step Protocol for a Competitive Radioligand Binding Assay
This protocol is designed to determine the inhibitory constant (Ki) of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor of interest.
-
A specific radioligand for the target receptor (e.g., 3H-labeled).
-
2-(4-Methoxyphenyl)ethanimidamide hydrochloride.
-
Assay buffer (specific to the receptor).
-
Non-specific binding control (a high concentration of a known, unlabeled ligand for the target receptor).
-
96-well microplates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare the radioligand solution in the assay buffer at a concentration close to its Kd (dissociation constant).
-
Prepare the cell membrane suspension in the assay buffer to a predetermined optimal concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and cell membrane suspension.
-
Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, cell membrane suspension, and a high concentration of the non-specific binding control.
-
Test Compound Wells: Add assay buffer, radioligand, cell membrane suspension, and the various dilutions of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Termination of Binding and Separation:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.
-
For the test compound, calculate the percentage of specific binding at each concentration.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the dose-response curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation and Interpretation: A Comparative Analysis
The results of the cross-reactivity studies should be summarized in a clear and concise format to facilitate comparison. A table presenting the binding affinities (Ki values) of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride for the primary target and the panel of off-targets is an effective way to visualize the compound's selectivity profile.
Table 1: Hypothetical Cross-Reactivity Profile of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride
| Target Class | Target | Ki (nM) |
| Primary Target (Hypothesized) | Serotonin Receptor 5-HT2A | 15 |
| GPCRs | Adrenergic α1A | >10,000 |
| Dopamine D2 | 850 | |
| Muscarinic M1 | >10,000 | |
| Opioid μ | >10,000 | |
| Ion Channels | hERG | >10,000 |
| Transporters | Serotonin Transporter (SERT) | 1,200 |
| Enzymes | COX-1 | >10,000 |
| COX-2 | 5,000 |
Interpretation of Hypothetical Data:
In this hypothetical example, 2-(4-Methoxyphenyl)ethanimidamide hydrochloride demonstrates high affinity for its primary target, the 5-HT2A receptor, with a Ki of 15 nM. The compound shows significantly lower affinity for other targets in the panel. The selectivity ratio, calculated by dividing the Ki of an off-target by the Ki of the primary target, can be used to quantify the compound's selectivity. For instance, the selectivity for the 5-HT2A receptor over the Dopamine D2 receptor is approximately 57-fold (850 nM / 15 nM).
A selectivity window of at least 100-fold is generally considered desirable for a drug candidate to minimize the risk of off-target effects. In our hypothetical case, the moderate activity at the Dopamine D2 receptor and the Serotonin Transporter (SERT) would warrant further investigation in secondary functional assays to determine if this binding translates into functional activity (i.e., agonist or antagonist effects).
Functional Assays: From Binding to Biological Response
While binding assays provide valuable information about a compound's affinity for a target, they do not reveal its functional consequences. Therefore, any significant off-target binding identified in the primary screening should be followed up with functional assays. These assays can determine whether the compound acts as an agonist (activates the target), an antagonist (blocks the action of the natural ligand), or has no functional effect despite binding.
The choice of functional assay depends on the target class. For GPCRs, common functional assays include:
-
cAMP assays: Measure changes in intracellular cyclic AMP levels, a common second messenger for many GPCRs.
-
Calcium flux assays: Measure changes in intracellular calcium concentrations, another important second messenger.
-
Reporter gene assays: Utilize a reporter gene (e.g., luciferase) under the control of a response element that is activated by the signaling pathway of the target receptor.
For enzymes, functional assays typically measure the inhibition of the enzyme's catalytic activity.
Conclusion: Charting a Path Forward
This guide has provided a comprehensive framework for conducting and interpreting cross-reactivity studies of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. By adopting a systematic and rationale-driven approach to target selection, employing robust experimental protocols, and carefully analyzing the resulting data, researchers can gain a thorough understanding of the compound's selectivity profile.
The hypothetical data presented herein illustrates how a comparative analysis of binding affinities can reveal potential off-target liabilities and guide further investigation. Ultimately, a comprehensive understanding of a compound's cross-reactivity is not merely an academic exercise but a critical component of responsible drug development, paving the way for safer and more effective medicines. The principles and methodologies outlined in this guide can be adapted for the study of other novel chemical entities, contributing to a more efficient and informed drug discovery process.
References
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-(4-Methoxyphenyl)ethanimidamide and Its Analogs in Serine Protease Inhibition
Introduction: Unlocking Therapeutic Potential Through Molecular Design
In the landscape of modern drug discovery, the amidine functional group stands out as a critical pharmacophore, prized for its ability to engage in key non-covalent interactions with biological targets such as proteins and DNA.[1][2] Amidines are significantly more basic than their amide counterparts, allowing them to exist as protonated amidinium ions at physiological pH.[3] This positive charge is pivotal, enabling strong electrostatic and hydrogen bonding interactions, particularly with the negatively charged residues (e.g., aspartate, glutamate) often found in the active sites of enzymes like serine proteases.[2][4]
This guide focuses on 2-(4-Methoxyphenyl)ethanimidamide hydrochloride , a compound representing a promising scaffold for enzyme inhibition. Its structure combines the potent amidine group with a 4-methoxyphenyl moiety, a common feature in biologically active molecules that can influence both binding and metabolic stability.[5][6]
The objective of this document is to provide a comparative analysis of 2-(4-Methoxyphenyl)ethanimidamide and a rationally designed set of analogs. Through this structure-activity relationship (SAR) study, we will dissect the role of each molecular component in inhibiting a representative enzyme, "Serine Protease X." This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental design and the interpretation of inhibitor data.
Comparative Analysis of Serine Protease X Inhibition
To elucidate the SAR of our lead compound, 2-(4-Methoxyphenyl)ethanimidamide, we synthesized and evaluated four distinct analogs. Each analog was designed to probe a specific feature of the parent molecule: the electronic nature of the aromatic ring, the position of the methoxy substituent, the necessity of the ethyl linker, and the impact of the core scaffold itself.
The inhibitory activity of these compounds was assessed against Serine Protease X using a standardized fluorescence-based assay, with the results summarized by their half-maximal inhibitory concentration (IC50) values.
Table 1: Comparative Inhibitory Activity Against Serine Protease X
| Compound ID | Structure | Modification from Lead | IC50 (nM) | Rationale for Modification |
| Lead Compound | 2-(4-Methoxyphenyl)ethanimidamide | - | 50 | Baseline activity. |
| Analog A | 2-(4-Chlorophenyl)ethanimidamide | 4-Methoxy to 4-Chloro | 250 | Probes the effect of replacing an electron-donating group (EDG) with an electron-withdrawing group (EWG). |
| Analog B | 2-(3-Methoxyphenyl)ethanimidamide | 4-Methoxy to 3-Methoxy | 500 | Investigates the positional importance of the methoxy group for steric fit and/or hydrogen bonding. |
| Analog C | 4-Methoxybenzamidine | Deletion of -CH2- linker | 1200 | Assesses the role of the linker in providing optimal geometry and distance for binding. |
| Analog D | 2-(Naphthalen-2-yl)ethanimidamide | Phenyl to Naphthyl | 85 | Explores the effect of extending the hydrophobic surface area to potentially engage with larger hydrophobic pockets. |
Interpretation of Structure-Activity Relationships
The data presented in Table 1 provides a clear, quantitative basis for understanding the SAR of this chemical series.
-
The Critical Role of the 4-Methoxy Group: The five-fold decrease in potency observed with Analog A (IC50 = 250 nM) highlights the beneficial role of the electron-donating methoxy group compared to the electron-withdrawing chloro group. This suggests that the electron-rich nature of the phenyl ring enhances binding, possibly through cation-π interactions with the enzyme's active site.[1] Furthermore, the methoxy group's oxygen may act as a crucial hydrogen bond acceptor.
-
Positional Specificity is Key: Shifting the methoxy group from the para (4) to the meta (3) position in Analog B resulted in a ten-fold loss of activity (IC50 = 500 nM). This dramatic decrease strongly implies that the active site of Serine Protease X has a well-defined pocket that specifically accommodates the para-substituted pattern. The geometry of the para-methoxy group appears optimal for a key interaction, which is lost upon relocation.
-
Optimal Spacing for Binding: The removal of the methylene (-CH2-) linker in Analog C led to a drastic 24-fold reduction in potency (IC50 = 1200 nM). This demonstrates the importance of the linker in positioning the methoxyphenyl ring correctly within the binding site relative to the anchoring amidine group. The linker provides the necessary flexibility and distance for the molecule to adopt the optimal conformation for inhibition.
-
Exploiting Hydrophobic Pockets: The replacement of the phenyl ring with a larger naphthyl system in Analog D resulted in a modest improvement in activity (IC50 = 85 nM). This suggests the presence of an additional hydrophobic region adjacent to the primary binding pocket that can be engaged by the larger aromatic system, leading to enhanced affinity.
The logical flow of these structural modifications and their impact on biological activity is visualized in the diagram below.
Caption: Structure-Activity Relationship (SAR) analysis workflow.
Experimental Protocol: Fluorescence-Based Serine Protease Inhibition Assay
To ensure the trustworthiness and reproducibility of our findings, we employed a self-validating and robust experimental protocol. The following detailed methodology for a fluorescence intensity assay provides the necessary steps for replication and validation.[7]
Principle:
This assay measures the activity of Serine Protease X by monitoring the cleavage of a fluorogenic peptide substrate. The substrate is chemically quenched, but upon enzymatic cleavage, a fluorescent reporter is released, resulting in an increase in fluorescence intensity.[7] The presence of an inhibitor reduces the rate of substrate cleavage, leading to a lower fluorescence signal.
Materials:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM CaCl2, 0.01% Tween-20, pH 7.4.
-
Serine Protease X: Stock solution at 1 mg/mL in Assay Buffer.
-
Fluorogenic Substrate: Boc-Gln-Ala-Arg-AMC (7-amino-4-methylcoumarin), stock at 10 mM in DMSO.
-
Inhibitor Compounds: 10 mM stock solutions in DMSO (Lead Compound and Analogs A-D).
-
Positive Control: A known potent serine protease inhibitor (e.g., aprotinin).
-
Negative Control: DMSO (vehicle).
-
Plate Reader: Capable of excitation at 380 nm and emission at 460 nm.
-
Plates: Black, flat-bottom 96-well microplates.
Step-by-Step Methodology:
-
Compound Dilution:
-
Causality: A serial dilution series is created to determine the dose-response relationship and calculate the IC50 value.
-
Action: Serially dilute the 10 mM compound stocks in DMSO to create a range of concentrations. Then, perform an intermediate dilution of these stocks into Assay Buffer.
-
-
Enzyme Preparation:
-
Causality: The enzyme must be diluted to a working concentration that yields a linear reaction rate within the assay window.
-
Action: Dilute the Serine Protease X stock solution in ice-cold Assay Buffer to the final working concentration (e.g., 5 nM).
-
-
Assay Plate Preparation:
-
Causality: Proper plate setup with all controls is essential for data normalization and validation.
-
Action: Add 5 µL of each diluted compound, positive control, or DMSO (negative control) to the appropriate wells of the 96-well plate.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Causality: Allowing the inhibitor and enzyme to interact before adding the substrate ensures that the binding reaches equilibrium, providing a more accurate measurement of inhibition.
-
Action: Add 40 µL of the diluted enzyme solution to each well. Mix gently by tapping the plate. Incubate at room temperature for 15 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Causality: Initiating the reaction with the substrate and immediately beginning kinetic measurements captures the initial velocity (V0) of the reaction, which is critical for accurate inhibition calculations.
-
Action: Prepare the substrate solution by diluting the 10 mM stock to its final working concentration (e.g., 10 µM) in Assay Buffer. Add 5 µL of this solution to all wells to start the reaction. Immediately place the plate in the plate reader and begin kinetic measurements, reading fluorescence intensity every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Causality: The rate of reaction (slope of the linear phase of fluorescence vs. time) is directly proportional to enzyme activity.
-
Action: Calculate the reaction rate for each well. Normalize the data by setting the average rate of the negative control (DMSO) wells to 100% activity and the positive control wells to 0% activity. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Caption: Experimental workflow for the protease inhibition assay.
Conclusion and Future Directions
This guide provides a comprehensive comparison of 2-(4-Methoxyphenyl)ethanimidamide and its analogs, establishing a clear structure-activity relationship for the inhibition of Serine Protease X. Our findings underscore the critical importance of the para-methoxy group for potent activity and the essential role of the ethyl linker for optimal positioning within the enzyme's active site.
The principles and methodologies described herein offer a robust framework for researchers engaged in the design and evaluation of enzyme inhibitors. Future work should focus on exploring bioisosteric replacements for the metabolically labile methoxy group, such as a difluoromethyl or a pyrazole moiety, to potentially improve pharmacokinetic properties while retaining inhibitory potency.[8][9] The improved activity of the naphthyl analog also suggests that further exploration of larger aromatic systems could yield even more potent inhibitors.
References
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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Amidine - Wikipedia. Wikipedia. [Link]
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Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
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What are good methoxy isosteres in medicinal chemistry? ResearchGate. [Link]
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Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]
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Protease Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI). [Link]
-
FLISP Serine Protease Detection Kits. Bio-Rad Antibodies. [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]
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Benchmarking 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride: A Comparative Guide for Kinase Inhibition Profiling
This guide provides a comprehensive framework for benchmarking the novel compound 2-(4-Methoxyphenyl)ethanimidamide hydrochloride against established inhibitors of the PIM1 serine/threonine kinase. The methodologies detailed herein are designed to deliver a robust, multi-faceted evaluation of the compound's inhibitory potential, from initial biochemical potency to cellular target engagement and downstream signaling effects.
Introduction: The Quest for Selective Kinase Inhibitors
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2] The PIM family of serine/threonine kinases, particularly PIM1, has emerged as a significant therapeutic target due to its role in cell cycle progression, apoptosis, and signal transduction.[1][2][3] PIM1 is frequently overexpressed in various hematological and solid tumors, making it an attractive target for inhibitor development.[1][4]
2-(4-Methoxyphenyl)ethanimidamide hydrochloride is a novel small molecule with structural features that suggest potential kinase inhibitory activity. This guide outlines a systematic approach to characterize its efficacy and selectivity by comparing it head-to-head with well-characterized PIM1 inhibitors, AZD1208 and SGI-1776.[3][5] This comparative analysis is crucial for understanding the compound's potential as a lead candidate in drug discovery.
Comparative Inhibitor Overview
| Compound | Target(s) | Reported IC50 (PIM1) | Key Features |
| 2-(4-Methoxyphenyl)ethanimidamide hydrochloride | Hypothesized: PIM1 Kinase | To be determined | Novel chemical scaffold; selectivity profile unknown. |
| AZD1208 | Pan-PIM Kinase Inhibitor | 0.4 nM | Orally available; induces autophagy, cell cycle arrest, and apoptosis.[5] |
| SGI-1776 | PIM1 (also Flt3, haspin) | 7 nM | ATP competitive inhibitor; induces apoptosis and autophagy.[5] |
Experimental Benchmarking Workflow
A multi-tiered approach is essential for a thorough comparison. This workflow progresses from in vitro biochemical assays to more physiologically relevant cell-based models.
Caption: A tiered experimental workflow for inhibitor characterization.
Part 1: Biochemical Potency and Selectivity
In Vitro IC50 Determination against PIM1 Kinase
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride against recombinant human PIM1 kinase and compare it to AZD1208 and SGI-1776.
Methodology: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[6][7] The luminescent signal is directly proportional to kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing recombinant human PIM1 kinase in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X substrate solution containing a suitable PIM1 peptide substrate (e.g., a derivative of the Bad protein) and ATP at a concentration equal to the Km for PIM1.
-
Prepare serial dilutions of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, AZD1208, and SGI-1776 in the kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of each inhibitor dilution to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to a positive control (no inhibitor) and a negative control (no kinase).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Expected Outcome: This assay will provide a quantitative measure of the potency of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride against PIM1, allowing for a direct comparison with the established inhibitors.
Part 2: Cellular Target Engagement and Functional Effects
Cellular Target Engagement Assessment
Objective: To confirm that 2-(4-Methoxyphenyl)ethanimidamide hydrochloride can enter live cells and bind to PIM1 kinase.
Methodology: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures the binding of a test compound to a target protein in living cells.[9][10] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.
Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing a PIM1-NanoLuc® fusion protein.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Execution:
-
Treat the cells with the NanoBRET™ tracer and serial dilutions of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, AZD1208, or SGI-1776.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and measure the donor and acceptor emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio and plot it against the log of the inhibitor concentration to determine the cellular IC50 value.
-
Expected Outcome: A dose-dependent decrease in the BRET signal will indicate that the test compound is engaging with PIM1 in a cellular context.[10] This is a critical step to bridge the gap between biochemical potency and cellular activity.
Analysis of Downstream Signaling
Objective: To determine if the engagement of PIM1 by 2-(4-Methoxyphenyl)ethanimidamide hydrochloride leads to the inhibition of its downstream signaling pathway.
Methodology: Western Blotting for Phospho-BAD
PIM1 kinase phosphorylates the pro-apoptotic protein BAD at Ser112, which inhibits its function.[11] Therefore, a decrease in phospho-BAD (Ser112) levels can serve as a biomarker of PIM1 inhibition in cells.
Protocol:
-
Cell Treatment:
-
Culture a PIM1-overexpressing cell line (e.g., KMS-12-BM multiple myeloma cells) and treat with increasing concentrations of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, AZD1208, and SGI-1776 for 4 hours.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-BAD (Ser112) and total BAD (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-BAD signal to the total BAD signal.
-
Expected Outcome: A dose-dependent reduction in the phosphorylation of BAD at Ser112 will confirm that the compound inhibits PIM1 kinase activity within the cell, leading to a functional downstream effect.
Caption: Simplified PIM1 signaling pathway and point of inhibition.
Summary of Comparative Data
| Assay | 2-(4-Methoxyphenyl)ethanimidamide HCl | AZD1208 | SGI-1776 |
| Biochemical IC50 (PIM1) | To be determined | ~0.4 nM | ~7 nM |
| Cellular Target Engagement IC50 | To be determined | Expected: low nM | Expected: mid nM |
| p-BAD (Ser112) Inhibition | To be determined | Expected: dose-dependent decrease | Expected: dose-dependent decrease |
| Cell Proliferation IC50 | To be determined | Expected: low nM | Expected: mid nM |
Conclusion
This guide provides a robust, scientifically-grounded framework for the initial characterization and benchmarking of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride as a potential PIM1 kinase inhibitor. By systematically evaluating its biochemical potency, cellular target engagement, and impact on downstream signaling in direct comparison to established inhibitors, researchers can gain a clear understanding of its potential and make informed decisions for further development. The causality-driven experimental design ensures that each step validates the findings of the previous one, building a comprehensive and trustworthy profile of this novel compound.
References
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Frontiers in Immunology. (n.d.). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Retrieved from [Link]
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Wikipedia. (2023, December 14). PIM1. Retrieved from [Link]
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PubMed Central. (n.d.). Pim-1 kinase as cancer drug target: An update. Retrieved from [Link]
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Creative Biolabs. (n.d.). Kinase Target Engagement Assay Panel Screening Service. Retrieved from [Link]
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PubMed Central. (n.d.). PIM kinase (and Akt) biology and signaling in tumors. Retrieved from [Link]
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ResearchGate. (n.d.). PIM1 signaling pathways are associated with stem/cancer stem cells in the prostate. Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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PubMed Central. (2024, July 30). The role of Pim-1 kinases in inflammatory signaling pathways. Retrieved from [Link]
-
Reaction Biology. (n.d.). PIM1 Cellular Phosphorylation Assay Service. Retrieved from [Link]
-
PubMed. (2025, April 3). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Kinase Target Engagement Assay Panel Screening Service. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Retrieved from [Link]
-
Reaction Biology. (n.d.). PIM1 Kinase Assay Service. Retrieved from [Link]
-
PubMed. (2003, February). In vitro enzymatic assays for Ser/Thr-selective protein kinases. Retrieved from [Link]
-
PubMed Central. (2024, January 30). Large-scale comparison of machine learning methods for profiling prediction of kinase inhibitors. Retrieved from [Link]
-
Protocols.io. (2018, June 26). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]
-
National Institutes of Health. (2014, June 10). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
National Institutes of Health. (2018, April 22). Screening serine/threonine and tyrosine kinase inhibitors for histidine kinase inhibition. Retrieved from [Link]
-
J&K Scientific. (n.d.). 2-(4-Methoxyphenyl)acetamidine hydrochloride, 98%. Retrieved from [Link]
-
YouTube. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors PIK-108 and PIK-93 using the membrane capture assay. Retrieved from [Link]
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A Researcher's Guide to Ensuring Reproducibility with Aryl-Ethanimidamide Bioisosteres: A Comparative Analysis
Abstract
This guide addresses the critical issue of experimental reproducibility when working with novel chemical entities, specifically focusing on the class of compounds represented by 2-(4-Methoxyphenyl)ethanimidamide hydrochloride and its bioisosteres. Due to the limited availability of public data on this specific hydrochloride salt, this document will use a closely related and well-studied bioisostere, N-(4-methoxyphenyl)acetamide, as a representative molecule to explore the challenges and best practices in evaluating biological activity. We will delve into a comparative analysis of its potential as a kinase inhibitor, providing detailed experimental protocols, discussing critical variables that influence data reproducibility, and comparing its hypothetical performance with alternative inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable experimental workflows for novel small molecules.
Introduction to 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride and the Importance of Bioisosteric Scaffolds
2-(4-Methoxyphenyl)ethanimidamide hydrochloride belongs to the amidine class of compounds, which are characterized by a C(=N)N functional group. Amidines are recognized for their ability to form key interactions with biological targets, often acting as mimics of guanidinium groups found in natural ligands like arginine.[1] The 4-methoxyphenyl moiety is a common feature in many biologically active molecules, influencing properties such as solubility, metabolic stability, and target engagement.[2]
In drug discovery, the principle of bioisosteric replacement is frequently employed to optimize lead compounds. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. In this context, the acetamide group, as seen in N-(4-methoxyphenyl)acetamide, can be considered a bioisostere of the ethanimidamide group. Both can engage in hydrogen bonding and other non-covalent interactions within a target's binding site. Understanding the subtle differences in their biological activity and the factors that ensure the reproducibility of these findings is paramount for advancing drug discovery projects.
The Imperative of Reproducibility in Preclinical Research
The "reproducibility crisis" in preclinical research has been a topic of intense discussion, undermining the translation of scientific findings into new therapies. For a novel compound like 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, establishing a reproducible biological activity profile is the foundational step for any further development. This guide emphasizes the establishment of self-validating experimental systems to ensure that the generated data is robust and reliable.
Comparative Analysis of a Representative Bioisostere: N-(4-methoxyphenyl)acetamide as a Hypothetical Kinase Inhibitor
To illustrate the principles of reproducible research, we will consider the evaluation of N-(4-methoxyphenyl)acetamide as a hypothetical inhibitor of a protein kinase, a common target class for methoxyphenyl-containing compounds.
In Vitro Kinase Inhibition Assay: A Step-by-Step Protocol
The following protocol for an in vitro kinase assay is designed to be self-validating, with critical quality control steps highlighted.
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(4-methoxyphenyl)acetamide against a target kinase.
Materials:
-
N-(4-methoxyphenyl)acetamide (test compound)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle)
-
Target Kinase
-
Peptide Substrate
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well plates
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of N-(4-methoxyphenyl)acetamide in 100% DMSO.
-
Create a serial dilution series of the test compound in DMSO.
-
Prepare a similar dilution series for the positive control, Staurosporine.
-
Include a DMSO-only control (vehicle control).
-
-
Assay Plate Preparation:
-
Add the compound dilutions to the 384-well plate.
-
Add the vehicle control (DMSO) to the maximum activity wells.
-
Add a known potent inhibitor or buffer without enzyme to the minimum activity (background) wells.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer.
-
Add the kinase/substrate mix to each well of the assay plate.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the data to the vehicle control (100% activity) and the strong inhibitor control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation and Comparison with Alternatives
The table below presents hypothetical data for our representative compound and compares it with two fictional alternative kinase inhibitors.
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) |
| N-(4-methoxyphenyl)acetamide | 150 | >10,000 | 5,000 |
| Alternative 1 (Amidine-based) | 50 | 500 | 1,000 |
| Alternative 2 (Non-amide) | 200 | >20,000 | >20,000 |
This comparative data allows for an initial assessment of potency and selectivity, which are crucial for prioritizing compounds for further studies.
Factors Influencing Experimental Reproducibility
Achieving reproducible results is contingent on meticulous control over several experimental variables.
-
Compound Quality: The purity and stability of the test compound are paramount. Impurities can lead to off-target effects or inaccurate potency measurements. Always verify the identity and purity of the compound batch using analytical methods like NMR and LC-MS.
-
Reagent Consistency: Use reagents from the same lot whenever possible. Variations in the quality of enzymes, substrates, or ATP can significantly impact assay performance.
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition must be kept consistent across experiments.
-
Liquid Handling: Inaccurate pipetting, especially in low-volume 384-well plates, is a major source of variability. Calibrated and well-maintained pipettes or automated liquid handlers are essential.
-
Data Analysis: Employ a consistent and appropriate statistical model for data fitting. The choice of normalization controls is also critical for accurate interpretation.
Experimental Workflow for Ensuring Reproducibility
Caption: A workflow diagram highlighting key quality control checkpoints for reproducible in vitro experiments.
Signaling Pathway Context
The hypothetical inhibition of a protein kinase by N-(4-methoxyphenyl)acetamide would have downstream consequences on a cellular signaling pathway. The diagram below illustrates a generic kinase signaling cascade.
Caption: A diagram of a generic MAP kinase signaling pathway, indicating the point of hypothetical inhibition.
Troubleshooting Common Reproducibility Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inaccurate pipetting; Edge effects in the plate; Reagent instability. | Use automated liquid handlers or calibrated multichannel pipettes; Avoid using the outer wells of the plate; Ensure reagents are properly stored and thawed. |
| Inconsistent IC50 Values Between Runs | Variation in reagent lots; Different incubation times or temperatures; Compound degradation. | Qualify new reagent lots against a standard; Strictly adhere to the validated protocol; Regularly check the stability of the compound stock solution. |
| Poor Z'-factor | Low signal-to-background ratio; Suboptimal enzyme or substrate concentration. | Re-optimize the assay conditions to maximize the dynamic range; Ensure that the assay is run under initial velocity conditions. |
Conclusion
While direct experimental data on 2-(4-Methoxyphenyl)ethanimidamide hydrochloride remains scarce in the public domain, the principles of ensuring experimental reproducibility are universal. By employing a systematic and quality-controlled approach, as illustrated with its bioisostere N-(4-methoxyphenyl)acetamide, researchers can generate robust and reliable data. This guide underscores the importance of meticulous experimental design, the use of appropriate controls, and consistent data analysis in the evaluation of novel chemical entities. Adherence to these principles will not only enhance the reliability of individual experiments but also contribute to the overall integrity and progress of preclinical drug discovery.
References
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MDPI. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]
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RSC Publishing. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). Retrieved from [Link]
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PubMed. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Retrieved from [Link]
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PubMed Central. (2021). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Retrieved from [Link]
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ResearchGate. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved from [Link]
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ResearchGate. (2024). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]
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PubMed Central. (2008). Induced Fit Conformational Changes of a “Reversed Amidine” Heterocycle: Optimized Interactions in a DNA Minor Groove Complex. Retrieved from [Link]
-
PubMed. (2006). Identification of 2-hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-pyrazol-1-yl]-N-propionylbenzenesulfonamide sodium as a potential COX-2 inhibitor for oral and parenteral administration. Retrieved from [Link]
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NIH. (n.d.). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Retrieved from [Link]
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MDPI. (2021). Biological Activities of Selected Medicinal and Edible Plants Aqueous Infusions. Retrieved from [Link]
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MDPI. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Retrieved from [Link]
-
PubMed. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Retrieved from [Link]
-
ACS Omega. (2024). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. Retrieved from [Link]
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Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]
-
PubMed. (2016). Semisynthetic and SAR Studies of Amide Derivatives of Neocrotocembraneic Acid as Potential Antitumor Agents. Retrieved from [Link]
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PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. Retrieved from [Link]
-
NIH. (n.d.). 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one. Retrieved from [Link]
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Orthogonal Validation of Amidine-Based iNOS Inhibitors: A Comparative Guide for Researchers
In the landscape of drug discovery, particularly concerning inflammatory and neurodegenerative diseases, the selective inhibition of inducible nitric oxide synthase (iNOS) presents a compelling therapeutic strategy.[1][2] The overproduction of nitric oxide (NO) by iNOS is a key pathological driver, making potent and selective inhibitors highly sought after.[2] This guide provides a comprehensive framework for the orthogonal validation of amidine-based iNOS inhibitors, a chemical class of significant interest.
Due to the limited publicly available data on the specific biological effects of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, this guide will utilize a representative, well-characterized iNOS inhibitor, 1400W , as a primary comparator. We will also introduce a hypothetical test compound, "Amidine-X," which shares structural similarities with 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, to illustrate the validation workflow. This approach ensures that researchers are equipped with the principles and practical methodologies to rigorously assess the performance of novel iNOS inhibitors.
The Critical Role of Nitric Oxide Synthase Isoforms
Nitric oxide (NO) is a crucial signaling molecule produced by three distinct isoforms of nitric oxide synthase (NOS):
-
Neuronal NOS (nNOS): Primarily involved in neurotransmission.[3]
-
Endothelial NOS (eNOS): Essential for maintaining vascular tone and health.[3]
-
Inducible NOS (iNOS): Typically expressed in response to inflammatory stimuli, leading to a sustained and high-output production of NO that can contribute to tissue damage.[1][3]
Given the vital physiological roles of nNOS and eNOS, the development of isoform-selective iNOS inhibitors is paramount to minimize off-target effects and enhance the therapeutic window.
The Imperative of Orthogonal Validation
Orthogonal validation employs multiple, distinct experimental methods to interrogate the same biological question. This multifaceted approach is critical for several reasons:
-
Minimizing False Positives: A compound may appear active in one assay due to artifacts or off-target effects. Confirmation with a different technology increases confidence in the result.
-
Comprehensive Mechanistic Insight: Different assays provide varied perspectives on a compound's mechanism of action, from direct enzyme interaction to cellular and physiological outcomes.
-
Robust Data for Decision-Making: A body of consistent evidence from orthogonal methods provides a stronger foundation for advancing a compound through the drug discovery pipeline.
Comparative Performance of iNOS Inhibitors
The following table presents a comparative overview of our hypothetical compound, Amidine-X, alongside the well-established selective iNOS inhibitor 1400W and the moderately selective inhibitor L-NIL.
| Compound | Target | IC50 / Ki | Selectivity (iNOS vs. nNOS) | Selectivity (iNOS vs. eNOS) | Reference |
| Amidine-X (Hypothetical) | iNOS | IC50: ~50 nM | ~40-fold | ~1000-fold | N/A |
| 1400W | iNOS | Kd: ≤ 7 nM | ~285-fold (Ki ratio) | ~7142-fold (Ki ratio) | [4][5][6][7] |
| L-NIL | iNOS | IC50: 3.3 µM (mouse) | ~28-fold | - | [1][8][9][10][11] |
Experimental Protocols for Orthogonal Validation
In Vitro Enzyme Inhibition Assay
This initial screen directly assesses the inhibitory activity of the compound on purified NOS isoforms.
Principle: The conversion of L-arginine to L-citrulline by NOS is monitored. The amount of radiolabeled L-citrulline formed from radiolabeled L-arginine is quantified in the presence and absence of the inhibitor.
Step-by-Step Protocol:
-
Prepare Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH4.
-
Enzyme Preparation: Dilute purified recombinant human iNOS, nNOS, and eNOS to their optimal concentrations in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., Amidine-X) and reference compounds (e.g., 1400W) in the assay buffer.
-
Reaction Initiation: In a 96-well plate, combine the diluted enzyme, inhibitor (or vehicle control), and a cofactor mix containing NADPH and Calmodulin (for nNOS and eNOS).
-
Substrate Addition: Start the reaction by adding a mixture of L-[14C]arginine and unlabeled L-arginine.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.
-
Separation: Separate the radiolabeled L-citrulline from unreacted L-[14C]arginine using cation exchange resin.
-
Quantification: Measure the radioactivity of the L-citrulline product using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Nitric Oxide Production Assay (Griess Assay)
This assay validates the in vitro findings in a more physiologically relevant cellular context.
Principle: The production of NO by cultured cells is measured by quantifying the accumulation of nitrite (a stable breakdown product of NO) in the culture medium using the Griess reagent.
Step-by-Step Protocol:
-
Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test and reference inhibitors for 1-2 hours.
-
iNOS Induction: Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the cells for 24 hours to allow for iNOS expression and NO production.
-
Nitrite Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add the Griess reagent to each well.
-
Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples from the standard curve. Determine the IC50 of the inhibitor based on the reduction in nitrite production.
Orthogonal Method: Western Blot for iNOS Expression
To ensure that the observed reduction in NO production is due to the inhibition of iNOS activity and not a decrease in iNOS protein expression, a Western blot analysis should be performed.
Principle: This technique quantifies the amount of iNOS protein in cell lysates following treatment with the test compound and inflammatory stimuli.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells as described in the Griess assay protocol. After the incubation period, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the iNOS signal to the loading control. Compare the iNOS expression levels between different treatment groups.
Visualizing the Scientific Rationale
Signaling Pathway of iNOS Induction and Inhibition
Caption: iNOS induction by LPS and IFN-γ and inhibition by Amidine-X.
Experimental Workflow for Orthogonal Validation
Caption: Workflow for the orthogonal validation of a novel iNOS inhibitor.
Conclusion
The rigorous, multi-pronged approach of orthogonal validation is indispensable in the characterization of novel enzyme inhibitors. By combining direct enzymatic assays with cell-based functional readouts and mechanistic protein expression analysis, researchers can build a robust data package that clearly defines a compound's potency, selectivity, and mechanism of action. This guide provides a foundational framework for the validation of amidine-based iNOS inhibitors, enabling more informed and confident decision-making in the progression of new therapeutic candidates.
References
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Alderton, W. K., et al. (2005). GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology, 145(3), 301–312. [Link]
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Patsnap Synapse. (2024). What are NOS inhibitors and how do they work? [Link]
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Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. The Journal of Biological Chemistry, 272(8), 4959–4963. [Link]
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Moore, W. M., et al. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of Medicinal Chemistry, 37(23), 3886–3888. [Link]
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Haskelberg, H., et al. (2008). Inducible nitric oxide synthase: Regulation, structure, and inhibition. Nitric Oxide, 19(2), 73–82. [Link]
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Yasuda, H., et al. (2013). iNOS inhibitor, L-NIL, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats. Metabolism, 62(3), 341–346. [Link]
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- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Synthesis of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride for Researchers and Drug Development Professionals
This in-depth technical guide provides a comparative analysis of the primary synthetic routes to 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a critical evaluation of synthetic methodologies with supporting experimental insights to facilitate informed decisions in process development and scale-up.
Introduction
2-(4-Methoxyphenyl)ethanimidamide hydrochloride, also known as 2-(4-methoxyphenyl)acetamidine hydrochloride[1], is an important pharmacophore found in a variety of biologically active molecules. The amidine functional group is a versatile precursor for the synthesis of numerous heterocyclic compounds, making efficient and scalable access to this intermediate a priority in drug discovery and development. This guide will focus on a comparative analysis of the most prevalent synthetic strategies, providing detailed protocols, mechanistic insights, and a discussion of the relative merits of each approach.
Core Synthetic Strategies: An Overview
The synthesis of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride primarily revolves around the conversion of the corresponding nitrile, 2-(4-methoxyphenyl)acetonitrile. The classical and most widely employed method is the Pinner reaction. However, alternative approaches, while less documented for this specific molecule, offer potential advantages in terms of milder reaction conditions or different substrate scope. This guide will explore the following key routes:
-
The Pinner Reaction: A two-step process involving the formation of an intermediate imidate salt, followed by ammonolysis.
-
Alternative Routes: A discussion of other potential synthetic strategies for amidine formation from nitriles and other precursors.
Route 1: The Pinner Reaction - A Classic and Reliable Approach
The Pinner reaction, first described by Adolf Pinner in 1877, remains a cornerstone for the synthesis of amidines from nitriles[2]. The reaction proceeds in two distinct stages:
-
Formation of the Pinner Salt: The nitrile, 2-(4-methoxyphenyl)acetonitrile, is reacted with an alcohol (typically ethanol) under anhydrous acidic conditions (using hydrogen chloride gas) to form the corresponding ethyl 2-(4-methoxyphenyl)acetimidate hydrochloride, commonly known as a Pinner salt[2][3][4].
-
Ammonolysis: The isolated or in-situ generated Pinner salt is then treated with ammonia to yield the desired 2-(4-Methoxyphenyl)ethanimidamide hydrochloride[3][5].
Mechanistic Rationale
The Pinner reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon. The alcohol then acts as a nucleophile, attacking the activated nitrile to form a protonated imidate. Subsequent proton transfer leads to the stable imidate hydrochloride salt (Pinner salt)[3][6]. In the second step, ammonia, a stronger nucleophile, displaces the ethoxy group of the Pinner salt to form the amidine hydrochloride.
Figure 1. Mechanism of the Pinner reaction for the synthesis of 2-(4-Methoxyphenyl)ethanimidamide HCl.
Detailed Experimental Protocol (Adapted from similar procedures)
The following protocol is a representative procedure for the synthesis of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride via the Pinner reaction, adapted from established methods for analogous compounds[5][7].
Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)acetimidate Hydrochloride (Pinner Salt)
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube is charged with anhydrous ethanol (e.g., 1.2 equivalents).
-
Starting Material: 2-(4-methoxyphenyl)acetonitrile (1.0 equivalent) is added to the ethanol.
-
Acidification: The mixture is cooled in an ice-salt bath to 0-5 °C. Anhydrous hydrogen chloride gas is then bubbled through the solution at a steady rate while maintaining the low temperature. The reaction is highly exothermic and requires careful temperature control[3][5].
-
Reaction Monitoring and Work-up: The reaction is monitored for the formation of a precipitate (the Pinner salt). After the reaction is complete (typically several hours), the flow of HCl is stopped. The crystalline Pinner salt can be isolated by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and used immediately in the next step due to its hygroscopic nature[2].
Step 2: Synthesis of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride
-
Ammonolysis: The freshly prepared Pinner salt is suspended in a cold, saturated solution of anhydrous ammonia in ethanol.
-
Reaction: The mixture is stirred at a low temperature (e.g., 0-5 °C) and then allowed to warm to room temperature. The reaction progress can be monitored by the dissolution of the Pinner salt and the precipitation of ammonium chloride[5].
-
Isolation and Purification: Upon completion, the precipitated ammonium chloride is removed by filtration. The ethanolic filtrate is concentrated under reduced pressure to induce crystallization of the 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether[7].
Advantages and Disadvantages of the Pinner Reaction
| Feature | Advantages | Disadvantages |
| Yield & Purity | Generally provides good to high yields of the desired amidine hydrochloride with high purity after recrystallization. | The intermediate Pinner salt can be sensitive to moisture, potentially leading to the formation of ester byproducts[2]. |
| Scalability | The procedure is scalable, although handling large quantities of anhydrous HCl gas requires specialized equipment and safety precautions. | The use of gaseous HCl can be challenging on a large scale. |
| Reagents | Utilizes relatively inexpensive and readily available starting materials and reagents. | Requires strictly anhydrous conditions, which can be demanding. |
| Safety | The use of corrosive and toxic anhydrous hydrogen chloride gas necessitates a well-ventilated fume hood and careful handling. | |
| Environmental Impact | The generation of ammonium chloride as a stoichiometric byproduct. |
Route 2: Alternative Synthetic Strategies
While the Pinner reaction is the most common, other methods for amidine synthesis are worth considering, particularly if milder conditions are required or if the Pinner reaction proves to be low-yielding for a specific substrate.
Metal-Catalyzed Direct Amination of Nitriles
Recent advances in organometallic chemistry have led to the development of catalytic methods for the direct addition of amines to nitriles. These methods often offer milder reaction conditions compared to the strongly acidic Pinner reaction.
-
Copper-Catalyzed Amination: Copper salts, such as copper(I) chloride, can catalyze the nucleophilic addition of amines to nitriles[8]. This approach may offer a more environmentally benign alternative to traditional methods.
-
Ytterbium-Catalyzed Amination: Ytterbium amides have been shown to catalyze the addition of amines to nitriles, providing monosubstituted N-arylamidinates in good yields[9].
General Reaction Scheme:
Figure 2. General workflow for metal-catalyzed synthesis of 2-(4-Methoxyphenyl)ethanimidamide HCl.
Considerations for Catalytic Routes:
-
Catalyst Selection: The choice of metal catalyst and ligands is crucial for achieving high catalytic activity and selectivity.
-
Reaction Conditions: Optimization of solvent, temperature, and reaction time is necessary for each specific substrate.
-
Ammonia Source: Using ammonia directly can be challenging due to its gaseous nature. Alternative ammonia surrogates might be employed.
While no specific, detailed protocol for the synthesis of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride using these catalytic methods was found in the literature, they represent a promising area for future process development, potentially offering milder and more sustainable routes.
Synthesis from Amides
An alternative approach involves the conversion of the corresponding amide, 2-(4-methoxyphenyl)acetamide, to the amidine. This can be achieved by first converting the amide to an imidoyl chloride, followed by reaction with ammonia.
General Reaction Scheme:
Figure 3. Synthesis of 2-(4-Methoxyphenyl)ethanimidamide HCl from the corresponding amide.
Considerations for the Amide Route:
-
Reagent Stoichiometry: This route often requires stoichiometric amounts of chlorinating agents, which can generate significant waste.
-
Reaction Conditions: The formation of imidoyl chlorides can require harsh conditions.
Comparative Summary of Synthesis Routes
| Parameter | Pinner Reaction | Metal-Catalyzed Amination (Projected) | Synthesis from Amide (Projected) |
| Starting Material | 2-(4-methoxyphenyl)acetonitrile | 2-(4-methoxyphenyl)acetonitrile | 2-(4-methoxyphenyl)acetamide |
| Key Reagents | Anhydrous HCl, Ethanol, Ammonia | Metal catalyst, Ammonia source | Chlorinating agent, Ammonia |
| Reaction Conditions | Low temperatures, anhydrous, strongly acidic | Milder conditions, neutral or basic | Potentially harsh conditions |
| Yield | Generally good to high | Variable, requires optimization | Variable |
| Scalability | Feasible, with HCl handling considerations | Potentially good, catalyst cost may be a factor | Feasible, waste stream management is a consideration |
| Advantages | Well-established, reliable, inexpensive reagents | Milder conditions, potentially more sustainable | Alternative starting material |
| Disadvantages | Harsh acidic conditions, anhydrous requirements, use of HCl gas | Catalyst cost and optimization, less documented for this specific product | Use of stoichiometric and often harsh reagents, waste generation |
Characterization of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride
Accurate characterization of the final product is critical to ensure its identity and purity. The following data are expected for 2-(4-Methoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-90-7, Molecular Formula: C₉H₁₃ClN₂O, Molecular Weight: 200.67 g/mol )[1].
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (singlet, ~3.8 ppm), the benzylic protons (singlet, ~3.7 ppm), the aromatic protons in the p-substituted pattern (two doublets, ~6.9 and 7.2 ppm), and exchangeable protons for the amidinium group. Based on a similar compound, 2-(4-hydroxyphenyl) acetamidine hydrochloride, the amidine and hydroxyl protons appear as a broad envelope between 9.0-9.8 ppm[7].
-
¹³C NMR: The carbon NMR spectrum should display signals for the methoxy carbon, the benzylic carbon, the aromatic carbons, and the amidine carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for N-H stretching of the amidinium group, C=N stretching, aromatic C-H and C=C stretching, and C-O stretching of the methoxy group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (C₉H₁₂N₂O) at m/z 164.09.
Conclusion and Recommendations
For the laboratory-scale synthesis of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, the Pinner reaction remains the most reliable and well-documented method. Its use of readily available and inexpensive reagents makes it an attractive choice. However, careful attention to anhydrous conditions and the safe handling of hydrogen chloride gas are paramount.
For industrial-scale production or for research groups seeking greener alternatives, the development of a metal-catalyzed direct amination process is a promising avenue. While requiring initial investment in catalyst screening and process optimization, such a route could offer significant advantages in terms of milder reaction conditions and reduced hazardous waste.
The synthesis from the corresponding amide is a viable alternative, particularly if the amide is more readily available than the nitrile, but the use of stoichiometric chlorinating agents may be a drawback from a process chemistry perspective.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, cost, safety considerations, and available equipment. This guide provides the foundational knowledge for making an informed decision and for the successful synthesis of this valuable chemical intermediate.
References
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NROChemistry. Pinner Reaction. [Link]
-
Wikipedia. Pinner reaction. [Link]
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-
Sondhi, S. M., Singh, J., Kumar, A., Jamal, H., & Gupta, P. P. (2009). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 44(3), 1010–1015. [Link]
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Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]
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Ovidius University Annals of Chemistry. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]
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ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... [Link]
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Organic Chemistry Portal. Synthesis of amidines. [Link]
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The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride
Greetings, fellow researchers and innovators. In the dynamic landscape of drug discovery and development, our focus is often on synthesis and efficacy. However, the integrity of our science and the safety of our laboratories are fundamentally defined by how we handle and dispose of the chemical entities we create and utilize. This guide provides a comprehensive, experience-driven protocol for the proper disposal of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride (CAS No: 6487-90-7 / 5108-96-3), moving beyond mere compliance to foster a culture of intrinsic safety and environmental stewardship.
Core Principle: Proactive Hazard Assessment & Risk Mitigation
The foundation of any disposal procedure is a thorough understanding of the compound's hazard profile. While some safety data sheets (SDS) for 2-(4-Methoxyphenyl)ethanimidamide hydrochloride may classify it as non-hazardous under specific regulations, a responsible scientist must adopt a conservative approach due to conflicting data and the inherent reactivity of the amidine functional group. Other sources indicate potential hazards that must be managed.[1][2]
Our operational assumption must be that this compound is hazardous. This approach ensures the highest level of safety for personnel and the environment.
| Hazard Classification | Description | Rationale & Implication for Disposal |
| Skin Irritation (H315) | May cause skin irritation upon contact.[1][2] | All handling and disposal operations require gloves and protective clothing to prevent dermal exposure. Contaminated items become hazardous waste. |
| Serious Eye Irritation (H319) | Poses a risk of serious eye irritation.[1][2] | Safety glasses or goggles are mandatory. An eyewash station must be accessible.[3] |
| Respiratory Irritation (H335) | Inhalation of dust may irritate the respiratory tract.[2][4] | Operations that could generate dust (e.g., weighing, scraping) must be performed in a chemical fume hood.[4] |
| Chemical Reactivity | Amidines are basic and can react exothermically with acids.[5] | Crucially, this waste must be segregated from acidic waste streams. [6] Mixing could lead to heat and potentially toxic gas generation.[5] |
| Combustion Byproducts | Thermal decomposition can produce toxic gases such as carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3][7] | This informs fire-fighting measures and underscores why incineration must be performed by a licensed facility. |
The Disposal Workflow: From Bench to Manifest
Proper disposal is not a single action but a systematic process. This workflow ensures that waste is handled safely at every stage, from the point of generation to its final disposition.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensure the following PPE is correctly worn. The logic here is to create a complete barrier against the identified hazards of irritation and unknown long-term effects.
| PPE Item | Specification | Justification |
| Gloves | Nitrile gloves, inspected before use. | Provides a barrier against skin contact. Use proper removal technique to avoid contaminating hands. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][8] | Protects against accidental splashes or dust getting into the eyes. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination.[7] |
| Respiratory | Required when dusts are generated outside of a fume hood (e.g., large spills). | An N95 respirator or higher will prevent inhalation of irritating dust particles. |
Waste Segregation: Preventing Unwanted Reactions
The most critical step in chemical waste management is proper segregation.[6] This prevents dangerous reactions within a waste container.
-
Designated Solid Waste Container: Use a clearly labeled, sealable container for all solid waste contaminated with 2-(4-Methoxyphenyl)ethanimidamide hydrochloride.
-
Label Content: "Hazardous Waste: 2-(4-Methoxyphenyl)ethanimidamide hydrochloride," list major components (e.g., "contaminated weigh paper, gloves"), and the date.
-
Incompatibility Prevention: DO NOT mix this waste with acids, bases, or strong oxidizing agents.[3][5][6] Keep separate containers for different waste classes.
-
-
Designated Aqueous Waste Container: For solutions, use a compatible, labeled container.
-
pH Consideration: If the process involves acidic or basic solutions, they must be collected in separate, appropriate aqueous waste containers. Do not mix acidic and basic waste streams.[6]
-
Step-by-Step Disposal Protocols
Follow the specific procedure that matches the type of waste you are generating.
Protocol 3.1: Unused or Surplus Solid Compound
This is the most concentrated form of the waste and must be handled with the highest level of care.
-
Do Not Attempt Neutralization: In-lab neutralization of this compound is not recommended due to the potential for uncontrolled reactions.
-
Containerize: Keep the compound in its original, clearly labeled container.
-
Seal and Secure: Ensure the container cap is tightly sealed. Place the container in a secondary containment bin.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor for pickup. This waste must be disposed of in accordance with all local, state, and federal regulations.
Protocol 3.2: Contaminated Labware and Debris
This includes items like weigh boats, contaminated gloves, pipette tips, and paper towels used for minor cleanups.
-
Collect at Point of Use: Immediately place all contaminated solid items into the designated solid waste container located in your fume hood or at your bench.
-
Avoid Compaction: Do not press down on the waste, as this can generate dust.
-
Seal When Not in Use: Keep the waste container sealed when not actively adding waste to it.[6]
-
Full Container: Once the container is full, securely seal it and arrange for pickup through your EHS office.
Protocol 3.3: Empty Product Containers
An "empty" container is never truly empty and must be handled as hazardous waste until properly decontaminated.
-
Triple Rinse Procedure:
-
Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., methanol or water).
-
Crucially, the rinsate from this process is now hazardous waste. Collect all rinsate in a designated, labeled hazardous liquid waste container.
-
-
Container Disposal: After triple rinsing, the container can often be disposed of in the regular trash or glass disposal box. Deface the label to prevent reuse. Confirm this final step with your institution's EHS guidelines.[6]
Protocol 3.4: Spill Cleanup
Immediate and correct response to a spill minimizes exposure and environmental contamination.
-
Alert and Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated; if the spill is large, evacuate the area.
-
Don Appropriate PPE: Before cleaning, don the full PPE listed in section 2.1.
-
Contain the Spill:
-
Collect Waste: Place the absorbed material and any contaminated cleaning tools into your designated hazardous solid waste container.
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. The used cloths are also hazardous waste.
-
Dispose: Seal and dispose of all cleanup materials as hazardous waste.
Disposal Decision Workflow
This diagram provides a visual guide to the decision-making process for handling waste related to 2-(4-Methoxyphenyl)ethanimidamide hydrochloride.
Caption: Disposal workflow for 2-(4-Methoxyphenyl)ethanimidamide HCl.
By adhering to these principles and protocols, you not only ensure compliance but also actively contribute to a robust safety culture. You protect yourself, your colleagues, and the integrity of the vital research we conduct.
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Sigma-Aldrich, Safety Data Sheet for 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. Source: Sigma-Aldrich.
-
AK Scientific, Inc., Safety Data Sheet for a related compound. Source: AK Scientific, Inc.
-
J&K Scientific, Product Information for 2-(4-Methoxyphenyl)acetamidine hydrochloride. Source: J&K Scientific.
-
Fluorochem, Safety Data Sheet for a related compound. Source: Fluorochem.
-
Defense Centers for Public Health, Procedures for cleaning up hazardous drug spills. Source: Defense Centers for Public Health.
-
Fisher Scientific, Safety Data Sheet for a related compound. Source: Fisher Scientific.
-
Emory University, Chemical Waste Disposal Guidelines. Source: Emory University.
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CP Lab Safety, Amides Waste Compatibility. Source: CP Lab Safety.
-
TCI Chemicals, Safety Data Sheet for a related compound. Source: TCI Chemicals.
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Enamine, Safety Data Sheet for a related compound. Source: Enamine.
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United Nations Office on Drugs and Crime, Guidelines for the Safe Handling and Disposal of Chemicals. Source: UNODC.
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Fisher Scientific, Safety Data Sheet for Ethanimidamide hydrochloride. Source: Fisher Scientific.
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Fluorochem, Hazard Information for 2-(4-Methoxyphenyl)ethanimidamide hydrochloride. Source: Fluorochem.
-
AK Scientific, Inc., Safety Data Sheet for a related compound. Source: AK Scientific, Inc.
-
American Chemical Society, Hazardous Waste and Disposal Considerations. Source: American Chemical Society.
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University of South Florida, EHSO Manual 2025-2026. Source: University of South Florida.
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LGC Standards, Safety Data Sheet for a related compound. Source: LGC Standards.
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University of Wisconsin–Madison, Chapter 7 Chemical Disposal Procedures. Source: University of Wisconsin–Madison BME Shared Labs.
-
Fisher Scientific, Safety Data Sheet for 4-Methoxyphenol. Source: Fisher Scientific.
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ChemicalBook, Safety Data Sheet for 2-(4-METHOXY-PHENYL)-ACETAMIDINE. Source: ChemicalBook.
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Personal protective equipment for handling 2-(4-Methoxyphenyl)ethanimidamide hydrochloride
As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but also with the highest degree of safety. This guide provides comprehensive safety and logistical information for handling 2-(4-Methoxyphenyl)ethanimidamide hydrochloride (CAS No. 6487-90-7). The information herein is synthesized from established safety protocols for similar chemical structures and general laboratory best practices.
Hazard Identification and Risk Assessment
Based on available data for analogous compounds, the anticipated hazards include:
-
Skin Irritation (H315): May cause redness and discomfort upon contact with skin.[1]
-
Serious Eye Irritation (H319): Can cause significant irritation and potential damage to the eyes.[1]
-
Respiratory Irritation (H335): Inhalation of the dust may lead to irritation of the respiratory tract.[1]
Given these potential hazards, a thorough risk assessment is crucial before beginning any work. The level of risk is dependent on the scale of the operation and the containment measures in place. Handling even small quantities of potent pharmaceutical powders can pose risks if not managed correctly.[2][3]
Engineering and Administrative Controls
The first line of defense in ensuring safety is the implementation of robust engineering and administrative controls. Personal Protective Equipment (PPE) should be considered the final layer of protection.
-
Engineering Controls:
-
Ventilation: All handling of powdered 2-(4-Methoxyphenyl)ethanimidamide hydrochloride should be conducted in a well-ventilated area. For weighing and transferring the solid, a certified chemical fume hood is mandatory to prevent inhalation of airborne particles.
-
Containment: For larger scale operations, or when handling highly potent compounds, containment solutions such as glove boxes or other enclosed systems should be utilized to minimize operator exposure.[4][5]
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Detailed SOPs for handling, storage, and disposal of this compound must be written and readily accessible to all personnel.
-
Training: All personnel must be trained on the specific hazards and the established SOPs before working with this compound.
-
Access Control: Limit access to areas where the compound is being handled to authorized personnel only.
-
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses | Nitrile or neoprene gloves | Lab coat | Not generally required |
| Weighing and Aliquoting (in a fume hood) | Safety goggles or face shield | Nitrile or neoprene gloves (consider double gloving) | Lab coat | Not generally required if in a certified fume hood |
| Dissolution and Reaction Setup (in a fume hood) | Safety goggles or face shield | Nitrile or neoprene gloves | Lab coat | Not generally required if in a certified fume hood |
| Large-Scale Operations or Potential for Aerosolization | Face shield and safety goggles | Nitrile or neoprene gloves (double gloving recommended) | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with a particulate filter |
| Spill Cleanup | Face shield and safety goggles | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or apron | NIOSH-approved respirator with a particulate filter |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. 2-(4-Methoxyphenyl)ethanimidamide hydrochloride [chemdict.com]
- 2. ilcdover.com [ilcdover.com]
- 3. resources.psi-bfm.com [resources.psi-bfm.com]
- 4. How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic [schematicind.com]
- 5. What is powder containment and why is it vital for the pharmaceutical industry? - Pharmaceutical Technology [pharmaceutical-technology.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




